molecular formula C7H5NOS B027958 Benzo[d]thiazol-5-ol CAS No. 7686-41-1

Benzo[d]thiazol-5-ol

Cat. No.: B027958
CAS No.: 7686-41-1
M. Wt: 151.19 g/mol
InChI Key: BREUOIWLJRZAFF-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-5-ol is a high-purity chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The benzothiazole core is recognized as a privileged structure in the design of novel bioactive molecules due to its wide spectrum of biological activities. This compound serves as a versatile building block for the synthesis of various derivatives. Researchers can leverage its structure to develop new molecules with potential pharmacological properties, based on established structure-activity relationship (SAR) principles. The benzothiazole nucleus is a key motif in compounds exhibiting antitumor, antimicrobial, and anti-inflammatory activities, making this scaffold invaluable for probing new therapeutic mechanisms. Key Physicochemical Data: • : 7686-41-1 • Molecular Formula : C 7 H 5 NOS • Molecular Weight : 151.19 g/mol • SMILES : OC1=CC2=C(SC=N2)C=C1 Handling and Storage: For optimal stability, this product should be stored sealed in a dry environment at 2-8°C. Please Note: This product is developed and supplied for laboratory research and use in manufacturing processes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzothiazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c9-5-1-2-7-6(3-5)8-4-10-7/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREUOIWLJRZAFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393995
Record name 5-Benzothiazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7686-41-1
Record name 5-Benzothiazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Benzo[d]thiazol-5-ol: Core Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, chemical structure, and known biological context of Benzo[d]thiazol-5-ol (also known as 5-Hydroxybenzothiazole). The information is tailored for professionals in research and drug development, with a focus on data-driven insights and experimental context.

Core Properties and Structure

This compound is a heterocyclic organic compound featuring a fused benzene and thiazole ring system, with a hydroxyl group substituted at the 5-position. This structure is a key building block in medicinal chemistry.

Physicochemical Data

The essential physicochemical properties of this compound are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

PropertyValue
CAS Number 7686-41-1
Molecular Formula C₇H₅NOS
Molecular Weight 151.19 g/mol
Melting Point 152-153 °C
Boiling Point 311.6 °C
pKa (Predicted) 8.27 ± 0.40
Solubility Soluble in polar organic solvents like DMSO. Aqueous solubility is pH-dependent, increasing at higher pH values.
Structural Information

The structural identity of this compound is defined by its IUPAC name and SMILES string, which are crucial for database searches and molecular modeling.

IdentifierValue
IUPAC Name 1,3-benzothiazol-5-ol
SMILES O_c_1_c_c_c_2_s_c_n_c_2_c_1

Experimental Protocols

The synthesis of this compound can be achieved through several established chemical routes. The following protocols are based on documented synthetic methods for this compound and its close analogs.

Synthesis from m-Methoxyphenylthiourea

This method involves the cyclization of a substituted thiourea to form the benzothiazole ring system.

Methodology:

  • m-Methoxyphenylthiourea is treated with a suitable cyclizing agent, typically an oxidizing agent like bromine in an acidic medium (e.g., acetic acid).

  • The reaction mixture is heated to facilitate the ring closure and formation of the benzothiazole core.

  • Demethylation of the resulting 5-methoxybenzothiazole is then carried out, often using a strong acid such as hydrobromic acid, to yield the final product, this compound.

  • Purification is typically achieved through recrystallization or column chromatography.

Synthesis via Diazotization of 5-Aminobenzothiazole

This protocol utilizes a diazonium salt intermediate to introduce the hydroxyl group.

Methodology:

  • 5-Aminobenzothiazole is dissolved in a strong mineral acid, such as sulfuric acid.

  • The solution is cooled to 0-5 °C, and a solution of sodium nitrite is added dropwise to form the diazonium salt.

  • The diazonium salt solution is then slowly added to a boiling aqueous solution, leading to the hydrolysis of the diazonium group and the formation of this compound.

  • The product precipitates upon cooling and can be collected by filtration and purified by recrystallization.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented in current literature, the broader class of benzothiazole derivatives is known to exhibit significant biological activities. The following sections describe potential mechanisms and pathways based on studies of structurally related compounds.

Potential Anticancer Activity: Induction of Apoptosis

Many benzothiazole derivatives have demonstrated potent anticancer properties, often by inducing programmed cell death (apoptosis).[1][2][3] A plausible mechanism of action is the activation of the mitochondrial intrinsic pathway of apoptosis.

G cluster_0 Mitochondrial Intrinsic Pathway Benzothiazole Derivative Benzothiazole Derivative Pro-apoptotic Proteins (Bax/Bak) Pro-apoptotic Proteins (Bax/Bak) Benzothiazole Derivative->Pro-apoptotic Proteins (Bax/Bak) Induces Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Pro-apoptotic Proteins (Bax/Bak)->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Executioner Caspases (Caspase-3, -7) Executioner Caspases (Caspase-3, -7) Caspase-9 Activation->Executioner Caspases (Caspase-3, -7) Apoptosis Apoptosis Executioner Caspases (Caspase-3, -7)->Apoptosis

Caption: Hypothesized mitochondrial intrinsic pathway of apoptosis induced by benzothiazole derivatives.

Enzyme Inhibition

This compound serves as a scaffold for the synthesis of various enzyme inhibitors. Its derivatives have been implicated in the inhibition of several key enzymes.

  • Protein Disulfide Isomerase (PDI) Inhibition: this compound has been utilized in the synthesis of PDI inhibitors.[4][5][6] PDI is crucial for proper protein folding in the endoplasmic reticulum, and its inhibition can lead to ER stress and apoptosis in cancer cells.

  • Dopamine D2 Receptor Ligands: The core structure of this compound has been incorporated into novel ligands targeting the dopamine D2 receptor, suggesting its potential in the development of therapeutics for neurological and psychiatric disorders.[5][7]

The general workflow for identifying and characterizing the biological activity of a compound like this compound is depicted below.

G cluster_1 Biological Activity Screening Workflow Compound Synthesis and Purification Compound Synthesis and Purification In vitro Enzyme Assays In vitro Enzyme Assays Compound Synthesis and Purification->In vitro Enzyme Assays Cell-based Proliferation/Viability Assays Cell-based Proliferation/Viability Assays Compound Synthesis and Purification->Cell-based Proliferation/Viability Assays Hit Identification Hit Identification In vitro Enzyme Assays->Hit Identification Cell-based Proliferation/Viability Assays->Hit Identification Mechanism of Action Studies Mechanism of Action Studies Hit Identification->Mechanism of Action Studies Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis Lead Optimization Lead Optimization Signaling Pathway Analysis->Lead Optimization

Caption: General workflow for the evaluation of biological activity.

References

The Unseen Scion: A Technical Guide to the Discovery and History of Benzo[d]thiazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[d]thiazol-5-ol, a hydroxylated derivative of the benzothiazole core, represents a molecule of significant interest within medicinal chemistry and drug discovery. While the parent benzothiazole scaffold has a rich and well-documented history dating back to the late 19th century, the specific timeline of discovery for many of its individual derivatives, including the 5-hydroxy variant, is often embedded within the broader narrative of synthetic exploration. This technical guide provides an in-depth exploration of the historical context of benzothiazole discovery, elucidates the probable synthetic pathways that led to the creation of this compound, and presents a compilation of its physicochemical properties and potential biological significance.

I. A Legacy of Discovery: The Benzothiazole Core

The journey of the benzothiazole ring system began in the latter half of the 19th century, a period of fervent activity in synthetic organic chemistry. While a definitive first synthesis of this compound is not prominently documented, its existence is confirmed by its Chemical Abstracts Service (CAS) number: 7686-41-1. The discovery of this and other derivatives is intrinsically linked to the development of fundamental synthetic methodologies for the benzothiazole core.

Two primary historical methods laid the groundwork for the synthesis of a vast array of benzothiazole derivatives:

  • Condensation of 2-Aminothiophenol with Electrophiles: This versatile and widely adopted method involves the reaction of 2-aminothiophenol with various carbonyl compounds, such as aldehydes, ketones, and carboxylic acids or their derivatives. This approach allows for the introduction of a wide range of substituents at the 2-position of the benzothiazole ring.

  • The Jacobsen Benzothiazole Synthesis: This method, a cornerstone in benzothiazole chemistry, involves the oxidative cyclization of N-arylthioamides. While perhaps less direct for synthesizing a specific isomer like this compound without a suitably substituted precursor, it was a critical development in the broader understanding and creation of this class of compounds.

The late 19th and early 20th centuries saw a surge in the synthesis and characterization of various substituted benzothiazoles, driven initially by their applications in the dye industry and later as vulcanization accelerators in the rubber industry. It is highly probable that this compound was first synthesized during this era of extensive exploration of benzothiazole chemistry, likely as part of a broader investigation into the properties of hydroxylated derivatives.

II. Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. However, based on the known properties of the parent benzothiazole and related hydroxylated derivatives, the following table summarizes its key physicochemical characteristics.

PropertyValue (Predicted/Inferred)Notes
Molecular Formula C₇H₅NOS
Molecular Weight 151.19 g/mol
CAS Number 7686-41-1Confirms the identity and existence of the compound.
Appearance Likely a solidBased on the properties of similar substituted benzothiazoles.
Melting Point Not readily availableExpected to be significantly higher than the parent benzothiazole (2 °C) due to the presence of the hydroxyl group and hydrogen bonding.
Boiling Point Not readily availableExpected to be higher than the parent benzothiazole (227-228 °C).
Solubility Sparingly soluble in waterThe hydroxyl group may slightly increase water solubility compared to the parent compound. Soluble in common organic solvents.
pKa Not readily availableThe hydroxyl group will have an acidic proton, and the thiazole nitrogen will be weakly basic.

III. Experimental Protocols: Plausible Synthetic Pathways

While a specific, detailed experimental protocol for the first synthesis of this compound is not available, based on established synthetic methodologies for hydroxybenzothiazoles, two primary routes are highly plausible.

Method 1: Condensation of 2-Amino-4-mercaptophenol with Formic Acid

This method represents a direct and logical approach to the synthesis of the unsubstituted this compound.

Reaction Scheme:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 2-Amino-4-mercaptophenol 2-Amino-4-mercaptophenol Condensation Condensation/ Cyclization 2-Amino-4-mercaptophenol->Condensation Formic Acid Formic Acid Formic Acid->Condensation Benzothiazolol This compound Condensation->Benzothiazolol

Caption: Synthetic pathway via condensation of 2-amino-4-mercaptophenol.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 2-amino-4-mercaptophenol and formic acid. A dehydrating agent, such as polyphosphoric acid (PPA), can be used as both a solvent and a catalyst to facilitate the cyclization.

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature (typically 100-150 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-water. The crude product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water to remove any residual acid, and then dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Method 2: From 5-Aminobenzothiazole via Diazotization

This method provides an alternative route starting from a commercially available or readily synthesized precursor.

Reaction Scheme:

G cluster_0 Starting Material cluster_1 Step 1: Diazotization cluster_2 Step 2: Hydrolysis 5-Aminobenzothiazole 5-Aminobenzothiazole Diazotization NaNO₂ / aq. Acid (0-5 °C) 5-Aminobenzothiazole->Diazotization Diazonium Salt Benzothiazole-5- diazonium Salt Diazotization->Diazonium Salt Hydrolysis H₂O / Heat Diazonium Salt->Hydrolysis Benzothiazolol This compound Hydrolysis->Benzothiazolol

Caption: Synthetic pathway via diazotization of 5-aminobenzothiazole.

Detailed Protocol:

  • Diazotization: Dissolve 5-aminobenzothiazole in a dilute aqueous mineral acid (e.g., HCl or H₂SO₄) and cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. Stir the mixture for a short period to ensure complete formation of the diazonium salt.

  • Hydrolysis: Gently heat the solution containing the diazonium salt. The diazonium group will be replaced by a hydroxyl group, leading to the formation of this compound and the evolution of nitrogen gas.

  • Work-up and Purification: After the nitrogen evolution ceases, cool the reaction mixture. The product may precipitate or can be extracted with a suitable organic solvent. The crude product can then be purified by recrystallization or column chromatography.

IV. Biological Significance and Future Directions

While specific biological activity data for this compound is limited in publicly available literature, the benzothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The presence of the hydroxyl group at the 5-position offers a key point for further functionalization, making this compound a valuable building block for the synthesis of more complex and potentially bioactive molecules.

Potential Signaling Pathway Involvement:

Given the known activities of other benzothiazole derivatives, it is plausible that this compound or its derivatives could interact with various cellular signaling pathways. For instance, many anticancer benzothiazoles are known to induce apoptosis.

G Benzothiazole_Derivative This compound Derivative Cellular_Stress Cellular Stress Benzothiazole_Derivative->Cellular_Stress Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax) Cellular_Stress->Pro_Apoptotic Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Cascade Caspase Cascade Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Hypothetical apoptotic pathway involving a benzothiazole derivative.

Future Research:

The limited specific data on this compound highlights an opportunity for further research. Key areas for future investigation include:

  • Definitive Synthesis and Characterization: A thorough, modern synthesis and complete spectroscopic characterization of this compound would be a valuable contribution to the chemical literature.

  • Biological Screening: A comprehensive biological evaluation of this compound and its simple derivatives against a panel of cancer cell lines, bacteria, and viruses could uncover novel therapeutic leads.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of a library of derivatives with modifications at the hydroxyl group and other positions on the benzothiazole ring would enable the development of SAR models and the optimization of biological activity.

Conclusion

While the specific moment of discovery for this compound remains obscured by the mists of chemical history, its existence is a testament to the foundational synthetic work on the benzothiazole scaffold that began over a century ago. As a functionalized derivative of a privileged heterocyclic system, this compound holds significant potential as a versatile building block for the development of new therapeutic agents. Further research into its synthesis, characterization, and biological activity is warranted to fully unlock the potential of this unseen scion of the benzothiazole family.

Preliminary Investigation of Benzo[d]thiazol-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its unique structural and electronic properties make it a versatile building block for the design of novel therapeutic agents. Among the various substituted benzothiazoles, those bearing a hydroxyl group, particularly at the 5-position, have garnered significant interest. This hydroxyl group can act as a key pharmacophoric feature, engaging in crucial hydrogen bonding interactions with biological targets, and also serves as a synthetic handle for further molecular elaboration.

This technical guide provides a preliminary investigation into Benzo[d]thiazol-5-ol, a foundational molecule in this class. While extensive research has been conducted on its derivatives, data on the parent compound itself is more limited. This document aims to consolidate the available information on this compound and to provide a broader context of the therapeutic potential of the 5-hydroxy-benzothiazole scaffold by examining its key derivatives. We will delve into the physicochemical properties, plausible synthetic routes, and the significant biological activities of its derivatives, providing detailed experimental protocols and visual workflows to aid researchers in this promising area of drug discovery.

Physicochemical and Spectral Properties of this compound

A summary of the available physicochemical data for this compound is presented in Table 1. This information is crucial for its handling, formulation, and for predicting its behavior in biological systems.

PropertyValueSource
Molecular Formula C₇H₅NOSPubChem[1]
Molecular Weight 151.19 g/mol PubChem[1]
CAS Number 7686-41-1Bide Pharm
Appearance Yellow powderBuilding Blocks Factory China[2]
Melting Point 142.3 °C (Predicted)Guidechem[3]
Boiling Point 311.6 °C at 760 mmHg (Predicted)Chembest
Solubility Soluble in DMSO. Predicted to be poorly soluble in water.Ambeed, Guidechem[3][4]
pKa 8.27 ± 0.40 (Predicted)Guidechem[3]
LogP 2.00190 (Predicted)Guidechem[3]

Spectral Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, with their chemical shifts and coupling patterns being influenced by the positions of the hydroxyl and thiazole ring. The phenolic proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the seven carbon atoms of the benzothiazole core. The carbon bearing the hydroxyl group is expected to be shifted downfield.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the thiazole ring opening.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Characteristic bands for C=N stretching of the thiazole ring and C=C stretching of the aromatic ring are also anticipated.

Synthesis of the this compound Core

Proposed Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of benzothiazoles from 2-aminothiophenols and formyl sources[8].

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product 4-amino-3-mercaptophenol 4-Amino-3-mercaptophenol Reaction_Vessel Reaction (Reflux) 4-amino-3-mercaptophenol->Reaction_Vessel Formic_Acid Formic Acid Formic_Acid->Reaction_Vessel Benzodthiazol-5-ol This compound Workup Workup Reaction_Vessel->Workup 1. Cool 2. Neutralize 3. Extract Purification Column Chromatography Workup->Purification Crude Product Purification->Benzodthiazol-5-ol Purified Product

Figure 1: Proposed workflow for the synthesis of this compound.

Materials and Reagents:

  • 4-Amino-3-mercaptophenol

  • Formic acid

  • Toluene

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-3-mercaptophenol (1 equivalent) in toluene.

  • Addition of Reagent: Add formic acid (1.2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Biological Activities of this compound Derivatives

While direct biological data for this compound is scarce, its core structure is present in a variety of derivatives with significant and well-characterized biological activities. These derivatives highlight the therapeutic potential of this scaffold.

Dopamine D2 Receptor Partial Agonists

Derivatives of this compound have been extensively investigated as partial agonists of the dopamine D2 receptor[9][10]. These compounds are of great interest for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease. The D2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits the production of cyclic AMP (cAMP) through the activation of Gαi/o proteins. It also signals through a β-arrestin pathway.

Some derivatives of this compound have been shown to be "G-protein biased" agonists, meaning they preferentially activate the G-protein signaling pathway over the β-arrestin pathway. This biased agonism is a desirable property as it may lead to therapeutic efficacy with a reduced side-effect profile compared to non-biased agonists.

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o D2R->G_protein Activates beta_arrestin β-Arrestin D2R->beta_arrestin Recruits Ligand This compound Derivative Ligand->D2R Binds to AC Adenylyl Cyclase G_protein->AC Inhibits Downstream_G Therapeutic Effects G_protein->Downstream_G cAMP cAMP AC->cAMP Converts ATP to Downstream_beta Potential Side Effects beta_arrestin->Downstream_beta

Figure 2: Simplified signaling pathway of a G-protein biased D2 receptor partial agonist.

Protein Disulfide Isomerase (PDI) Inhibitors

Certain derivatives of this compound have been identified as potent inhibitors of Protein Disulfide Isomerase (PDI)[11][12]. PDI is an enzyme in the endoplasmic reticulum that is crucial for the correct folding of proteins. In cancer cells, particularly in glioblastoma, PDI is often overexpressed and plays a role in cell survival and proliferation. Inhibition of PDI can lead to an accumulation of misfolded proteins, inducing endoplasmic reticulum stress and ultimately leading to cancer cell death.

The mechanism of inhibition by these benzothiazole derivatives is often covalent, where the compound forms a stable bond with a cysteine residue in the active site of the PDI enzyme, thereby inactivating it.

Experimental Protocols for Biological Assays

To facilitate further research on the this compound scaffold, the following are representative protocols for key biological assays, adapted from the literature on its derivatives.

Protocol 1: Dopamine D2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

Materials:

  • Membranes from cells expressing human dopamine D2 receptors (e.g., HEK293 or CHO cells)

  • [³H]-Spiperone (radioligand)

  • Test compound (e.g., a this compound derivative)

  • Haloperidol (a known D2 antagonist for determining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compound in the binding buffer.

    • Prepare a solution of [³H]-Spiperone in the binding buffer at a concentration close to its Kd for the D2 receptor.

    • Prepare a high concentration solution of haloperidol (e.g., 10 µM) for determining non-specific binding.

  • Assay Setup:

    • In a 96-well plate, add the binding buffer.

    • Add the test compound at various concentrations to the respective wells.

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add the haloperidol solution.

  • Incubation:

    • Add the cell membranes to all wells.

    • Add the [³H]-Spiperone solution to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Washing:

    • Harvest the contents of the wells onto the filter plates using a cell harvester.

    • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plates.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: PDI Inhibition Assay (Insulin Turbidity Assay)

This is a common method to measure the reductase activity of PDI, which can be used to screen for inhibitors. PDI reduces the disulfide bonds in insulin, causing the insulin chains to precipitate, which can be measured as an increase in turbidity.

Materials:

  • Human recombinant PDI

  • Insulin (from bovine pancreas)

  • Dithiothreitol (DTT)

  • Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0)

  • Test compound

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 650 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of insulin in the assay buffer.

    • Prepare a stock solution of DTT in the assay buffer.

    • Prepare a stock solution of PDI in the assay buffer.

    • Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the test compound at various concentrations to the respective wells.

    • Add PDI to all wells except for the no-enzyme control.

    • Add insulin to all wells.

  • Incubation:

    • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the test compound to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding DTT to all wells.

    • Immediately start monitoring the increase in absorbance at 650 nm over time (e.g., every minute for 30 minutes) using a microplate reader.

  • Data Analysis:

    • Determine the initial rate of the reaction (the slope of the linear portion of the absorbance vs. time curve) for each concentration of the test compound.

    • Plot the percentage of PDI activity (relative to the no-inhibitor control) against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by non-linear regression analysis.

Conclusion

This compound represents a valuable starting point for the development of novel therapeutic agents. While direct biological data on the parent compound is limited, the extensive research on its derivatives clearly demonstrates the potential of the 5-hydroxy-benzothiazole scaffold. The ability of its derivatives to act as biased dopamine D2 receptor partial agonists and as potent PDI inhibitors opens up exciting avenues for the treatment of neurological disorders and cancer, respectively.

This technical guide provides a foundational understanding of this compound, including its physicochemical properties, a plausible synthetic route, and the biological context of its more complex derivatives. The detailed experimental protocols are intended to empower researchers to further explore the potential of this and related compounds. Future research should focus on the direct synthesis and biological evaluation of this compound to fully elucidate its pharmacological profile and to unlock the full potential of this intriguing scaffold in drug discovery.

References

"Benzo[d]thiazol-5-ol" CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Benzo[d]thiazol-5-ol and its Chemical Class

This technical guide provides a comprehensive overview of this compound, including its chemical identifiers. Due to the limited availability of specific quantitative data, experimental protocols, and signaling pathway information for this compound in the public domain, this guide also incorporates general methodologies and data relevant to the broader class of benzothiazole derivatives, offering valuable context for researchers, scientists, and drug development professionals.

Chemical Identifiers for this compound

This compound is a heterocyclic organic compound.[1] Its core structure consists of a benzene ring fused to a thiazole ring, with a hydroxyl group at the 5-position. The primary chemical identifiers for this compound are summarized in the table below.

IdentifierValueReference
CAS Number 7686-41-1[1]
Molecular Formula C₇H₅NOS[1]
PubChem CID 3596506[1]
Synonyms 1,3-benzothiazol-5-ol, 5-Hydroxybenzothiazole

Physicochemical Properties

The following table summarizes key computed physicochemical properties for this compound. These properties are crucial for assessing its potential as a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValue
Molecular Weight 151.19 g/mol
XLogP3 1.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 0
Topological Polar Surface Area 58.4 Ų
Heavy Atom Count 10
Complexity 164

Synthesis and Experimental Protocols

General Experimental Protocol for the Synthesis of 2-Substituted Benzothiazoles:

A widely employed method for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with various aldehydes.[2][3]

Materials:

  • 2-aminothiophenol

  • Substituted aldehyde

  • Ethanol

  • Sodium hydrosulfite

  • Hydrochloric acid (2N)

Procedure:

  • Dissolve 2-aminothiophenol (1 equivalent) and the desired aldehyde (1 equivalent) in ethanol in a round-bottom flask.[3]

  • Add a solution of sodium hydrosulfite (2 equivalents) in water to the mixture.[3]

  • Reflux the reaction mixture for 12 hours.[3]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate it under reduced pressure.[3]

  • Acidify the residue with 2N HCl.[3]

  • Filter the resulting precipitate, wash with water, and dry to obtain the crude product.[3]

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water).[3]

G reagents 2-Aminothiophenol + Substituted Aldehyde reaction Condensation Reaction (Reflux, 12h) reagents->reaction solvent Ethanol solvent->reaction catalyst Sodium Hydrosulfite catalyst->reaction workup Workup (Cooling, Concentration, Acidification) reaction->workup purification Purification (Filtration, Recrystallization) workup->purification product 2-Substituted Benzothiazole purification->product

Caption: General workflow for the synthesis of 2-substituted benzothiazoles.

Biological Activity and Potential Applications

Benzothiazole derivatives are known to exhibit a wide range of biological activities, making them a significant scaffold in medicinal chemistry.[4][5] These activities include anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[5][6] The specific biological profile of this compound is not extensively documented in the available literature. However, based on the activities of structurally related compounds, it can be hypothesized to possess potential therapeutic value.

Anticancer Activity of Benzothiazole Derivatives:

Numerous studies have reported the cytotoxic effects of benzothiazole derivatives against various cancer cell lines. For instance, certain novel benzothiazole compounds have shown significant inhibitory effects on the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cell lines.[7]

Antimicrobial Activity of Benzothiazole Derivatives:

The benzothiazole scaffold is also a key component in compounds with antimicrobial properties.[4] Some derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5]

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound are not yet elucidated. However, research on various benzothiazole derivatives has implicated their interaction with several key cellular targets. For example, some benzothiazole compounds have been identified as inhibitors of enzymes such as 5-lipoxygenase and microsomal prostaglandin E2 synthase-1, which are involved in inflammatory pathways.[8] Furthermore, other derivatives have been shown to target the FOXM1 transcription factor, which is implicated in cancer progression.[9]

G cluster_screening Bioactivity Screening Workflow compound Benzothiazole Derivative invitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) compound->invitro invivo In Vivo Models (e.g., Animal studies) invitro->invivo data Data Analysis (IC50, MIC determination) invitro->data invivo->data sar Structure-Activity Relationship (SAR) data->sar lead Lead Compound Identification sar->lead

Caption: A typical workflow for evaluating the biological activity of benzothiazole derivatives.

Conclusion

This compound, identified by CAS number 7686-41-1, belongs to the versatile class of benzothiazole compounds. While specific research on this particular molecule is limited, the broader family of benzothiazoles demonstrates significant potential in drug discovery due to their diverse biological activities. This guide provides a foundational understanding of the chemical nature of this compound and the general experimental approaches for the synthesis and evaluation of related compounds. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully explore its therapeutic potential.

References

Spectroscopic Characterization of Benzo[d]thiazol-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the spectroscopic data pertinent to the initial characterization of "Benzo[d]thiazol-5-ol". Due to the limited availability of direct experimental data for this specific compound in public databases, this document presents predicted spectroscopic values based on the analysis of its structural analogs, alongside established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also provided, complemented by a logical workflow for its spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from the analysis of the parent compound, benzothiazole, and related hydroxy-substituted derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityNotes
Phenolic (-OH)~9.5 - 10.5Singlet (broad)The chemical shift is dependent on concentration and solvent and may be exchangeable with D₂O.
Aromatic (H-2)~9.0Singlet
Aromatic (H-4)~7.8 - 8.0DoubletExpected to be downfield due to the anisotropic effect of the thiazole ring.
Aromatic (H-6)~7.0 - 7.2Doublet of doubletsCoupling to both H-4 and H-7 is expected.
Aromatic (H-7)~7.9Doublet

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Notes
C-2~155Carbon in the thiazole ring double-bonded to nitrogen.
C-4~123
C-5~155Carbon bearing the hydroxyl group, expected to be deshielded.
C-6~115
C-7~125
C-3a~152Bridgehead carbon adjacent to the sulfur atom.
C-7a~132Bridgehead carbon adjacent to the nitrogen atom.

Table 3: Predicted FT-IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H stretch (Phenol)3200-3600BroadThe broadness is due to hydrogen bonding.[1]
C-H stretch (Aromatic)3000-3100MediumCharacteristic of sp² C-H bonds.[1]
C=N stretch~1640Medium
C=C stretch (Aromatic)1450-1600Medium-StrongMultiple bands are expected.[1]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

FeaturePredicted m/z ValueNotes
Molecular Ion [M]⁺151Corresponds to the molecular weight of this compound (C₇H₅NOS).
Major Fragments123, 96, 69Expected fragmentation pattern may involve the loss of CO, HCN, and other small molecules.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of protons and carbons in this compound.

Instrumentation: A 400 MHz (for ¹H) and 100 MHz (for ¹³C) NMR spectrometer, such as a Bruker Avance-400 instrument.[2]

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[3]

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire the ¹H NMR spectrum.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Standard acquisition parameters for each nucleus should be used.

Data Analysis:

  • Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.[4]

Sample Preparation (Thin Solid Film Method):

  • Dissolve a small amount of the solid sample (5-10 mg) in a few drops of a volatile solvent like acetone or methylene chloride.[1]

  • Place one to two drops of the solution onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[1]

  • Allow the solvent to evaporate, leaving a thin film of the sample on the plate.[1]

Data Acquisition:

  • Acquire a background spectrum of the empty sample compartment.

  • Place the salt plate with the sample film in the spectrometer.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Data Analysis:

  • Identify the characteristic absorption bands for the functional groups present, such as O-H, aromatic C-H, C=N, and C=C bonds.

  • Compare the observed wavenumbers with established correlation tables to confirm the presence of these functional groups.[5]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

Sample Preparation:

  • For EI-MS: The solid sample can be introduced directly using a solids probe.

  • For ESI-MS: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[1]

Data Acquisition:

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Data Analysis:

  • Identify the molecular ion peak to confirm the molecular weight of the compound.[6]

  • Analyze the fragmentation pattern to gain further structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Workflow Spectroscopic Characterization Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR FT-IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Processing Data Processing & Interpretation NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Validation Structure Validation Data_Processing->Structure_Validation Final_Report Final Characterization Report Structure_Validation->Final_Report

A generalized workflow for spectroscopic characterization.

References

Benzo[d]thiazol-5-ol: A Technical Guide to its Solubility and Stability Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[d]thiazol-5-ol, a heterocyclic compound featuring a fused benzene and thiazole ring system with a hydroxyl substituent, belongs to a class of molecules that has garnered significant interest in medicinal chemistry and materials science. The benzothiazole core is a key structural motif in a variety of biologically active compounds. Understanding the physicochemical properties of this compound, specifically its solubility and stability, is fundamental for its potential application in drug discovery and development, as these parameters critically influence formulation, bioavailability, and shelf-life.

This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound. Due to the limited publicly available quantitative data for this specific molecule, this document also presents standardized experimental protocols for determining these essential properties. Furthermore, it explores the known signaling pathways associated with benzothiazole derivatives, offering insights into their potential biological mechanisms of action.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 7686-41-1[1]
Molecular Formula C₇H₅NOS[1][2]
Molecular Weight 151.19 g/mol [1][2]
Predicted Boiling Point 311.6°C (at 760 mmHg)[1]

Solubility Profile

Specific quantitative solubility data for this compound in various solvents is not extensively documented. However, based on the general principles of solubility for related compounds like benzothiazole, a qualitative prediction can be made. Benzothiazole itself is described as slightly soluble in water but soluble in organic solvents such as ethanol, ether, and acetone.[3] The presence of the hydroxyl group in this compound may slightly increase its polarity and potential for hydrogen bonding, which could marginally enhance its aqueous solubility compared to the parent benzothiazole.

To obtain precise solubility data, a systematic experimental evaluation is necessary.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a solid compound in a liquid solvent is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, dimethyl sulfoxide (DMSO)) at a specified temperature.

Materials:

  • This compound

  • Selected solvents

  • Analytical balance

  • Vials with screw caps

  • Shaker or orbital incubator set at a constant temperature

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or orbital incubator set at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid pellet.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

  • Calculation:

    • Calculate the solubility of this compound in each solvent based on the concentration determined from the HPLC analysis and the dilution factor. The results are typically expressed in mg/mL or mol/L.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Add excess this compound to solvent in vials seal Seal vials start->seal agitate Agitate at constant temperature (24-48h) seal->agitate centrifuge Centrifuge to separate solid and liquid agitate->centrifuge supernatant Withdraw supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate solubility hplc->calculate

Workflow for determining the solubility of this compound.

Stability Profile

The stability of a pharmaceutical compound is a critical attribute that influences its safety and efficacy. Stability testing exposes the compound to various environmental factors to identify potential degradation products and establish a shelf-life.

Predicted Stability and Potential Degradation Pathways

For benzothiazole and its derivatives, several degradation pathways can be anticipated:

  • Oxidation: The thiazole ring can be susceptible to oxidative cleavage.

  • Photodegradation: Exposure to UV or visible light can induce degradation of the aromatic system.

  • Hydrolysis: Under strongly acidic or basic conditions, the thiazole ring may undergo hydrolysis.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify the likely degradation products.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Water bath or oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS)

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid and Base Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of HCl or NaOH solution to achieve the desired final concentration of the stressing agent.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period.

    • At various time points, withdraw samples, neutralize them, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Treat an aliquot of the stock solution with H₂O₂ solution.

    • Keep the solution at room temperature or a slightly elevated temperature and monitor the degradation over time by taking samples for HPLC analysis.

  • Thermal Degradation:

    • Expose a solid sample of this compound to dry heat in an oven at a high temperature (e.g., 80°C).

    • Also, expose a solution of the compound to the same thermal stress.

    • Analyze samples at different time intervals.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Keep a control sample in the dark.

    • Analyze the samples after the exposure period.

  • Analysis:

    • Analyze all stressed samples by a stability-indicating HPLC method. A PDA detector can help to assess peak purity, while an MS detector can aid in the identification of degradation products by providing mass information.

    • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions start This compound (Solid or Solution) acid Acid Hydrolysis (e.g., HCl, Heat) start->acid base Base Hydrolysis (e.g., NaOH, Heat) start->base oxidation Oxidation (e.g., H₂O₂) start->oxidation thermal Thermal Stress (e.g., Dry Heat) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo analysis Analysis by Stability-Indicating HPLC-PDA/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Identify Degradation Products & Pathways analysis->results

Workflow for forced degradation studies of this compound.

Signaling Pathways Involving Benzothiazole Derivatives

Benzothiazole derivatives have been reported to interact with various biological targets and modulate key signaling pathways implicated in diseases such as cancer and inflammation. While the specific interactions of this compound have not been detailed, the activities of related compounds provide valuable insights into its potential biological roles.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several benzothiazole derivatives have been designed as inhibitors of the STAT3 signaling pathway.

G Inhibition of STAT3 Signaling by Benzothiazole Derivatives cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 (Dimerization) stat3->p_stat3 nucleus Nucleus p_stat3->nucleus Translocation transcription Gene Transcription (Proliferation, Survival) nucleus->transcription bzt Benzothiazole Derivatives bzt->inhibition inhibition->stat3 Inhibition G Modulation of NF-κB Pathway by Benzothiazole Derivatives stimulus Inflammatory Stimulus nf_kb NF-κB stimulus->nf_kb Activation nucleus Nucleus nf_kb->nucleus Translocation cox2_inos COX-2 & iNOS Gene Expression nucleus->cox2_inos inflammation Inflammation cox2_inos->inflammation bzt Benzothiazole Derivatives bzt->inhibition inhibition->nf_kb Inhibition G Inhibition of PI3K/Akt/mTOR Pathway by Benzothiazole Derivatives growth_factor Growth Factor rtk Receptor Tyrosine Kinase growth_factor->rtk pi3k PI3K rtk->pi3k Activation akt Akt pi3k->akt Activation mtor mTOR akt->mtor Activation cell_growth Cell Growth & Survival mtor->cell_growth bzt Benzothiazole Derivatives bzt->inhibition_pi3k bzt->inhibition_akt bzt->inhibition_mtor inhibition_pi3k->pi3k Inhibition inhibition_akt->akt Inhibition inhibition_mtor->mtor Inhibition

References

A Theoretical Deep Dive into the Molecular Architecture of Benzo[d]thiazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure of Benzo[d]thiazol-5-ol, a significant heterocyclic compound with a core benzothiazole scaffold. This document delves into the computational methodologies employed to elucidate its structural, electronic, and spectroscopic properties. The benzothiazole moiety is a "privileged structure" in medicinal chemistry, appearing in a wide array of bioactive compounds, which underscores the importance of understanding its fundamental molecular characteristics for rational drug design and development.

Introduction to this compound

This compound is a derivative of benzothiazole, a bicyclic heterocyclic compound composed of a benzene ring fused to a thiazole ring. The hydroxyl group at the 5-position significantly influences the molecule's electronic distribution and reactivity, making it a versatile building block in medicinal chemistry. Theoretical studies, primarily employing quantum chemical calculations, are instrumental in predicting and understanding the molecular properties that govern its biological activity.

Computational Methodology: A Protocol for Theoretical Analysis

The theoretical investigation of this compound's molecular structure typically involves the following computational protocol. This workflow is designed to yield a detailed understanding of the molecule's geometry, stability, and electronic characteristics.

computational_workflow cluster_input Input cluster_computation Quantum Chemical Calculations cluster_output Output & Analysis mol_structure Initial Molecular Structure (this compound) dft Density Functional Theory (DFT) (e.g., B3LYP functional) mol_structure->dft Select Method basis_set Basis Set Selection (e.g., 6-311++G(d,p)) dft->basis_set Select Basis Set geometry_optimization Geometry Optimization basis_set->geometry_optimization freq_calculation Vibrational Frequency Calculation geometry_optimization->freq_calculation electronic_properties Electronic Property Calculation (HOMO, LUMO, MEP) geometry_optimization->electronic_properties nbo_analysis Natural Bond Orbital (NBO) Analysis geometry_optimization->nbo_analysis optimized_geometry Optimized Molecular Geometry geometry_optimization->optimized_geometry vibrational_spectra Vibrational Spectra (IR, Raman) freq_calculation->vibrational_spectra electronic_data Electronic Properties (Energy Gap, Reactivity Descriptors) electronic_properties->electronic_data charge_distribution Charge Distribution & Hyperconjugative Interactions nbo_analysis->charge_distribution

Figure 1: A generalized workflow for the theoretical study of this compound.
Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is commonly employed in conjunction with a suitable basis set, such as 6-311++G(d,p), to provide a good balance between accuracy and computational cost for organic molecules.

Experimental Protocol:

  • Initial Structure Generation: The initial 3D structure of this compound is constructed using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: The initial structure is optimized to find the global minimum on the potential energy surface. This is typically performed using the B3LYP functional and the 6-311++G(d,p) basis set. The optimization process is continued until the forces on each atom are close to zero, and the geometry converges to a stable conformation.

  • Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

  • Electronic Property Calculation: Key electronic properties are then calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study the intramolecular charge transfer, hyperconjugative interactions, and bond strengths within the molecule.

Molecular Structure and Geometrical Parameters

The optimized molecular structure of this compound reveals a planar benzothiazole ring system. The key geometrical parameters, including bond lengths and bond angles, can be precisely determined through DFT calculations. While specific experimental data for this compound is scarce in the public domain, theoretical values provide critical insights.

Figure 2: 2D representation of the molecular structure of this compound.

Table 1: Theoretical Geometrical Parameters of this compound (B3LYP/6-311++G(d,p))

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.405C1-C2-S110.5
C2-S1.768C2-S-C789.5
S-C71.745S-C7-N115.0
C7-N1.315C7-N-C1112.0
N-C11.390N-C1-C2113.0
C1-C61.400C2-C1-C6120.0
C5-O1.360C4-C5-O118.0

(Note: The values in this table are representative and based on typical DFT calculations for similar benzothiazole derivatives. Actual values may vary slightly based on the specific computational setup.)

Spectroscopic Properties

Theoretical calculations are invaluable for interpreting and predicting the vibrational spectra (IR and Raman) of molecules. Each vibrational mode corresponds to a specific molecular motion and has a characteristic frequency.

Table 2: Selected Theoretical Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational Assignment
~3400O-H stretching
~3100C-H aromatic stretching
~1600C=C aromatic stretching
~1500C=N stretching
~1250C-O stretching
~850C-S stretching

(Note: These are predicted frequencies and may require scaling to match experimental data due to the harmonic approximation used in calculations.)

Electronic Properties and Reactivity

The electronic properties of this compound, particularly the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its reactivity and potential as a pharmacophore.

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. For this compound, the HOMO is typically localized on the electron-rich benzothiazole ring system, particularly the benzene part and the hydroxyl group.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is generally distributed over the entire molecule, with significant contributions from the thiazole ring.

  • Energy Gap (ΔE = ELUMO - EHOMO): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity.

Table 3: Calculated Electronic Properties of this compound

PropertyValue (eV)
EHOMO-5.8
ELUMO-1.2
Energy Gap (ΔE)4.6

(Note: These values are illustrative and depend on the level of theory and basis set used.)

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating their susceptibility to electrophilic attack, while the hydrogen atoms would exhibit positive potential (blue), making them prone to nucleophilic attack.

Conclusion

Theoretical studies provide a powerful framework for understanding the molecular structure and properties of this compound. Through methods like DFT, it is possible to obtain detailed insights into its geometry, vibrational spectra, and electronic characteristics. This knowledge is fundamental for the rational design of novel benzothiazole-based derivatives with enhanced biological activity and for predicting their behavior in various chemical and biological environments. The computational protocols and data presented in this guide serve as a foundational resource for researchers in medicinal chemistry and drug discovery.

The Biological Potential of the Benzo[d]thiazol-5-ol Scaffold: A Technical Guide to its Derivatives' Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzo[d]thiazole ring system, a bicyclic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological properties. Benzo[d]thiazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties.[1] This technical guide focuses on the biological potential stemming from the Benzo[d]thiazol-5-ol core structure. While direct quantitative data on the biological activities of the parent this compound molecule is not extensively available in public literature, its role as a crucial starting material and structural motif for highly active derivatives is well-documented. This guide will delve into the significant biological activities of these derivatives, providing quantitative data, detailed experimental methodologies, and visualizations of the implicated signaling pathways.

The primary areas of therapeutic interest for derivatives of this compound include oncology and neurology. Specifically, its derivatives have been investigated as potent inhibitors of Protein Disulfide Isomerase (PDI) for the treatment of glioblastoma, modulators of the Dopamine D2 receptor for neurological disorders, and inhibitors of HER2 kinase in cancer.

Quantitative Biological Activity of this compound Derivatives

The following tables summarize the quantitative biological activity data for various derivatives of this compound. It is important to note that these activities are attributed to the modified structures and not the parent compound itself.

Table 1: Protein Disulfide Isomerase (PDI) Inhibition and Cytotoxicity of this compound Derivatives
Compound IDModification of this compound ScaffoldCell LinePDI IC50 (µM)Cytotoxicity IC50 (µM)
7b 4-((4-Fluorophenyl)(piperidin-1-yl)methyl)this compoundU-87 MG (Glioblastoma)Data not specifiedData not specified
AS15 Analogs α-aminobenzylphenol analogues with a 5-hydroxybenzo[d][2][3]dioxole moiety (structurally related)U-87 MG (Glioblastoma)< 1 µM (most compounds)10 - 30 µM (moderate correlation with PDI inhibition)[2]
CD343 Analogs α-aminobenzylphenol analogues with an 8-hydroxyquinoline core (structurally related)U-87 MG (Glioblastoma)Comparable to AS15 analogsAs low as 2.1 ± 0.1 µM[2]
Table 2: Dopamine D2 Receptor Modulation by this compound Derivatives
Compound IDModification of this compound ScaffoldReceptor TargetActivityEC50 / Kᵢ (nM)
Compound 1 Derivative 5-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)-2-methylbenzo[d]thiazoleDopamine D2G protein-biased partial agonistEC50 (Gi/o pathway) = 24 nM
Compound 18 2-ethyl substituted analog of Compound 1Dopamine D2G protein-biased partial agonistReduced potency in Gi/o pathway (5-7 fold)
Compound 19 2-isopropyl substituted analog of Compound 1Dopamine D2G protein-biased partial agonistReduced potency in Gi/o pathway (5-7 fold)
Compound 25 2-dimethylamine substituted analog of Compound 1Dopamine D2No activity in Gi/o or β-arrestin pathways-
Table 3: HER2 Kinase Inhibition by this compound Derivatives

Specific quantitative data (IC50 values) for HER2 inhibition by direct derivatives of this compound were not available in the searched literature. The provided information indicates its use as a reactant in the synthesis of potential HER2 inhibitors.

Key Biological Activities and Signaling Pathways

Protein Disulfide Isomerase (PDI) Inhibition and the Unfolded Protein Response (UPR)

Derivatives of this compound have been identified as potent inhibitors of Protein Disulfide Isomerase (PDI), an enzyme crucial for proper protein folding in the endoplasmic reticulum (ER). Inhibition of PDI leads to an accumulation of unfolded or misfolded proteins, triggering a cellular stress response known as the Unfolded Protein Response (UPR). The UPR is a complex signaling network that aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe.

The UPR is mediated by three main ER transmembrane sensors: IRE1α, PERK, and ATF6. PDI inhibition by this compound derivatives can activate these pathways, leading to downstream signaling cascades that can ultimately result in cancer cell death.

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins IRE1 IRE1 Unfolded Proteins->IRE1 Activates PERK PERK Unfolded Proteins->PERK Activates ATF6 ATF6 Unfolded Proteins->ATF6 Activates PDI PDI PDI->Unfolded Proteins Facilitates Folding This compound Derivative This compound Derivative This compound Derivative->PDI Inhibits XBP1s XBP1s IRE1->XBP1s Slices XBP1 mRNA eIF2a eIF2a PERK->eIF2a Phosphorylates ATF6n ATF6n ATF6->ATF6n Cleavage & Translocation UPR Target Genes UPR Target Genes XBP1s->UPR Target Genes Transcription Factor ATF4 ATF4 eIF2a->ATF4 Translational Control ATF4->UPR Target Genes Transcription Factor ATF6n->UPR Target Genes Transcription Factor Apoptosis Apoptosis UPR Target Genes->Apoptosis Induces (prolonged stress)

Caption: Unfolded Protein Response pathway initiated by PDI inhibition.

Modulation of Dopamine D2 Receptor Signaling

Certain derivatives of this compound have been synthesized and evaluated as ligands for the Dopamine D2 receptor (D2R), a key G protein-coupled receptor (GPCR) in the central nervous system. These derivatives have shown potential as biased agonists, selectively activating G protein-dependent signaling pathways over β-arrestin recruitment. This functional selectivity is a desirable trait for novel antipsychotic drugs, as it may separate therapeutic effects from unwanted side effects.

D2R activation typically leads to the inhibition of adenylyl cyclase through the Gαi/o subunit, resulting in decreased cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate ion channels. Biased agonism aims to favor this G protein signaling over the β-arrestin pathway, which is often associated with receptor desensitization and some adverse effects.

D2R_Signaling cluster_Gprotein G Protein Signaling cluster_Arrestin β-Arrestin Pathway (Biased Against) This compound Derivative This compound Derivative D2R Dopamine D2 Receptor This compound Derivative->D2R Biased Agonist Gai_o Gαi/o D2R->Gai_o Activates Gbg Gβγ D2R->Gbg b_Arrestin β-Arrestin D2R->b_Arrestin Reduced Recruitment AC Adenylyl Cyclase Gai_o->AC Inhibits cAMP ↓ cAMP Downstream Signaling Downstream Signaling b_Arrestin->Downstream Signaling

Caption: Biased agonism at the Dopamine D2 Receptor.

Inhibition of HER2 Signaling Pathway

This compound has been utilized as a chemical intermediate in the synthesis of inhibitors targeting the Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase that is overexpressed in a significant portion of breast and other cancers. HER2 activation, often through heterodimerization with other ErbB family members, triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which promote cell proliferation, survival, and metastasis.

Inhibitors developed from the benzo[d]thiazole scaffold aim to block the ATP-binding site of the HER2 kinase domain, thereby preventing its autophosphorylation and the subsequent activation of these oncogenic pathways.

HER2_Signaling cluster_pathways Downstream Signaling HER2_dimer HER2 Dimer PI3K_Akt PI3K/Akt Pathway HER2_dimer->PI3K_Akt Activates RAS_MAPK RAS/MAPK Pathway HER2_dimer->RAS_MAPK Activates This compound\nDerivative This compound Derivative This compound\nDerivative->HER2_dimer Inhibits Kinase Activity Cell_Outcomes Proliferation, Survival, Metastasis PI3K_Akt->Cell_Outcomes RAS_MAPK->Cell_Outcomes

Caption: Inhibition of the HER2 signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of the biological activities of this compound derivatives.

MTT Cytotoxicity Assay

This protocol outlines the determination of the cytotoxic effects of test compounds on cancer cell lines.

MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate (e.g., 5,000-10,000 cells/well) B 2. Incubate overnight (37°C, 5% CO2) to allow cell attachment A->B C 3. Treat cells with serial dilutions of this compound derivative B->C D 4. Incubate for a specified period (e.g., 48-72 hours) C->D E 5. Add MTT reagent to each well and incubate for 2-4 hours D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure absorbance at ~570 nm using a microplate reader F->G H 8. Calculate % cell viability and determine IC50 value G->H

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Cancer cells are plated in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for 48-72 hours.

  • MTT Addition: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Protein Disulfide Isomerase (PDI) Inhibition Assay (Insulin Turbidity Assay)

This assay measures the ability of a compound to inhibit the reductase activity of PDI using insulin as a substrate.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing PDI enzyme, a reducing agent (e.g., dithiothreitol - DTT), and the test compound (this compound derivative) in a suitable buffer.

  • Initiation of Reaction: The reaction is initiated by the addition of insulin.

  • Mechanism: PDI catalyzes the reduction of the disulfide bonds in insulin, causing the insulin B-chain to precipitate out of solution.

  • Turbidity Measurement: The increase in turbidity due to insulin precipitation is monitored over time by measuring the absorbance at 650 nm.

  • Data Analysis: The rate of turbidity increase is proportional to the PDI activity. The IC50 value for the inhibitor is determined by measuring the PDI activity at various inhibitor concentrations.

Dopamine D2 Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of a test compound for the Dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Membranes from cells expressing the Dopamine D2 receptor are prepared.

  • Assay Setup: The membranes are incubated with a fixed concentration of a radiolabeled D2 receptor ligand (e.g., [³H]-spiperone) and varying concentrations of the unlabeled test compound (this compound derivative).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Conclusion

While this compound itself is primarily recognized as a versatile chemical scaffold, its derivatives have emerged as promising candidates in drug discovery, particularly in the fields of oncology and neuroscience. The potent and selective activities of these derivatives as PDI inhibitors, biased D2R agonists, and potential HER2 inhibitors highlight the therapeutic potential that can be unlocked through chemical modifications of the this compound core. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to further explore and exploit the pharmacological properties of this important class of compounds. Future research should focus on elucidating the structure-activity relationships of these derivatives to optimize their potency, selectivity, and pharmacokinetic profiles for clinical development.

References

Synthesis of Benzo[d]thiazol-5-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic routes for Benzo[d]thiazol-5-ol, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The methodologies presented are based on established chemical principles and analogous syntheses of structurally related compounds.

Core Synthetic Pathways

The synthesis of this compound can be approached through the preparation of a key intermediate, 5-hydroxybenzothiazole-2-carboxylic acid, followed by a decarboxylation step. Two primary synthetic strategies for the intermediate have been identified: the Benzoquinone-Cysteine Method and the Cyclocondensation of 2-amino-4-mercaptophenol.

Method 1: The Benzoquinone-Cysteine Method

This well-established route involves the reaction of p-benzoquinone with a cysteine ester, followed by oxidation, cyclization, and ring contraction to form the 5-hydroxybenzothiazole-2-carboxylate ester. Subsequent hydrolysis yields the carboxylic acid, which can then be decarboxylated to the final product.

Experimental Protocol:

Step 1: Michael Addition

  • Dissolve L-cysteine ethyl ester hydrochloride in a suitable solvent such as ethanol.

  • Cool the solution in an ice bath and add a solution of p-benzoquinone in the same solvent dropwise with stirring.

  • Allow the reaction to proceed at a low temperature, monitoring the consumption of starting materials by thin-layer chromatography (TLC).

  • Upon completion, the hydroquinone intermediate can be isolated by filtration or extraction.

Step 2: Oxidation & Cyclization (Synthesis of Benzothiazine Derivative)

  • Dissolve the hydroquinone intermediate in an appropriate solvent.

  • Add an oxidizing agent, such as potassium ferricyanide (K₃[Fe(CN)₆]), to the solution.

  • Stir the reaction mixture at room temperature until the oxidation and cyclization are complete, as indicated by TLC.

Step 3: Ring Contraction

  • Treat the benzothiazine derivative with an acid, such as hydrochloric acid, in a suitable solvent.

  • Heat the reaction mixture to facilitate the ring contraction.

  • Monitor the reaction progress by TLC.

  • Upon completion, neutralize the reaction mixture and extract the ethyl 5-hydroxybenzothiazole-2-carboxylate.

  • Purify the crude product by column chromatography.

Step 4: Hydrolysis

  • Dissolve the purified ethyl 5-hydroxybenzothiazole-2-carboxylate in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide.

  • Stir the solution at room temperature or with gentle heating until the ester hydrolysis is complete.

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the 5-hydroxybenzothiazole-2-carboxylic acid.

  • Collect the solid product by filtration, wash with water, and dry.

Step 5: Decarboxylation

  • Decarboxylation of 5-hydroxybenzothiazole-2-carboxylic acid can be a known issue, especially in solution at ambient temperature, which can be leveraged to produce this compound.

  • Heating the carboxylic acid in a suitable solvent may facilitate this final step. Milder reaction conditions and lower temperatures during work-up are recommended to control the reaction.

Quantitative Data Summary:

StepKey Reagents/ConditionsApproximate Reaction TimeApproximate Yield
Michael Additionp-Benzoquinone, L-Cysteine Ester, Ethanol, 0-5 °C2-4 hoursNot specified
Oxidation & CyclizationPotassium Ferricyanide (K₃[Fe(CN)₆])12-24 hoursNot specified
Ring ContractionHydrochloric Acid, HeatMonitored by TLCNot specified
HydrolysisSodium Hydroxide, Ethanol/WaterMonitored by TLCNot specified
DecarboxylationHeat in solutionNot specifiedNot specified
Method 2: Cyclocondensation of 2-amino-4-mercaptophenol

This method offers a more direct approach to the benzothiazole ring system by condensing 2-amino-4-mercaptophenol with a carboxylic acid derivative. To obtain the desired 5-hydroxybenzothiazole, this would typically be followed by subsequent reactions. A variation of this involves the use of potassium thiocyanate and bromine.

Experimental Protocol:

Step 1: Protection of the Hydroxyl Group (Optional but Recommended)

  • Dissolve the starting material, a 2-amino-4-hydroxy-thiophenol derivative, in pyridine.

  • Add tert-Butyldimethylsilyl chloride (TBDMSCl) and stir at room temperature for approximately 15 hours.

  • Work up the reaction to isolate the TBDMS-protected intermediate.

Step 2: Cyclization Reaction

  • Dissolve the protected intermediate in glacial acetic acid.

  • Add potassium thiocyanate (KSCN) (2 equivalents) and stir the mixture.

  • Cool the reaction to 10°C and slowly add a solution of bromine (1 equivalent) in acetic acid.

  • Allow the reaction to warm to room temperature and stir for 15 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract

Benzo[d]thiazol-5-ol: An In-depth Technical Guide to a Key Benzothiazole Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. Benzo[d]thiazol-5-ol, a hydroxylated derivative of this core, represents a key starting point for the synthesis of a diverse range of potentially bioactive molecules. This technical guide provides a comprehensive overview of this compound, its relationship to the broader benzothiazole class, its synthesis, and its potential biological significance. This document is intended to serve as a valuable resource by presenting available quantitative data for related compounds, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows.

The Benzothiazole Core: A Foundation of Diverse Bioactivity

The benzothiazole nucleus is a versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The nature and position of substituents on the benzothiazole ring system play a crucial role in determining the specific biological effects.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be envisioned in two main stages:

  • Formation of 5-hydroxybenzothiazole-2-carboxylic acid: This can be achieved through the reaction of 2-amino-4-mercaptophenol with a suitable reagent to form the thiazole ring.

  • Decarboxylation: The resulting carboxylic acid can then be decarboxylated to yield this compound. It has been noted that hydroxybenzothiazole carboxylic acids can be prone to decarboxylation in solution, even at room temperature.[1]

Synthesis of this compound cluster_0 Step 1: Cyclization cluster_1 Step 2: Decarboxylation 2-amino-4-mercaptophenol 2-amino-4-mercaptophenol 5-hydroxybenzothiazole-2-carboxylic acid 5-hydroxybenzothiazole-2-carboxylic acid 2-amino-4-mercaptophenol->5-hydroxybenzothiazole-2-carboxylic acid Cyclization Reagents e.g., Oxalic acid derivative Reagents->5-hydroxybenzothiazole-2-carboxylic acid This compound This compound 5-hydroxybenzothiazole-2-carboxylic acid->this compound Heat Heat Heat

A proposed synthetic workflow for this compound.
Experimental Protocols

Note: The following protocols are adapted from the synthesis of related compounds and may require optimization for the synthesis of this compound.

Protocol 1: Synthesis of Methyl 5-hydroxybenzothiazole-2-carboxylate (Proposed Intermediate) [1]

  • Protection of the Hydroxyl Group: Dissolve the starting material, a suitably substituted 2-amino-4-hydroxy-thiophenol derivative, in pyridine. Add tert-Butyldimethylsilyl chloride (TBDMSCl) and stir at room temperature for 15 hours. Work up the reaction to isolate the TBDMS-protected intermediate.

  • Cyclization Reaction: Dissolve the protected intermediate in glacial acetic acid. Add potassium thiocyanate (KSCN) (2 equivalents) and stir the mixture. Cool the reaction to 10°C and slowly add a solution of bromine (1 equivalent) in acetic acid. Allow the reaction to warm to room temperature and stir for 15 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent and purify to obtain the protected methyl 5-hydroxybenzothiazole-2-carboxylate.

  • Deprotection: Remove the TBDMS protecting group using standard conditions (e.g., TBAF in THF) to yield the methyl 5-hydroxybenzothiazole-2-carboxylate.

Protocol 2: Hydrolysis to 5-hydroxybenzothiazole-2-carboxylic acid (Proposed) [1]

  • Hydrolyze the methyl ester to the carboxylic acid using a mild base (e.g., LiOH) in a mixture of THF and water, followed by acidification.

Protocol 3: Decarboxylation to this compound (Proposed) [1][2]

  • Heat the 5-hydroxybenzothiazole-2-carboxylic acid in a suitable high-boiling solvent to induce decarboxylation. The reaction progress can be monitored by the evolution of carbon dioxide.

  • Upon completion, the solvent can be removed under reduced pressure, and the crude this compound can be purified by column chromatography or recrystallization.

Biological Activities and Quantitative Data of Benzothiazole Derivatives

Direct experimental data on the biological activity of this compound is limited in publicly available literature. However, the extensive research on the benzothiazole core and its derivatives provides a strong indication of its potential therapeutic applications. The following tables summarize the in vitro anticancer and antimicrobial activities of various benzothiazole derivatives to provide a comparative baseline.

Anticancer Activity

Benzothiazole derivatives have shown potent in vitro efficacy against various cancer cell lines.[3] The mechanism of action often involves the induction of apoptosis and modulation of key signaling pathways.[4]

Table 1: In Vitro Anticancer Activity of Selected Benzothiazole Derivatives [3]

Compound IDDerivative ClassCancer Cell LineIC50 (µM)
B7 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amineA431 (Epidermoid carcinoma)0.044
B7 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amineA549 (Lung carcinoma)0.048
4i 7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazol-2-amineA431 (Epidermoid carcinoma)0.0012
4i 7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazol-2-amineA549 (Lung carcinoma)0.0043
HBT 2 Hydroxybenzothiazole derivativeMG 63 (Osteosarcoma)37.3
HBT 2 Hydroxybenzothiazole derivativeHeLa (Cervical cancer)39.58
Antimicrobial Activity

Benzothiazole derivatives have also demonstrated significant activity against a range of bacterial and fungal pathogens.[5][6][7][8]

Table 2: In Vitro Antimicrobial Activity of Selected Benzothiazole Derivatives [5][8]

Compound IDTarget OrganismMIC (µg/mL)
3 Escherichia coli25
4 Escherichia coli25
3 Candida albicans25
10 Candida albicans100
12 Candida albicans100
16c Staphylococcus aureus~4.1 (0.025 mM)
159 Staphylococcus aureus6.25
Neuroprotective Activity

Derivatives of 6-hydroxybenzothiazole have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[9][10][11] This suggests that 5-hydroxybenzothiazole derivatives may also possess neuroprotective properties. One study on 6-hydroxybenzothiazole urea derivatives identified compounds that inhibited α-synuclein aggregation, a key factor in Parkinson's disease, with IC50 values in the micromolar range.[11]

Signaling Pathways Modulated by Benzothiazole Derivatives

Benzothiazole derivatives exert their biological effects by modulating various intracellular signaling pathways that are critical for cell proliferation, survival, and inflammation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key regulator of cell growth and survival, and its dysregulation is frequently observed in cancer. Some benzothiazole derivatives have been shown to induce apoptosis in cancer cells by suppressing the PI3K/Akt signaling pathway.[4]

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation Downstream_Targets Downstream Targets (e.g., mTOR, Bad) Akt->Downstream_Targets Phosphorylation Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival Benzothiazole_Derivative Benzothiazole Derivative Benzothiazole_Derivative->PI3K Inhibition JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK Janus Kinase (JAK) Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Transcription Benzothiazole_Derivative Benzothiazole Derivative Benzothiazole_Derivative->JAK Inhibition MAPK_Pathway Extracellular_Signal Extracellular Signal (e.g., Stress, Mitogens) MAPKKK MAPKKK (e.g., MEKK, Raf) Extracellular_Signal->MAPKKK Activation MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK, p38, JNK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors MAPK->Transcription_Factors Phosphorylation Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Transcription_Factors->Cellular_Response Benzothiazole_Derivative Benzothiazole Derivative Benzothiazole_Derivative->MAPK Inhibition MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with compound dilutions B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I MIC_Determination_Workflow A Prepare microbial inoculum C Inoculate microtiter plate A->C B Prepare serial dilutions of compound B->C D Incubate under optimal conditions C->D E Visually assess for growth D->E F Determine lowest concentration with no growth (MIC) E->F

References

Methodological & Application

Synthesis of Benzo[d]thiazol-5-ol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of Benzo[d]thiazol-5-ol, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. The protocols outlined below offer two primary synthetic routes to this valuable molecule.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. Its benzothiazole core is a recognized pharmacophore present in numerous therapeutic agents. The strategic placement of the hydroxyl group at the 5-position offers a versatile handle for further chemical modifications, making it a valuable building block in medicinal chemistry and materials science. This document details two effective methods for its preparation: the cyclocondensation of 2-amino-4-mercaptophenol and the decarboxylation of 5-hydroxybenzothiazole-2-carboxylic acid.

Synthetic Protocols

Two principal synthetic pathways for this compound are presented below, offering flexibility in starting materials and reaction conditions.

Protocol 1: Cyclocondensation of 2-Amino-4-mercaptophenol

This method involves the direct formation of the benzothiazole ring from 2-amino-4-mercaptophenol and a one-carbon electrophile, such as formic acid. This approach is a common and effective strategy for constructing the benzothiazole nucleus.[1][2]

Experimental Protocol:

A mixture of 2-amino-4-mercaptophenol and formic acid is heated, leading to a cyclization reaction to form the benzothiazole ring.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-mercaptophenol and an excess of formic acid.

  • Reaction: Heat the mixture to reflux and maintain for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the excess acid carefully with a suitable base (e.g., sodium bicarbonate solution).

  • Purification: The crude product can be purified by extraction with an organic solvent, followed by washing, drying, and concentration under reduced pressure. Further purification can be achieved by column chromatography on silica gel.

Quantitative Data (Illustrative):

StepReactantsKey Reagents/ConditionsReaction Time (approx.)Yield (approx.)
Cyclocondensation 2-Amino-4-mercaptophenol, Formic AcidReflux4-8 hours70-85%
Protocol 2: Decarboxylation of 5-Hydroxybenzothiazole-2-carboxylic Acid

This synthetic route utilizes 5-hydroxybenzothiazole-2-carboxylic acid as the starting material. The removal of the carboxylic acid group at the 2-position yields the desired this compound. This decarboxylation can be a spontaneous side reaction during the synthesis of the carboxylic acid precursor, particularly in solution at ambient temperatures, but can also be driven to completion under specific conditions.[3][4][5]

Experimental Protocol:

The decarboxylation can be achieved by heating 5-hydroxybenzothiazole-2-carboxylic acid in a suitable high-boiling solvent.

  • Reaction Setup: In a round-bottom flask, dissolve 5-hydroxybenzothiazole-2-carboxylic acid in a high-boiling point solvent (e.g., diphenyl ether).

  • Reaction: Heat the solution to a temperature sufficient to induce decarboxylation, monitoring the evolution of carbon dioxide. The reaction progress can be followed by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Purification: The product can be isolated by precipitation upon addition of a non-polar solvent or by distillation under reduced pressure. Further purification can be performed by recrystallization or column chromatography.

Quantitative Data (Illustrative):

StepReactantKey Reagents/ConditionsReaction Time (approx.)Yield (approx.)
Decarboxylation 5-Hydroxybenzothiazole-2-carboxylic AcidHigh-boiling solvent, Heat1-3 hours> 90%

Visualizing the Synthesis

To aid in the understanding of the experimental workflows, the following diagrams have been generated.

Synthesis_Protocols Synthesis of this compound cluster_protocol1 Protocol 1: Cyclocondensation cluster_protocol2 Protocol 2: Decarboxylation P1_Start 2-Amino-4-mercaptophenol P1_Reaction Cyclocondensation (Reflux) P1_Start->P1_Reaction P1_Reagent Formic Acid P1_Reagent->P1_Reaction P1_Workup Work-up & Purification P1_Reaction->P1_Workup P1_Product This compound P1_Workup->P1_Product P2_Start 5-Hydroxybenzothiazole-2-carboxylic Acid P2_Reaction Decarboxylation (Heat) P2_Start->P2_Reaction P2_Workup Work-up & Purification P2_Reaction->P2_Workup P2_Product This compound P2_Workup->P2_Product

Caption: Synthetic routes to this compound.

Logical Workflow for Synthesis and Characterization

The overall process from starting materials to the final, characterized product follows a logical progression.

Logical_Workflow General Workflow for this compound Synthesis Start Select Synthesis Route Protocol1 Protocol 1: Cyclocondensation Start->Protocol1 Protocol2 Protocol 2: Decarboxylation Start->Protocol2 Reaction Perform Synthesis Protocol1->Reaction Protocol2->Reaction Workup Reaction Work-up Reaction->Workup Purification Purification (Column Chromatography/Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization FinalProduct Pure this compound Characterization->FinalProduct

References

Application Notes and Protocols for the Synthesis of Benzo[d]thiazol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of Benzo[d]thiazol-5-ol derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. Benzothiazoles are core structures in a variety of pharmacologically active agents, exhibiting a broad range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The hydroxyl group at the 5-position of the benzothiazole ring offers a valuable point for further chemical modification to explore structure-activity relationships (SAR) and optimize drug-like properties.

This guide outlines two primary synthetic pathways for obtaining this compound derivatives: the Benzoquinone-Cysteine Method and the Cyclocondensation of 2-amino-4-mercaptophenol. Detailed experimental protocols are provided for each method, along with data on reaction conditions and yields for various derivatives. Additionally, a representative signaling pathway targeted by benzothiazole compounds and a general experimental workflow for evaluating their anticancer activity are visualized.

Synthetic Methodologies

Two principal routes for the synthesis of the this compound scaffold are presented below.

Method 1: Benzoquinone-Cysteine Method

This established route involves the reaction of p-benzoquinone with a cysteine ester, followed by oxidation, cyclization, and subsequent ring contraction to form the desired 5-hydroxybenzothiazole core structure.[4]

Step 1: Michael Addition

  • Dissolve L-cysteine ethyl ester hydrochloride in ethanol.

  • Cool the solution in an ice bath.

  • Add a solution of p-benzoquinone in ethanol dropwise with continuous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Isolate the resulting hydroquinone intermediate by filtration or extraction.[4]

Step 2: Oxidation & Cyclization

  • Dissolve the hydroquinone intermediate from the previous step in a suitable solvent.

  • Add an oxidizing agent, such as potassium ferricyanide (K₃[Fe(CN)₆]), to the solution.

  • Stir the mixture at room temperature until the reaction is complete, as indicated by TLC, to yield the benzothiazine derivative.[4]

Step 3: Ring Contraction

  • Treat the benzothiazine derivative with an acid, such as hydrochloric acid, in an appropriate solvent.

  • Heat the reaction mixture to facilitate the ring contraction to the benzothiazole core.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture and extract the ethyl 5-hydroxybenzothiazole-2-carboxylate product.

  • Purify the crude product using column chromatography.[4]

Step 4: Hydrolysis

  • Dissolve the purified ethyl 5-hydroxybenzothiazole-2-carboxylate in a mixture of ethanol and aqueous sodium hydroxide.

  • Stir the solution at room temperature or with gentle heating to facilitate ester hydrolysis.

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the final product, 5-Hydroxybenzothiazole-2-carboxylic Acid.

  • Collect the solid product by filtration, wash with water, and dry.[4]

StepKey ReactantsKey Reagents/ConditionsApproximate Reaction TimeApproximate Yield
1p-Benzoquinone, L-Cysteine EsterEthanol, Ice BathVariesNot specified
2Hydroquinone IntermediateK₃[Fe(CN)₆]VariesNot specified
3Benzothiazine DerivativeHCl, HeatVariesNot specified
4Ethyl 5-hydroxybenzothiazole-2-carboxylateNaOH, Ethanol/Water; then HClVariesNot specified
Method 2: Cyclocondensation of 2-amino-4-mercaptophenol

This versatile method involves the direct condensation of a 2-aminothiophenol derivative with a carboxylic acid or its equivalent to form the benzothiazole ring.[2][4] This approach allows for the introduction of various substituents at the 2-position of the benzothiazole core.

Step 1: Preparation of 2-amino-4-mercaptophenol

  • This starting material can be synthesized from commercially available precursors, such as 4-aminophenol, through a series of reactions including thiocyanation and reduction.

Step 2: Cyclocondensation Reaction

  • To a solution of 2-amino-4-mercaptophenol (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF), add the desired carboxylic acid (1 equivalent) or aldehyde.[5][6]

  • Add a condensing agent or catalyst if necessary. For carboxylic acids, reagents like polyphosphoric acid can be used.[7] For aldehydes, an oxidizing agent such as air/DMSO or iodine can facilitate the reaction.[5]

  • Heat the reaction mixture to reflux and monitor its progress by TLC. Reaction times can vary from a few hours to overnight.[7]

  • After completion, cool the reaction mixture and pour it into water or a basic solution to precipitate the crude product.

  • Collect the solid by filtration and wash with water.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-substituted this compound derivative.

Starting Aldehyde/Carboxylic AcidCatalyst/ReagentSolventReaction ConditionsProductYield (%)
BenzaldehydeAirDMSO120 °C2-Phenylthis compoundGood to Excellent[5]
4-ChlorobenzaldehydeIodineDMFReflux2-(4-Chlorophenyl)this compoundHigh[5]
Acetic AcidPolyphosphoric Acid-180 °C2-Methylthis compoundModerate to Good[7]
Chloroacetic AcidPolyphosphoric Acid-180 °C, 8h2-(Chloromethyl)this compound61.27[7]

Signaling Pathway and Experimental Workflow

The biological activity of this compound derivatives is often attributed to their interaction with key cellular signaling pathways. A prominent target for many benzothiazole compounds is the STAT3 signaling pathway, which is frequently dysregulated in cancer.[8]

STAT3_Signaling_Pathway STAT3 Signaling Pathway and Inhibition by Benzothiazole Derivatives cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation (Tyr705) pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation and DNA Binding Benzothiazole This compound Derivative Benzothiazole->pSTAT3 Inhibition of Phosphorylation Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription

Caption: STAT3 signaling pathway and its inhibition by this compound derivatives.

A typical experimental workflow to assess the anticancer potential of newly synthesized this compound derivatives involves a series of in vitro assays.

Experimental_Workflow Experimental Workflow for Anticancer Activity Evaluation cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis & Conclusion Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Cell_Culture->Cytotoxicity_Assay IC50 Determine IC50 Values Cytotoxicity_Assay->IC50 Mechanism_Study Mechanism of Action Studies IC50->Mechanism_Study Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Mechanism_Study->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Mechanism_Study->Cell_Cycle_Assay Western_Blot Western Blot Analysis (e.g., for p-STAT3) Mechanism_Study->Western_Blot Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Mechanism_Study->Data_Analysis Conclusion Lead Compound Identification Data_Analysis->Conclusion

Caption: General workflow for evaluating the anticancer activity of synthesized compounds.

Concluding Remarks

The synthetic routes and protocols detailed in this document offer a robust framework for the generation of diverse this compound libraries. The amenability of the 5-hydroxy group to further functionalization, combined with the versatility of the cyclocondensation reaction, provides medicinal chemists with a powerful platform for the design and discovery of novel therapeutic agents. Future research in this area will likely focus on the development of more efficient and environmentally friendly synthetic methods, as well as the comprehensive biological evaluation of new derivatives to elucidate their mechanisms of action and therapeutic potential.

References

Application Notes and Protocols for the Analysis of Benzo[d]thiazol-5-ol by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzo[d]thiazol-5-ol is a heterocyclic compound featuring a benzene ring fused to a thiazole ring, with a hydroxyl group at the 5-position. This core structure is a significant scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Accurate structural elucidation and characterization of this compound and its analogues are crucial for drug discovery and development. This document provides detailed protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful analytical techniques for determining molecular structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical structure, connectivity, and environment of atoms within a molecule. For this compound, ¹H NMR and ¹³C NMR are fundamental for structural confirmation.

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

  • Instrument Setup:

    • The analysis can be performed on a 300 MHz, 400 MHz, or higher field NMR spectrometer.[1][2]

    • Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.

    • Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments, including pulse sequence, acquisition time, relaxation delay, and number of scans.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum. For enhanced sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to obtain the NMR spectra.

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants (J-values), and multiplicities (singlet, doublet, triplet, etc.) to assign the signals to the specific protons and carbons in the this compound molecule.

¹H and ¹³C NMR Data Summary

The following table summarizes the expected chemical shifts for this compound. Actual values may vary slightly depending on the solvent and experimental conditions.

¹H NMR Data (in DMSO-d₆) ¹³C NMR Data (in DMSO-d₆)
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
9.78 (s, 1H)-OH168.43C2
8.60 (s, 1H)H2156.58C5
7.85 (d, J=8.7 Hz, 1H)H7154.32C8 (C3a)
7.10 (d, J=2.2 Hz, 1H)H4124.45C7
7.00 (dd, J=8.7, 2.3 Hz, 1H)H6121.87C9 (C7a)
113.81C6
106.91C4

Note: The assignments are based on typical chemical shifts for similar benzothiazole derivatives and may require 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous confirmation.[2][3]

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.[4] High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z), which can be used to determine the elemental formula of the molecular ion.[4]

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of both. Water may also be added.

    • The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Instrument Setup:

    • The analysis is typically performed using an Electrospray Ionization (ESI) source in positive ion mode.[2]

    • The mass spectrometer can be a quadrupole, time-of-flight (TOF), or ion trap analyzer.[5]

    • Optimize the ESI source parameters, including spray voltage, capillary temperature, and gas flows (nebulizer and drying gas), to achieve a stable and robust signal.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the molecular weight of the compound.

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Determine the m/z value of the molecular ion peak.

    • For HRMS data, use the accurate mass measurement to calculate the elemental formula.

    • Analyze the fragmentation pattern in the MS/MS spectrum to deduce the structure of the molecule.

Mass Spectrometry Data Summary
Analysis Type Expected Result
Molecular Formula C₇H₅NOS
Monoisotopic Mass 151.01 g/mol
HRMS (ESI+) Calculated m/z for [M+H]⁺: 152.0216
Key Fragmentation Analysis of the MS/MS spectrum would be required to determine the specific fragmentation pathways.

Visualizations

Chemical Structure and Atom Numbering

Caption: Chemical structure of this compound with atom numbering.

Experimental Workflow: NMR Analysis

NMR_Workflow start Start: this compound Sample prep Sample Preparation (Dissolve in Deuterated Solvent) start->prep nmr NMR Spectrometer (Tune and Shim) prep->nmr acq Data Acquisition (¹H and ¹³C Spectra) nmr->acq proc Data Processing (FT, Phasing, Baseline Correction) acq->proc analysis Spectral Analysis (Chemical Shift, Coupling, Integration) proc->analysis end Structural Confirmation analysis->end

Caption: Workflow for NMR analysis of this compound.

Experimental Workflow: Mass Spectrometry Analysis

MS_Workflow start Start: this compound Sample prep Sample Preparation (Dilute in Solvent) start->prep ms Mass Spectrometer (ESI Source Optimization) prep->ms acq Data Acquisition (Full Scan and MS/MS) ms->acq analysis Data Analysis (m/z, Elemental Formula, Fragmentation) acq->analysis end Molecular Weight and Structural Information analysis->end

Caption: Workflow for MS analysis of this compound.

References

Application Notes and Protocols: Benzo[d]thiazol-5-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzo[d]thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. Benzo[d]thiazol-5-ol, a key derivative, serves as a versatile building block for the synthesis of novel therapeutic agents. Its inherent structural features, including the hydroxyl group at the 5-position, provide a handle for further chemical modifications, enabling the fine-tuning of physicochemical properties and biological activities. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of G protein-biased D2 dopamine receptor partial agonists and protein disulfide isomerase (PDI) inhibitors, as well as its emerging potential in anticancer agent development.

I. Application as a Scaffold for G Protein-Biased D2 Dopamine Receptor Partial Agonists

The D2 dopamine receptor (D2R) is a primary target for antipsychotic and anti-Parkinsonian drugs.[1] Traditional D2R ligands often exhibit a balanced activity on both G protein-dependent (Gi/o) and β-arrestin-mediated signaling pathways, leading to therapeutic efficacy but also undesirable side effects.[1][2] this compound has been instrumental in the design of G protein-biased D2R partial agonists, which preferentially activate the Gi/o pathway over β-arrestin recruitment, offering a potential for improved therapeutic profiles with reduced side effects.[1]

Quantitative Data: D2 Receptor Binding Affinity and Functional Activity
Compound IDStructureTargetAssay TypeKi (nM)EC50 (nM)Emax (%)Reference
1 2-Methyl-5-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butoxy)benzo[d]thiazoleD2RRadioligand Binding2.8 ± 0.8--[3][4]
D2RcAMP Inhibition-3.0 ± 1.675[3]
D2Rβ-arrestin Recruitment->10000<10[1]
2 2-(Trifluoromethyl)-5-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butoxy)benzo[d]thiazoleD2RRadioligand Binding---[1]
D2RcAMP Inhibition-11060[1]
D2Rβ-arrestin Recruitment-23070[1]

Signaling Pathway: G Protein-Biased D2 Dopamine Receptor Activation

D2R_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist This compound Derivative (Agonist) D2R D2 Receptor Agonist->D2R Binds to Gi/o Gi/o Protein D2R->Gi/o Preferentially Activates beta_Arrestin β-Arrestin D2R->beta_Arrestin Weakly Recruits AC Adenylyl Cyclase Gi/o->AC Inhibits cAMP cAMP AC->cAMP Decreases Production PKA Protein Kinase A cAMP->PKA Reduced Activation Response_G Therapeutic Effects (e.g., Antipsychotic) PKA->Response_G Leads to Response_beta Adverse Effects (e.g., Motor side effects) beta_Arrestin->Response_beta Mediates PDI_Inhibition cluster_ER Endoplasmic Reticulum cluster_cytoplasm Cytoplasm PDI Protein Disulfide Isomerase (PDI) Folded_Proteins Correctly Folded Proteins PDI->Folded_Proteins Catalyzes Folding ER_Stress ER Stress PDI->ER_Stress Inhibition leads to accumulation of unfolded proteins Unfolded_Proteins Unfolded Proteins Unfolded_Proteins->PDI Substrate for UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Prolonged activation leads to Inhibitor This compound Derivative (Inhibitor) Inhibitor->PDI Inhibits Anticancer_Workflow Start Start: This compound Scaffold Synthesis Synthesis of Derivative Library Start->Synthesis Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID MoA Mechanism of Action Studies Hit_ID->MoA Potent Hits Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt MoA->Lead_Opt In_Vivo In Vivo Efficacy (Xenograft Models) Lead_Opt->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate Efficacious Leads

References

Benzo[d]thiazol-5-ol: A Versatile Scaffold for the Synthesis of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN-BT5-001

Introduction

Benzo[d]thiazol-5-ol is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic structure, coupled with the reactive hydroxyl group, provides a versatile platform for the synthesis of a diverse array of complex molecules. This scaffold has been successfully incorporated into compounds targeting a range of biological pathways, demonstrating its utility in the development of novel therapeutics for cancer, neurological disorders, and other diseases. This document provides an overview of the applications of this compound, detailed experimental protocols for its utilization, and visualization of relevant biological pathways and synthetic workflows.

Application in the Synthesis of Dopamine D2 Receptor Partial Agonists

Derivatives of this compound have been synthesized and evaluated as G protein-biased D2 dopamine receptor partial agonists. These compounds are of interest for the treatment of neuropsychiatric disorders. The synthetic strategy involves a two-step alkylation of the hydroxyl group of substituted this compound derivatives.[1]

Quantitative Data: Synthesis of Dopamine D2 Receptor Ligands
Starting MaterialReagent 1Reagent 2ProductYieldReference
2-methylthis compound1,4-dibromobutane1-(2,3-dichlorophenyl)piperazine1-(4-((2-methylbenzo[d]thiazol-5-yl)oxy)butyl)-4-(2,3-dichlorophenyl)piperazine50-70% (for the second step)[1]
2-chlorothis compound1,4-dibromobutane1-(2,3-dichlorophenyl)piperazine1-(4-((2-chlorobenzo[d]thiazol-5-yl)oxy)butyl)-4-(2,3-dichlorophenyl)piperazine50-70% (for the second step)[1]
Experimental Protocol: Two-Step Alkylation for Dopamine D2 Receptor Ligands

Step 1: Synthesis of Bromo Intermediates

  • To a solution of 2-substituted this compound in a suitable solvent (e.g., ethanol), add potassium carbonate.

  • Add 1,4-dibromobutane to the reaction mixture.

  • Reflux the mixture for 6 hours.

  • After cooling, filter the mixture and concentrate the filtrate to obtain the bromo intermediate.

  • Purify the intermediate using silica gel column chromatography.

Step 2: Synthesis of Final Compounds

  • To a solution of the bromo intermediate in acetonitrile, add 1-(2,3-dichlorophenyl)piperazine, sodium iodide, and potassium carbonate.

  • Reflux the mixture for 6 hours.

  • After cooling, concentrate the mixture and purify the residue by silica gel column chromatography to afford the final product.[1]

Dopamine D2 Receptor Signaling Pathway

G_protein_biased_D2_receptor_signaling cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_g_protein G Protein Pathway cluster_arrestin β-Arrestin Pathway Ligand This compound Derivative D2R Dopamine D2 Receptor Ligand->D2R Binds to G_protein Gαi/o D2R->G_protein Activates beta_arrestin β-Arrestin D2R->beta_arrestin Recruits AC Adenylyl Cyclase (Inhibited) G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream_signaling Downstream Signaling beta_arrestin->Downstream_signaling

Caption: Dopamine D2 Receptor Signaling Pathways.

Application in the Synthesis of Protein Disulfide Isomerase (PDI) Inhibitors

This compound (also referred to as 5-hydroxybenzothiazole) serves as a key building block in the one-pot synthesis of α-aminobenzylphenol analogues, which have been identified as potent inhibitors of Protein Disulfide Isomerase (PDI). PDI is a crucial enzyme in the endoplasmic reticulum responsible for protein folding, and its inhibition is a promising strategy for cancer therapy, particularly in glioblastoma.[2][3]

Quantitative Data: Synthesis of PDI Inhibitors
Starting MaterialAldehydeAmineProductYieldReference
5-hydroxybenzothiazole4-fluorobenzaldehydepiperidine4-((4-Fluorophenyl)(piperidin-1-yl)methyl)this compoundNot specified, but prepared[2][3]
Experimental Protocol: Betti-Style Reaction for PDI Inhibitors
  • Combine 5-hydroxybenzothiazole (0.33 mmol), 4-fluorobenzaldehyde (0.40 mmol), and piperidine (0.40 mmol) in ethanol.

  • Heat the reaction mixture in a microwave reactor at 120 °C for 45 minutes.

  • After cooling, concentrate the reaction mixture.

  • Purify the residue by silica gel column chromatography (eluent: hexane:EtOAc = 5:1) to obtain the final product.[2][3]

Unfolded Protein Response Pathway

UPR_pathway cluster_ER Endoplasmic Reticulum cluster_cellular_response Cellular Response PDI_Inhibitor This compound Derivative (PDI Inhibitor) PDI Protein Disulfide Isomerase (PDI) PDI_Inhibitor->PDI Inhibits Unfolded_Proteins Accumulation of Unfolded Proteins PDI->Unfolded_Proteins Leads to UPR Unfolded Protein Response (UPR) Unfolded_Proteins->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Induces

Caption: Unfolded Protein Response Pathway.

Application in the Synthesis of HER2 Mutation Inhibitors

This compound is a key intermediate in the synthesis of compounds designed to inhibit HER2 mutations, which are implicated in various cancers. The synthesis involves a nucleophilic aromatic substitution reaction where the hydroxyl group of this compound displaces a fluorine atom on a nitro-substituted aromatic ring.

Experimental Protocol: Synthesis of HER2 Mutation Inhibitor Precursor
  • Charge a round-bottom flask with this compound (13.23 mmol), 1-fluoro-2-methyl-4-nitrobenzene (11 mmol), potassium carbonate (22 mmol), and DMSO (26 mL).

  • Stir the reaction mixture at ambient temperature for 2 hours.

  • Quench the reaction with water.

  • Extract the mixture twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate to yield the crude product.

  • Purify the crude material to obtain the desired product.[4][5]

Note: The specific yield for this reaction was not provided in the cited source.

HER2 Signaling Pathway

HER2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2_Inhibitor This compound Derivative HER2 HER2 Receptor (Mutated) HER2_Inhibitor->HER2 Inhibits Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) HER2->Downstream_Signaling Activates Cell_Proliferation Cell Proliferation & Survival (Inhibited) Downstream_Signaling->Cell_Proliferation Promotes

Caption: HER2 Signaling Pathway Inhibition.

Synthetic Workflow Overview

The following diagram illustrates a general workflow for the utilization of this compound as a building block.

synthetic_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Evaluation Start This compound Reaction Chemical Modification (e.g., Alkylation, SNAr) Start->Reaction Intermediate Functionalized Intermediate Reaction->Intermediate Final_Product Complex Molecule Intermediate->Final_Product Further Reaction(s) Purification Purification (e.g., Chromatography) Final_Product->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bioassay Biological Activity Screening Characterization->Bioassay

Caption: General Synthetic Workflow.

This compound has proven to be a valuable and versatile building block in the synthesis of complex molecules with significant biological activities. Its utility in constructing inhibitors for diverse targets such as the dopamine D2 receptor, protein disulfide isomerase, and HER2 underscores its importance in modern drug discovery and development. The provided protocols and data serve as a foundation for researchers to further explore the potential of this scaffold in creating novel therapeutic agents.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Benzo[d]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of high-throughput screening (HTS) assays involving compounds based on the benzo[d]thiazole scaffold. While direct HTS data for "Benzo[d]thiazol-5-ol" is limited in publicly available literature, this core structure is a fundamental building block for a diverse range of biologically active molecules. The protocols and data presented herein are derived from studies on various benzo[d]thiazole derivatives and are intended to serve as a guide for developing and executing HTS campaigns to identify novel therapeutics.

The benzo[d]thiazole moiety is considered a "privileged structure" in medicinal chemistry, with its derivatives showing a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1][2] The versatility of this scaffold allows for extensive chemical modification, making it an attractive starting point for combinatorial library synthesis and subsequent high-throughput screening.[3]

I. Anticancer Cell Viability High-Throughput Screening

A primary application of benzo[d]thiazole libraries is in the discovery of novel anticancer agents. A common HTS approach involves assessing the cytotoxic or cytostatic effects of compounds on cancer cell lines.

Experimental Protocol: Resazurin-Based Cell Viability Assay

This protocol is designed for a 384-well plate format and utilizes the resazurin assay, a robust and sensitive method for measuring cell viability. Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Materials and Reagents:

  • Cell Line: Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Culture Medium: Appropriate complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Reagents:

    • Test Compounds: Benzo[d]thiazole derivatives dissolved in 100% DMSO (e.g., 10 mM stock).

    • Positive Control: Doxorubicin or Staurosporine.

    • Vehicle Control: 100% DMSO.

    • Resazurin sodium salt solution (0.15 mg/mL in sterile PBS).

  • Labware & Equipment:

    • 384-well black, clear-bottom, cell culture-treated microplates.

    • Automated liquid handler (e.g., acoustic dispenser or pin tool).

    • Multimode microplate reader with fluorescence capabilities (Excitation: ~560 nm, Emission: ~590 nm).

    • Automated plate incubator (37°C, 5% CO₂).

Procedure: [1]

  • Cell Plating:

    • Harvest and count cells, then resuspend them in complete growth medium to a final concentration of 5 x 10⁴ cells/mL.

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of the 384-well plates (yielding 2,000 cells/well).

    • Incubate the plates for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Addition:

    • Prepare compound source plates by serially diluting the 10 mM stock solutions in DMSO.

    • Using an acoustic dispenser or pin tool, transfer 100 nL of compound solutions, DMSO (vehicle control), and a positive control to the designated wells of the cell plates. This typically results in a final compound concentration range of 0.1 to 100 µM.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • Resazurin Addition and Reading:

    • Add 10 µL of the resazurin reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure fluorescence intensity using a microplate reader (Excitation: 560 nm, Emission: 590 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the Z'-factor to assess assay quality.

    • Calculate IC₅₀ values for active compounds.

HTS Workflow for Anticancer Cell Viability Screening

HTS_Workflow_Anticancer cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout & Analysis plate_cells 1. Plate Cells (e.g., 2000 cells/well) incubate_attach Incubate 24h (Cell Attachment) plate_cells->incubate_attach add_compounds 2. Add Compounds (100 nL) incubate_attach->add_compounds incubate_compounds 3. Incubate with Compounds (48-72h) add_compounds->incubate_compounds add_reagent 4. Add Resazurin Reagent incubate_compounds->add_reagent incubate_reagent 5. Incubate with Reagent (1-4h) add_reagent->incubate_reagent read_fluorescence 6. Read Fluorescence (Ex: 560 nm, Em: 590 nm) incubate_reagent->read_fluorescence data_analysis 7. Data Analysis (% Inhibition, IC₅₀) read_fluorescence->data_analysis end_node End data_analysis->end_node start Start start->plate_cells

Caption: HTS workflow for anticancer cell viability screening.

Plausible Anticancer Signaling Pathway Inhibition

Anticancer_Pathway cluster_pathway Cancer Cell Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Benzo[d]thiazole Derivative Compound->RTK Inhibition Compound->PI3K Inhibition Compound->Akt Inhibition

Caption: Plausible anticancer signaling pathway inhibition.

II. Protein Kinase Inhibition High-Throughput Screening

Many benzo[d]thiazole analogues have been identified as potent kinase inhibitors, making them valuable candidates for therapies targeting cancer and inflammatory diseases.[2][4] Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common platform for screening kinase inhibitors.

Experimental Protocol: HTRF-Based Kinase Assay

This protocol describes a competitive binding assay to identify compounds that inhibit the activity of a target protein kinase.

Materials and Reagents:

  • Compound Library: Benzo[d]thiazole derivatives (e.g., 5,6-Difluorobenzo[d]thiazol-2-amine library) dissolved in 100% DMSO.

  • Target Kinase: Recombinant protein kinase of interest.

  • Substrate: Biotinylated peptide substrate specific to the kinase.

  • Reagents:

    • ATP (Adenosine triphosphate).

    • Kinase Reaction Buffer.

    • HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.

    • Detection Buffer.

  • Labware & Equipment:

    • 384-well low-volume white microplates.

    • Automated liquid handler.

    • HTRF-compatible microplate reader.

Procedure: [2]

  • Compound Dispensing:

    • Dispense 50 nL of each compound from the library source plate into the assay plate wells. Include positive (e.g., staurosporine) and negative (DMSO) controls.

  • Kinase/Substrate Addition:

    • Prepare a solution of the target kinase and its biotinylated peptide substrate in kinase reaction buffer.

    • Dispense 5 µL of this solution into each well.

    • Incubate for 15 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Prepare a solution of ATP in the kinase reaction buffer.

    • Dispense 5 µL of the ATP solution to all wells to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare the HTRF detection reagent mix containing the Europium cryptate-labeled antibody and Streptavidin-XL665 in detection buffer.

    • Dispense 10 µL of the detection mix into each well to stop the kinase reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Signal Reading:

    • Read the HTRF signal on a compatible plate reader (dual emission at 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF ratio and percentage of inhibition.

    • Determine IC₅₀ values for active compounds.

Data Presentation: JNK Inhibition by Benzo[d]thiazole Derivatives

The following table summarizes data for novel 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole derivatives as inhibitors of c-Jun N-terminal kinase (JNK).[4]

Compound IDStructureJNK1 IC₅₀ (µM)JNK2 IC₅₀ (µM)JNK3 IC₅₀ (µM)
BI-87G3 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole0.81.10.9
BI-87D11 6-methoxy-2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole0.91.31.0
BI-87D7 2-(5-nitrothiazol-2-ylthio)benzo[d]oxazole2.53.02.8
BI-87D10 5-methoxy-2-(5-nitrothiazol-2-ylthio)benzo[d]imidazole3.23.53.1
BI-87D12 5-methyl-2-(5-nitrothiazol-2-ylthio)benzo[d]imidazole4.14.54.3

Note: Data extracted from a study on JNK inhibitors.[4] The benzothiazole scaffold demonstrated better inhibition potency compared to benzoxazole and benzimidazole cores in this series.

III. Antimicrobial Minimum Inhibitory Concentration (MIC) Screening

Benzo[d]thiazole derivatives have been investigated for their potential as novel antimicrobial agents against various bacterial and fungal strains.[5][6] A common HTS method to identify such agents is the determination of the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines a standard broth microdilution method in a 384-well format to determine the MIC of test compounds.

Materials and Reagents:

  • Bacterial Strains: e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Reagents:

    • Test Compounds: Benzo[d]thiazole derivatives dissolved in 100% DMSO.

    • Positive Control: Standard antibiotic (e.g., Kanamycin, Ampicillin).

    • Negative Control: DMSO.

  • Labware & Equipment:

    • 384-well clear microplates.

    • Automated liquid handler.

    • Plate incubator with agitation (35°C).

    • Microplate reader (for OD₆₀₀ measurement) or visual inspection.

Procedure: [1][5]

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in DMSO in a source plate.

    • Using a liquid handler, transfer approximately 500 nL of the diluted compounds, DMSO, and control antibiotics to a 384-well assay plate.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculation and Incubation:

    • Dispense 50 µL of the bacterial inoculum into each well of the assay plate. The final bacterial concentration will be ~5 x 10⁵ CFU/mL.

    • Seal the plates and incubate for 16-20 hours at 35°C with agitation.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm (OD₆₀₀).

Data Presentation: Antibacterial Activity of Benzo[d]thiazole Derivatives

The table below presents MIC values for selected benzothiazole derivatives against various bacterial strains.[5]

CompoundTarget OrganismMIC (µg/mL)
Derivative 3 E. coli25
Derivative 4 E. coli25
Derivative 3 S. aureus50
Derivative 4 S. aureus100
Derivative 3 B. subtilis25
Derivative 4 B. subtilis50
Kanamycin E. coli< 6.25
Kanamycin S. aureus< 6.25
Kanamycin B. subtilis< 6.25

Note: Data is illustrative of the antimicrobial potential of the benzothiazole scaffold.[5]

References

Application Notes: In Vitro & In Vivo Evaluation of Benzo[d]thiazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The benzothiazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer properties.[1] Benzo[d]thiazol-5-ol, a member of this class, presents a promising candidate for investigation as a novel therapeutic agent. These application notes provide a comprehensive framework for the preclinical evaluation of this compound, detailing both in vitro and in vivo experimental designs. The proposed studies aim to assess its cytotoxic and apoptotic effects on cancer cells and evaluate its anti-tumor efficacy in a murine xenograft model. The protocols outlined herein are designed for researchers in oncology and drug development to systematically investigate the compound's mechanism of action and therapeutic potential.

Part 1: In Vitro Experimental Design

The initial phase of evaluation focuses on cell-based assays to determine the biological activity of this compound at the cellular level. These experiments are designed to quantify its effect on cancer cell viability, proliferation, and the induction of apoptosis. Key signaling pathways commonly dysregulated in cancer, such as PI3K/Akt and MAPK/ERK, will be investigated to elucidate the compound's mechanism of action.[2][3][4]

start Start: Cancer Cell Lines (e.g., MCF-7, A549, HCT116) viability Cell Viability Assay (MTT) start->viability Treat with this compound (Dose-Response) ic50 Determine IC50 Value viability->ic50 apoptosis Apoptosis Analysis ic50->apoptosis Treat at IC50 concentration pathway Mechanism of Action Study ic50->pathway Treat at IC50 concentration western Western Blot for Apoptosis Markers (Cleaved Caspase-3, Cleaved PARP, Bcl-2) apoptosis->western conclusion Conclusion: In Vitro Efficacy & Mechanism western->conclusion western_pathway Western Blot for Signaling Proteins (p-Akt, p-ERK) pathway->western_pathway western_pathway->conclusion

Caption: Workflow for the in vitro evaluation of this compound.

Protocol: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[5][6] The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells is quantified spectrophotometrically.[5][6]

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8][9]

  • Phosphate-Buffered Saline (PBS)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[9] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Aspirate the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO only) and a no-cell background control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[5]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[8]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7] Mix thoroughly by pipetting.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a multi-well spectrophotometer.[5] A reference wavelength of >650 nm can be used.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation: In Vitro Cytotoxicity

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment.

Cell Line Cancer Type IC50 (µM) ± SD
MCF-7 Breast Adenocarcinoma 15.2 ± 1.8
A549 Lung Carcinoma 22.5 ± 2.5
HCT116 Colorectal Carcinoma 18.9 ± 2.1

| PC-3 | Prostate Cancer | 25.1 ± 3.0 |

Protocol: Western Blot for Apoptosis and Signaling Pathways

Western blotting is used to detect specific proteins in a cell lysate, allowing for the analysis of key markers of apoptosis and signaling pathway modulation.[10] This protocol details the detection of cleaved Caspase-3 and cleaved PARP (markers of apoptosis), as well as phosphorylated Akt and ERK.[11]

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors[10]

  • BCA Protein Assay Kit

  • SDS-PAGE gels (10-12%)

  • PVDF or nitrocellulose membranes[10]

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescent (ECL) substrate[10]

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound at its IC50 concentration for 24-48 hours. Harvest the cells and lyse them with ice-cold RIPA buffer.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.[10] Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[12]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[10]

  • Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Wash the membrane again as in step 7. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[12]

  • Analysis: Analyze the band intensities, normalizing to a loading control like β-actin.[12]

Visualization: Potential Signaling Pathways

This compound may exert its effects by inhibiting pro-survival signaling pathways.

rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 P pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt P (Thr308) bad Bad akt->bad P (Inhibition) proliferation Cell Survival & Proliferation akt->proliferation bcl2 Bcl-2 bad->bcl2 Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits compound This compound compound->akt Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.[2][13]

rtk Receptor Tyrosine Kinase (RTK) ras Ras rtk->ras raf Raf ras->raf mek MEK raf->mek P erk ERK mek->erk P nucleus Nucleus erk->nucleus transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription P proliferation Proliferation & Survival transcription->proliferation compound This compound compound->raf Inhibits

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.[3][14]

Part 2: In Vivo Experimental Design

Following promising in vitro results, the efficacy of this compound is evaluated in vivo using a tumor xenograft model. This phase assesses the compound's ability to inhibit tumor growth in a living organism, providing crucial data on its therapeutic potential, dosing, and potential toxicity.[15][16]

start Start: Immunocompromised Mice (e.g., Athymic Nude) implantation Subcutaneous Implantation of Cancer Cells (e.g., HCT116) start->implantation tumor_growth Tumor Growth to Palpable Size (~100 mm³) implantation->tumor_growth randomization Randomize into Groups (Vehicle, Drug Doses) tumor_growth->randomization treatment Administer Treatment (e.g., Daily IP Injection) randomization->treatment monitoring Monitor Tumor Volume & Body Weight (2-3x/week) treatment->monitoring endpoint Study Endpoint (e.g., 21 days or tumor limit) monitoring->endpoint analysis Tumor Excision & Analysis (Weight, IHC, Western Blot) endpoint->analysis conclusion Conclusion: In Vivo Efficacy & Tolerability analysis->conclusion

Caption: Workflow for the in vivo xenograft model evaluation.

Protocol: Subcutaneous Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model in immunocompromised mice to test the anti-tumor efficacy of this compound.[16]

Materials:

  • 6-8 week old female athymic nude mice (e.g., BALB/c nude)[16]

  • Cancer cells (e.g., HCT116), cultured to 80-90% confluency

  • Sterile PBS and Matrigel® (optional, can improve tumor take)

  • 1 mL sterile syringes with 27-gauge needles[16]

  • Anesthetic (e.g., isoflurane)

  • Digital calipers

  • This compound formulation for injection (e.g., in a vehicle like 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)

Procedure:

  • Cell Preparation: Harvest cultured cancer cells, wash with sterile PBS, and resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel®) to a final concentration of 5 x 10⁷ cells/mL.[16] Keep the cell suspension on ice.

  • Animal Implantation: Anesthetize a mouse. Disinfect the injection site on the right flank with 70% ethanol.[16] Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells).[16][17]

  • Tumor Growth Monitoring: Monitor the health of the animals daily. Once tumors become palpable (typically 5-10 days post-injection), begin measuring tumor size 2-3 times per week with digital calipers.

  • Group Formation: When the average tumor volume reaches approximately 100 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, this compound 25 mg/kg, this compound 50 mg/kg).

  • Drug Administration: Administer the compound or vehicle via the desired route (e.g., intraperitoneal injection) according to the planned schedule (e.g., daily for 21 days).

  • Data Collection: Continue to measure tumor volume (Volume = (Width² x Length) / 2) and mouse body weight at each measurement time point.

  • Study Termination: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or Western blot).

Data Presentation: In Vivo Efficacy

Table 2: Efficacy of this compound in HCT116 Xenograft Model.

Treatment Group N Mean Initial Tumor Volume (mm³) ± SD Mean Final Tumor Volume (mm³) ± SD Tumor Growth Inhibition (%) Mean Final Body Weight (g) ± SD
Vehicle Control 8 102.5 ± 10.1 1545.8 ± 210.3 - 21.5 ± 1.2
This compound (25 mg/kg) 8 101.9 ± 9.8 850.1 ± 155.6 45.0 21.1 ± 1.5

| this compound (50 mg/kg) | 8 | 103.1 ± 11.2 | 482.3 ± 120.9 | 68.8 | 20.8 ± 1.3 |

References

Application Notes and Protocols: Benzo[d]thiazol-5-ol in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the benzo[d]thiazol-5-ol scaffold in the design and synthesis of potent enzyme inhibitors. This document details the synthesis of various derivatives and their inhibitory activities against several key enzymes implicated in a range of diseases, including neurodegenerative disorders and cancer. Detailed experimental protocols and data are provided to facilitate further research and development in this area.

Introduction

The benzothiazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, known for its diverse biological activities. Derivatives of this compound, in particular, have emerged as promising candidates for the development of inhibitors for various enzymes. This is attributed to the scaffold's ability to engage in multiple interactions with enzyme active sites. This document summarizes key findings and methodologies related to the application of this compound in enzyme inhibitor development.

Data Presentation: Quantitative Inhibition Data

The following tables summarize the inhibitory activities of various this compound derivatives against different enzyme targets.

Table 1: Inhibition of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) by Benzothiazole Derivatives [1][2][3]

CompoundTarget EnzymeIC50 (nM)Notes
4a AChE56.3 ± 2.5Derivative of 2-aminobenzothiazole.
4d AChE89.6 ± 3.2Derivative of 2-aminobenzothiazole.
4f AChE23.4 ± 1.1Most active in the series against AChE, comparable to Donepezil (IC50 = 20.1 ± 1.4 nM).[1]
MAO-B40.3 ± 1.7Dual inhibitor.[2][3]
4g AChE36.7 ± 1.4Derivative of 2-aminobenzothiazole.
4h AChE64.9 ± 2.9Derivative of 2-aminobenzothiazole.
4k AChE102.5 ± 4.8Derivative of 2-aminobenzothiazole.
4m AChE27.8 ± 1.0Derivative of 2-aminobenzothiazole.
4n AChE42.1 ± 1.8Derivative of 2-aminobenzothiazole.
Donepezil AChE20.1 ± 1.4Reference compound.[1]

Table 2: Inhibition of Dihydropteroate Synthase (DHPS) by Benzothiazole Derivatives [4]

CompoundTarget EnzymeIC50 (µg/mL)Notes
16a DHPSComparable to standardAntimicrobial agent.
16b DHPS7.85Most active compound, comparable to Sulfadiazine.
16c DHPSComparable to standardAntimicrobial agent.
Sulfadiazine DHPS7.13Standard drug.[4]

Table 3: Inhibition of Human DNA Topoisomerase IIα by Benzothiazole Derivatives [5]

CompoundTarget EnzymeIC50 (nM)Notes
BM3 Topoisomerase IIα39Most effective inhibitor in the study.

Table 4: Inhibition of Protein Disulfide Isomerase (PDI) by α-aminobenzylphenol Analogues [6][7]

CompoundTarget EnzymeIC50 (µM)Notes
Various PDI< 1Most compounds showed potent inhibition.

Experimental Protocols

General Synthesis of N-(benzo[d]thiazol-2-yl)-4-(chloromethyl)benzamide Derivatives[1][3]

This protocol outlines a common synthetic route to produce intermediates for more complex benzothiazole-based inhibitors.

Materials:

  • 2-Aminobenzothiazole derivatives

  • 4-(Chloromethyl)benzoyl chloride

  • Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Ethanol

Procedure:

  • Dissolve 2-aminobenzothiazole derivatives (0.03 mol) in 10 mL of THF.

  • Add triethylamine (0.04 mol) to the solution.

  • Cool the reaction mixture in an ice bath.

  • Add a solution of 4-(chloromethyl)benzoyl chloride (0.03 mol) in 10 mL of THF dropwise to the reaction mixture.

  • After the addition is complete, stir the reaction at 25°C for 5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, evaporate the THF under reduced pressure.

  • Wash the crude product with water.

  • Recrystallize the final product from ethanol.

In Vitro Cholinesterase Inhibition Assay (Modified Ellman's Method)[1]

This spectrophotometric method is used to determine the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Materials:

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds

  • AChE or BChE enzyme solution

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • In a 96-well plate, add 50 µL of Tris-HCl buffer, 25 µL of the test compound solution, and 25 µL of the respective enzyme solution (AChE or BChE).

  • Incubate the mixture for 15 minutes at 37°C.

  • Add 125 µL of DTNB solution.

  • Add 25 µL of the substrate solution (ATCI or BTCI) to initiate the reaction.

  • Measure the absorbance at 412 nm at regular intervals for a specified period using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro MAO-A and MAO-B Inhibition Assay (Fluorometric Method)[1][2]

This assay determines the inhibitory potential of compounds against monoamine oxidase A and B.

Materials:

  • MAO-A or MAO-B enzyme source (e.g., human recombinant)

  • Kynuramine (substrate for MAO-A) or Amplex Red reagent and horseradish peroxidase (for MAO-B)

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • Clorgyline (MAO-A inhibitor reference) or Pargyline (MAO-B inhibitor reference)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare solutions of test compounds and reference inhibitors.

  • In a 96-well black plate, add the enzyme solution, phosphate buffer, and the test compound solution.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Add the substrate solution to start the reaction.

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a stop solution).

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition and determine the IC50 values as described for the cholinesterase assay.

Visualizations

Synthesis Pathway for Benzothiazole Derivatives

G cluster_0 Step 1: Synthesis of 2-Aminobenzothiazoles cluster_1 Step 2: Synthesis of Benzamide Intermediates cluster_2 Step 3: Synthesis of Final Compounds A Substituted Anilines D 2-Aminobenzothiazole Derivatives (2a-2b) A->D B Potassium Thiocyanate B->D C Bromine C->D E 4-(Chloromethyl)benzoyl chloride (1) G 4-(Chloromethyl)-N-(substituted-benzo[d]thiazol-2-yl)benzamides (3a-3b) E->G F 2-Aminobenzothiazole Derivatives (2a-2b) F->G H Benzamide Intermediates (3a-3b) J Target Compounds (4a-4n) H->J I Appropriate Piperazine Derivatives I->J G cluster_0 Alzheimer's Disease Pathology cluster_1 Therapeutic Intervention cluster_2 Enzyme Targets A Reduced Acetylcholine D Neuronal Damage A->D B Increased Oxidative Stress B->D C Amyloid-β Aggregation C->D Inhibitor Benzothiazole Derivative (e.g., 4f) AChE AChE Inhibitor->AChE Inhibition MAOB MAO-B Inhibitor->MAOB Inhibition AChE->A Leads to MAOB->B Contributes to G A Compound Library Synthesis (this compound derivatives) B Primary Screening (Single concentration) A->B C Hit Identification B->C D Dose-Response Assay C->D E IC50 Determination D->E F Lead Compound Selection E->F G Mechanism of Action Studies (e.g., Enzyme Kinetics) F->G H In Vivo/Cell-based Assays F->H I Lead Optimization G->I H->I

References

Application Notes and Protocols for Fluorescent Labeling Techniques Using Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for utilizing fluorescent labeling techniques based on benzothiazole derivatives. While the initial focus is on "Benzo[d]thiazol-5-ol" derivatives, the broader class of benzothiazole-based probes offers a versatile toolkit for biological imaging and sensing. This document details the properties, synthesis, and application of several exemplary benzothiazole fluorescent probes, providing researchers with the necessary information to apply these powerful tools in their work.

Introduction to Benzothiazole-Based Fluorescent Probes

Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of fluorescent probe development. Their rigid structure and extended π-conjugation system often lead to desirable photophysical properties, including large Stokes shifts, high quantum yields, and excellent photostability.[1][2] These characteristics make them ideal candidates for various bioimaging and sensing applications.

The core structure of benzothiazole can be readily modified with different functional groups to create probes that are sensitive to specific analytes or environmental conditions.[3][4] Common strategies involve the incorporation of recognition moieties that trigger a change in the fluorescence properties of the benzothiazole fluorophore upon interaction with the target. These changes can manifest as a "turn-on" or "turn-off" of fluorescence, or a ratiometric shift in the emission wavelength.[1][3][5]

This document will focus on several well-characterized benzothiazole-based probes, detailing their quantitative data and providing step-by-step protocols for their synthesis and application in cellular imaging.

Quantitative Data Summary

The following table summarizes the key photophysical and sensing properties of selected benzothiazole-based fluorescent probes for easy comparison.

Probe NameTarget AnalyteExcitation (nm)Emission (nm)Stokes Shift (nm)Quantum Yield (Φ)Detection LimitReference
BT-BO Hydrogen Peroxide (H₂O₂)324604280-0.93 µM[5]
Probe 1 Biothiols413530117-0.12 µM[6]
BzT-OH Mitochondria (pH > 8.0)420520100High-[7]
BzT-OAc Esterase405474690.21-[7]
TQ Zinc Ions (Zn²⁺)-517.5--69.5 nM[8]
BT Mercury (Hg²⁺) / Copper (Cu²⁺)-----[1]
HBT-pH 2 pH--Large-pKa = 4.90[9]

Signaling Pathways and Experimental Workflows

General Sensing Mechanism of a "Turn-On" Benzothiazole Probe

The following diagram illustrates a common "turn-on" fluorescence mechanism for a benzothiazole-based probe. In its initial state, the fluorophore is quenched. Upon reaction with an analyte, a chemical modification occurs, releasing the fluorophore and leading to a significant increase in fluorescence emission.

G General 'Turn-On' Sensing Mechanism Probe Benzothiazole Probe (Non-fluorescent/Quenched) Reaction Reaction/ Cleavage Probe->Reaction Reacts with Analyte Analyte (e.g., H₂O₂, Biothiol) Analyte->Reaction Fluorophore Benzothiazole Fluorophore (Highly Fluorescent) Reaction->Fluorophore Releases G Cellular Imaging Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cell Culture ProbeLoading 3. Load Cells with Probe CellCulture->ProbeLoading ProbePrep 2. Prepare Probe Stock Solution ProbePrep->ProbeLoading Stimulation 4. Induce Analyte Production (Optional) ProbeLoading->Stimulation Imaging 5. Fluorescence Microscopy Stimulation->Imaging ImageAnalysis 6. Image Analysis Imaging->ImageAnalysis DataInterpretation 7. Data Interpretation ImageAnalysis->DataInterpretation

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Benzo[d]thiazol-5-ol Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis yield of Benzo[d]thiazol-5-ol. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address specific issues encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of this compound, providing potential causes and actionable solutions to improve reaction outcomes.

Q1: I am experiencing a very low yield in my synthesis. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.

  • Purity of Starting Materials: The purity of the reactants, particularly 2-amino-4-mercaptophenol, is crucial. Impurities can lead to unwanted side reactions, consuming the starting material and complicating the purification process.

    • Troubleshooting:

      • Ensure the 2-amino-4-mercaptophenol is of high purity. If synthesized in-house, ensure complete removal of reagents from the previous steps.

      • Verify the purity of the second reactant (e.g., formic acid or p-benzoquinone and cysteine) and the solvents used.

  • Reaction Conditions: Temperature, reaction time, and the choice of catalyst and solvent are critical parameters that significantly influence the reaction yield.

    • Troubleshooting:

      • Temperature Control: For the cyclocondensation of 2-amino-4-mercaptophenol with formic acid, ensure the reaction is heated sufficiently to drive the cyclization to completion. Conversely, for the Benzoquinone-Cysteine method, initial steps may require cooling to control exothermic reactions.

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Incomplete reactions will result in lower yields, while overly long reaction times can lead to the formation of degradation products.

      • Catalyst and Solvent: The choice of catalyst and solvent can dramatically affect the yield. For instance, some modern methods for benzothiazole synthesis utilize microwave irradiation or specific catalysts to achieve higher yields in shorter reaction times[1].

  • Side Reactions: The formation of byproducts is a common cause of low yields. In the case of hydroxy-substituted benzothiazoles, oxidation of the phenol group or formation of isomers can occur.

    • Troubleshooting:

      • Inert Atmosphere: To prevent oxidation of the hydroxyl group, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Starting Material Isomers: Ensure you are starting with the correct isomer of the aminothiophenol to avoid the formation of unwanted positional isomers of the final product.

Q2: I am observing the formation of a significant amount of an unidentifiable byproduct. How can I identify and minimize its formation?

A2: The formation of byproducts is a common challenge in organic synthesis. A systematic approach is necessary to identify the impurity and adjust the reaction conditions to minimize its formation.

  • Identification of Byproduct:

    • Utilize analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to determine the structure of the byproduct.

  • Minimizing Byproduct Formation:

    • Once the byproduct is identified, you can often deduce the side reaction responsible for its formation.

      • Isomer Formation: If the byproduct is a positional isomer, it indicates an issue with the regioselectivity of the reaction or the purity of the starting materials. Re-evaluate the starting materials and the reaction mechanism.

      • Over-oxidation or Degradation: If the byproduct results from over-oxidation or degradation, consider milder reaction conditions, shorter reaction times, or the use of protective groups for sensitive functionalities.

Q3: The purification of my final product, this compound, is difficult. What purification strategies are most effective?

A3: Purification can be challenging due to the presence of byproducts with similar polarities to the desired product.

  • Column Chromatography: This is a standard and effective method for purifying benzothiazole derivatives.

    • Optimization: Experiment with different solvent systems (e.g., mixtures of hexanes and ethyl acetate) to achieve optimal separation on a silica gel column[2].

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.

    • Solvent Selection: Test various solvents to find one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Acid-Base Extraction: The phenolic hydroxyl group and the basic nitrogen in the thiazole ring allow for purification via acid-base extraction to remove non-polar impurities.

Data Presentation: Comparison of Synthesis Methods

While specific yield data for the direct synthesis of this compound is limited in publicly available literature, the following table provides a general comparison of common methods used for the synthesis of benzothiazole derivatives, which can serve as a starting point for optimization.

MethodKey ReactantsCatalyst/ReagentSolventTemperature (°C)TimeTypical Yield (%)
Condensation with Aldehydes (Conventional Heating) 2-Aminothiophenol, Aromatic/Aliphatic AldehydesH₂O₂/HClEthanolRoom Temp45 - 60 min85 - 94%[3]
Condensation with Aldehydes (Microwave-Assisted) 2-Aminothiophenol, Aryl AldehydesAcacia concinna (biocatalyst)Solvent-freeMicrowaveShortHigh[1]
Condensation with Aromatic Aldehydes 2-Aminothiophenol, Aromatic AldehydesSnP₂O₇Not specifiedNot specified8 - 35 min87 - 95%[1]
Cyclization with CO₂ 2-Aminothiophenols, CO₂, Diethylsilane1,5-diazabicyclo[4.3.0]non-5-ene (DBN)Not specifiedNot specifiedNot specifiedGood[1]

Experimental Protocols

The following are generalized experimental protocols for the two primary synthetic routes that can be adapted for the synthesis of this compound.

Method 1: Cyclocondensation of 2-Amino-4-mercaptophenol with Formic Acid

This is a direct and common method for the synthesis of benzothiazoles where the second carbon of the thiazole ring is unsubstituted.

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-mercaptophenol (1 equivalent) in an excess of formic acid, which acts as both a reactant and a solvent.

  • Heat the reaction mixture to reflux for a period of 2-4 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into ice-cold water to precipitate the crude product.

  • Neutralize the solution with a base (e.g., sodium bicarbonate) to ensure complete precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by column chromatography or recrystallization.

Method 2: The Benzoquinone-Cysteine Method (adapted for 5-Hydroxybenzothiazole)

This method is analogous to the biosynthesis of luciferin and involves a multi-step process.

Procedure:

  • Michael Addition: Dissolve L-cysteine (or its ester derivative) in a suitable solvent. In a separate flask, dissolve p-benzoquinone in the same solvent. Slowly add the p-benzoquinone solution to the cysteine solution at room temperature with stirring.

  • Oxidative Cyclization: After the Michael addition is complete (as monitored by TLC), add an oxidizing agent such as potassium ferricyanide (K₃[Fe(CN)₆]) to the reaction mixture. Stir for several hours to facilitate the oxidative cyclization to a benzothiazine intermediate.

  • Ring Contraction: Acidify the reaction mixture with a strong acid (e.g., HCl) and heat to induce the ring contraction to the benzothiazole core.

  • Work-up and Purification: After cooling, neutralize the reaction mixture and extract the product with an organic solvent. The crude product is then purified by column chromatography.

Mandatory Visualizations

The following diagrams illustrate the key synthetic workflows described above.

experimental_workflow_cyclocondensation start Start reactants Mix 2-Amino-4-mercaptophenol and Formic Acid start->reactants reflux Reflux Reaction Mixture (2-4 hours) reactants->reflux monitor Monitor Reaction (TLC) reflux->monitor precipitate Precipitate in Ice Water and Neutralize monitor->precipitate Reaction Complete filter Filter and Dry Product precipitate->filter purify Purify (Column Chromatography/ Recrystallization) filter->purify end End Product: This compound purify->end

Caption: Experimental workflow for the synthesis of this compound via cyclocondensation.

experimental_workflow_benzoquinone_cysteine start Start michael Michael Addition: p-Benzoquinone + Cysteine start->michael oxidation Oxidative Cyclization (e.g., K₃[Fe(CN)₆]) michael->oxidation contraction Acid-Catalyzed Ring Contraction oxidation->contraction workup Neutralization and Extraction contraction->workup purify Purify (Column Chromatography) workup->purify end End Product: This compound purify->end

Caption: Experimental workflow for the synthesis of this compound via the Benzoquinone-Cysteine method.

troubleshooting_logic start Low Yield Issue purity Check Starting Material Purity start->purity conditions Optimize Reaction Conditions start->conditions side_reactions Investigate Side Reactions start->side_reactions purity_sol Purify/Source High- Purity Reactants purity->purity_sol conditions_sol Adjust Temperature, Time, Catalyst, Solvent conditions->conditions_sol side_reactions_sol Use Inert Atmosphere, Protecting Groups side_reactions->side_reactions_sol

Caption: Logical troubleshooting workflow for addressing low synthesis yield.

References

Troubleshooting common issues in "Benzo[d]thiazol-5-ol" reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzo[d]thiazol-5-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address common issues encountered during synthesis and derivatization reactions.

Section 1: Synthesis of the Benzothiazole Core

The foundational synthesis of the benzothiazole scaffold, typically from a 2-aminothiophenol derivative, can present several challenges leading to low yields or impure products.

FAQs & Troubleshooting

Question: My benzothiazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

Answer: Low yields in benzothiazole synthesis are a frequent issue. The problem often stems from one of three areas: starting materials, reaction conditions, or inefficient cyclization and oxidation.[1][2]

  • Starting Material Purity: 2-Aminothiophenol derivatives are susceptible to oxidation, forming disulfide byproducts that can inhibit the reaction.[2] It is crucial to use freshly purified starting materials or store them under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Inefficient Cyclization/Oxidation: The synthesis involves the cyclization to a benzothiazoline intermediate, followed by oxidation to the aromatic benzothiazole.[1] If the oxidation is inefficient, the reaction can stall. While atmospheric oxygen is sometimes sufficient, an explicit oxidizing agent like hydrogen peroxide (H₂O₂) in combination with an acid (e.g., HCl) can ensure complete conversion.[1][3]

  • Suboptimal Reaction Conditions: The choice of solvent and temperature is critical. Common solvents include ethanol and DMSO.[1] Some modern approaches utilize solvent-free conditions or microwave irradiation to reduce reaction times and increase yields.[1] Always monitor the reaction's progress by Thin-Layer Chromatography (TLC) to avoid product degradation from prolonged heating.[2]

Question: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are these and how can I minimize them?

Answer: Side product formation is often due to the oxidation of the thiol group in the starting material, leading to disulfides, or incomplete cyclization.[2]

  • Minimizing Oxidation: Performing the reaction under an inert atmosphere is the most effective way to prevent the oxidation of the 2-aminothiophenol starting material.[2]

  • Ensuring Complete Cyclization: The use of a mild oxidizing agent can facilitate the final aromatization step, driving the reaction to completion and consuming the intermediate Schiff base or benzothiazoline.[2] Careful monitoring with TLC is essential to determine the point of maximum product formation before significant side reactions occur.[2]

Section 2: Derivatization of the 5-Hydroxy Group (Ether Synthesis)

The hydroxyl group at the 5-position of this compound is a key functional handle for derivatization, most commonly through Williamson ether synthesis.

FAQs & Troubleshooting

Question: I am attempting an O-alkylation on the 5-hydroxy group, but the reaction is slow or incomplete. How can I optimize this ether synthesis?

Answer: Incomplete O-alkylation is typically due to issues with deprotonation, the reactivity of the alkylating agent, or the choice of solvent.

  • Base Selection: The phenolic proton of this compound needs to be removed to form the nucleophilic phenoxide. A strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is generally effective. The choice of base can be critical; for instance, weaker bases may not lead to complete deprotonation.

  • Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal for Williamson ether synthesis as they solvate the cation of the base without hindering the nucleophilicity of the phenoxide.

  • Alkylating Agent: The reactivity of the alkyl halide is important (I > Br > Cl). For less reactive alkyl halides, consider converting them to a better leaving group, such as a tosylate or mesylate. Ensure the alkylating agent is not overly sterically hindered, which would favor an elimination side reaction.

Troubleshooting Workflow for a Failed Reaction

The following diagram illustrates a logical workflow for troubleshooting a failed or low-yielding reaction.

G A Reaction Failed or Low Yield B 1. Check Starting Materials - Purity (NMR, LCMS) - Degradation (e.g., oxidation) - Stoichiometry A->B Start Here C 2. Review Reaction Conditions - Temperature correct? - Time sufficient? - Inert atmosphere maintained? B->C Materials OK F Optimize & Repeat B->F Impure/Degraded D 3. Evaluate Reagents - Catalyst active? - Base appropriate/dry? - Solvent anhydrous? C->D Conditions OK C->F Incorrect E 4. Analyze Work-up & Purification - Product lost during extraction? - Degradation on silica? - Co-elution with byproduct? D->E Reagents OK D->F Inactive/Wrong E->F Analysis Complete

Caption: A logical workflow for troubleshooting common chemical reaction failures.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki Coupling)

For derivatives of this compound, such as its bromo- or chloro-substituted analogues, Suzuki coupling is a powerful tool for C-C bond formation. However, these reactions can be challenging.

FAQs & Troubleshooting

Question: My Suzuki coupling reaction with a bromo-benzothiazole derivative shows low or no conversion. What should I check first?

Answer: Failure in Suzuki coupling often points to the catalyst system, the base, or the reaction conditions. The carbon-halogen bonds on the benzothiazole ring can be less reactive, requiring careful optimization.[4]

  • Catalyst & Ligand: The choice of palladium source and phosphine ligand is critical. If a common catalyst like Pd(PPh₃)₄ is ineffective, switch to a more active Pd(0) source like Pd₂(dba)₃ or a pre-catalyst.[4] For challenging substrates, bulky and electron-rich ligands such as SPhos or XPhos are often necessary to facilitate the rate-limiting oxidative addition step.[4]

  • Base Selection: The base is crucial for the transmetalation step. If common bases like Na₂CO₃ or K₂CO₃ are not working, stronger bases like K₃PO₄ or Cs₂CO₃ should be screened.[4]

  • Ligand-Free Conditions: Interestingly, the nitrogen atom in the benzothiazole ring can sometimes coordinate to the palladium center, facilitating a ligand-free reaction.[4] Trying a reaction with a palladium source like Pd(OAc)₂ without an external phosphine ligand is a valid strategy.[4]

Table 1: Common Conditions for Suzuki Coupling Reactions

ComponentCommon OptionsRecommended for Challenging Substrates
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃, XPhos Pd G3/G4[5]
Ligand PPh₃, dppfXPhos, SPhos, P(t-Bu)₃[4]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃[4][6]
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂ODMF, Toluene, THF/H₂O[5][6]
Temperature 80 - 110 °C60 - 120 °C

Suzuki Coupling Catalytic Cycle

The diagram below outlines the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

G cluster_0 Catalytic Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B R-X C R-Pd(II)-X L_n B->C D Transmetalation C->D R'-B(OR)₂ + Base E R-Pd(II)-R' L_n D->E F Reductive Elimination E->F F->A R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 4: Experimental Protocols

Protocol 1: General Synthesis of a 2-Substituted Benzothiazole

This protocol is a general method for the condensation of 2-aminothiophenol with an aldehyde.

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.

  • Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approx. 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approx. 3.0 mmol).[1]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 45-60 minutes).[1]

  • Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.

  • Isolation: Collect the precipitated solid product by vacuum filtration.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[1]

Protocol 2: General Williamson Ether Synthesis with this compound

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Alkylation: Add the alkyl halide (e.g., iodomethane or benzyl bromide, 1.1 mmol) dropwise to the solution.

  • Reaction Monitoring: Heat the reaction mixture (e.g., to 60 °C) and monitor its progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Williamson Ether Synthesis Mechanism

G cluster_1 Step 1: Deprotonation cluster_2 Step 2: SN2 Attack ArOH Ar-OH ArO Ar-O⁻ ArOH->ArO Base + Base⁻ HB + H-Base ArO2 Ar-O⁻ ArOR Ar-O-R ArO2->ArOR RX + R-X X + X⁻

Caption: The two-step mechanism of the Williamson ether synthesis.

References

Technical Support Center: Purification of Crude Benzo[d]thiazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude "Benzo[d]thiazol-5-ol".

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of "this compound".

Issue 1: Low Recovery After Recrystallization

  • Possible Cause: The compound is significantly soluble in the cold solvent.

    • Solution: Select a solvent or solvent system in which the compound has high solubility at elevated temperatures and very low solubility at room or sub-ambient temperatures. It may be necessary to screen a variety of solvents.

  • Possible Cause: Too much solvent was used during dissolution.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excess will keep more of your product in solution upon cooling, thus reducing the yield.

  • Possible Cause: Premature crystallization during hot filtration.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the product from crystallizing out of solution. Adding a small excess of hot solvent before filtration can also help.

  • Possible Cause: The cooling process was too rapid.

    • Solution: Allow the solution to cool slowly to room temperature to encourage the formation of larger, purer crystals. Rapid cooling in an ice bath can lead to the precipitation of impurities along with the product.

Issue 2: Oiling Out During Recrystallization

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound.

    • Solution: Choose a solvent with a lower boiling point.

  • Possible Cause: The presence of impurities lowers the melting point of the mixture.

    • Solution: Try to remove the impurities by another method, such as a preliminary extraction or a quick column chromatography step before recrystallization.

  • Possible Cause: The solution is supersaturated.

    • Solution: Re-heat the solution until the oil dissolves completely, then add a small amount of additional hot solvent before allowing it to cool slowly. Seeding the solution with a pure crystal of the desired compound can also promote proper crystallization.

Issue 3: Poor Separation in Column Chromatography

  • Possible Cause: Incorrect mobile phase polarity.

    • Solution: If the compound elutes too quickly (high Rf), decrease the polarity of the mobile phase. If it does not move from the baseline (low Rf), increase the polarity. A common solvent system for benzothiazole derivatives is a mixture of ethyl acetate and n-hexane.[1]

  • Possible Cause: The column was not packed properly.

    • Solution: Ensure the silica gel is packed uniformly without any cracks or air bubbles to prevent channeling of the solvent and poor separation.

  • Possible Cause: The sample was not loaded correctly.

    • Solution: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and apply it to the column in a narrow band. "Dry loading," where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can also improve resolution.[2]

Issue 4: Colored Impurities Persist After Purification

  • Possible Cause: The colored impurity has similar polarity to the desired compound.

    • Solution: If column chromatography does not remove the color, treatment with activated charcoal during recrystallization can be effective. Add a small amount of charcoal to the hot solution before filtration.[3]

  • Possible Cause: The compound itself is inherently colored.

    • Solution: Confirm the expected color of the pure compound from literature sources.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify crude "this compound"?

A good starting point is to perform a simple aqueous workup to remove any water-soluble impurities. This can involve washing an organic solution of the crude product with a mild base, such as a sodium bicarbonate solution, to remove acidic impurities, followed by a brine wash.[3] After the workup, either recrystallization or column chromatography can be employed.

Q2: Which solvents are suitable for the recrystallization of "this compound"?

While specific data for "this compound" is limited, for benzothiazole and its derivatives, solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO) are often used.[4] A mixed solvent system, such as ethanol/water, may also be effective.[5] The ideal solvent should dissolve the compound when hot but not when cold. Experimental screening of different solvents is recommended.

Q3: What is a typical mobile phase for column chromatography of "this compound"?

For benzothiazole derivatives, a common mobile phase for silica gel column chromatography is a mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent like ethyl acetate.[1] The ratio of the solvents should be optimized using thin-layer chromatography (TLC) to achieve good separation (an Rf value of 0.2-0.4 for the desired compound is often ideal).

Q4: My compound appears to be degrading on the silica gel column. What can I do?

The hydroxyl group of "this compound" might make it slightly acidic and prone to strong adsorption or degradation on silica gel. You can try neutralizing the silica gel by adding a small amount of a base like triethylamine (e.g., 0.1-1%) to the mobile phase.[2] Alternatively, using a different stationary phase like alumina might be beneficial.

Q5: How can I confirm the purity of my "this compound" after purification?

Several analytical techniques can be used to assess purity. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantitative purity determination.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify impurities. The melting point of the purified solid can also be a good indicator of purity; a sharp melting range close to the literature value suggests high purity.

Data Presentation

Purification MethodStarting Material (Crude) Purity (%)Solvent/Mobile PhaseRecovery Yield (%)Final Purity (%)Notes
Recrystallization
Column Chromatography

Experimental Protocols

Recrystallization Protocol

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude "this compound" in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase that gives a good separation of the desired compound from impurities (Rf of ~0.3 is often a good target).

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of the mobile phase and pour it into the chromatography column. Allow the silica to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude "this compound" in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully add it to the top of the silica gel. Alternatively, pre-adsorb the sample onto a small amount of silica gel and add the resulting powder to the column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. If necessary, the polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified "this compound".

Mandatory Visualization

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Method Selection cluster_2 Post-Purification start Crude this compound assess_purity Assess Purity (TLC, NMR) start->assess_purity decision Purity Level? assess_purity->decision recrystallization Recrystallization decision->recrystallization High Purity & Crystalline column_chrom Column Chromatography decision->column_chrom Moderate Purity / Multiple Impurities prep_hplc Preparative HPLC decision->prep_hplc Low Purity / Difficult Separation final_purity Assess Final Purity (HPLC, NMR, MP) recrystallization->final_purity column_chrom->final_purity prep_hplc->final_purity final_purity->decision Purity < 98% pure_product Pure this compound final_purity->pure_product Purity > 98%

Caption: A logical workflow for selecting a suitable purification method for crude "this compound".

References

Identification and removal of byproducts in "Benzo[d]thiazol-5-ol" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzo[d]thiazol-5-ol. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent method for synthesizing the benzothiazole scaffold is the condensation and cyclization of a 2-aminothiophenol derivative. For this compound, a likely precursor is 2-amino-5-hydroxythiophenol, which can be reacted with a suitable one-carbon synthon (e.g., formic acid or a derivative) to form the thiazole ring. A common approach is the Jacobson synthesis, which can be adapted for substituted anilines.

Q2: I am not obtaining the desired this compound product. What are the likely reasons for reaction failure?

A2: Reaction failure can stem from several factors:

  • Purity of Starting Materials: Impurities in the 2-amino-5-hydroxythiophenol precursor can inhibit the reaction or lead to a multitude of side products.

  • Reaction Conditions: The temperature, reaction time, and choice of catalyst are critical. Suboptimal conditions can lead to incomplete reaction or degradation of the product.

  • Atmosphere: The thiol and phenol moieties are susceptible to oxidation. It is often beneficial to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: My reaction mixture is a complex mess of products. What are the most probable byproducts?

A3: In the synthesis of this compound, you may encounter several byproducts:

  • Unreacted Starting Materials: Incomplete conversion will leave residual 2-amino-5-hydroxythiophenol.

  • Oxidized Species: The starting material or product can be oxidized, especially if the reaction is exposed to air. This can lead to the formation of disulfides from the thiophenol starting material.

  • Positional Isomers: If the starting material is a mixture of isomers (e.g., contamination with 2-amino-3-hydroxythiophenol), you will obtain the corresponding isomeric benzothiazole byproduct.

  • Polymeric Materials: Under certain conditions, especially at high temperatures, polymerization of the starting materials or intermediates can occur.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Suggestion Expected Outcome
Incomplete ReactionIncrease reaction time or temperature moderately. Monitor the reaction progress by Thin Layer Chromatography (TLC).Drive the reaction to completion, increasing product formation.
Degradation of ProductAvoid excessive heating or prolonged reaction times. Consider using milder reaction conditions or a more efficient catalyst.Preserve the integrity of the synthesized this compound.
Oxidation of Thiol PrecursorDegas the solvent and run the reaction under an inert atmosphere (N₂ or Ar).Minimize the formation of disulfide byproducts and improve the yield of the desired product.
Problem 2: Presence of Persistent Impurities After Work-up
Impurity Type Identification Method Removal Strategy
Unreacted 2-amino-5-hydroxythiophenolTLC, HPLC, ¹H NMR (distinct aromatic signals and labile -SH and -OH protons).Acid-base extraction. The phenolic and aminic nature allows for selective extraction into aqueous base and acid, respectively.
Disulfide ByproductMass Spectrometry (peak corresponding to the dimer), ¹H NMR (absence of -SH proton).Column chromatography on silica gel. The disulfide is typically less polar than the desired product.
Positional IsomerHPLC (may show a closely eluting peak), High-resolution MS, and 2D NMR techniques (COSY, HMBC) to confirm connectivity.Careful column chromatography or preparative HPLC may be required. Recrystallization can sometimes selectively crystallize one isomer.

Experimental Protocols

General Protocol for the Synthesis of this compound (Illustrative)

This protocol is a generalized procedure based on common methods for benzothiazole synthesis and should be optimized for specific laboratory conditions.

  • Reaction Setup: To a solution of 2-amino-5-hydroxythiophenol (1 equivalent) in a suitable solvent (e.g., ethanol or toluene) in a round-bottom flask, add formic acid (1.2 equivalents).

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol for Column Chromatography Purification
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield purified this compound.

TLC Solvent System (Starting Point) Expected Rf of Product Notes
30% Ethyl Acetate in Hexane~0.3 - 0.5Adjust solvent polarity based on the observed separation.
50% Dichloromethane in Hexane~0.4 - 0.6A less polar system that can be useful for separating less polar byproducts.
Protocol for Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable one where the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration: If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. Dry the crystals under vacuum.

Solvent System Suitability
Ethanol/WaterOften effective for polar compounds.
TolueneA good choice for less polar impurities.
Ethyl Acetate/HexaneA versatile system for adjusting polarity.

Visualizations

experimental_workflow start Start: 2-amino-5-hydroxythiophenol + Formic Acid reaction Reflux in Solvent start->reaction workup Neutralization & Extraction reaction->workup crude Crude Product workup->crude purification Purification crude->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Impure Product check_reaction Reaction Monitoring (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material present side_products Multiple Side Products check_reaction->side_products Multiple spots increase_time Increase Reaction Time/Temp incomplete->increase_time change_conditions Modify Reaction Conditions (e.g., inert atmosphere) side_products->change_conditions purification_strategy Purification Strategy increase_time->purification_strategy change_conditions->purification_strategy column_chrom Column Chromatography purification_strategy->column_chrom Complex mixture recrystallization Recrystallization purification_strategy->recrystallization Solid product acid_base Acid-Base Extraction purification_strategy->acid_base Acidic/basic impurities

Caption: Troubleshooting decision tree for this compound synthesis.

Technical Support Center: Scale-Up Production of Benzo[d]thiazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of Benzo[d]thiazol-5-ol.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis and purification of this compound, particularly when transitioning from laboratory to pilot or industrial scale.

1. Low or Inconsistent Yields

Question: We are experiencing a significant drop in yield for the synthesis of this compound upon scaling up. What are the likely causes and how can we mitigate this?

Answer: A decrease in yield during scale-up is a common challenge and can be attributed to several factors:

  • Inefficient Heat Transfer: Larger reaction vessels have a lower surface-area-to-volume ratio, which can lead to poor heat distribution. This may cause localized overheating, promoting side reactions, or insufficient heating, resulting in incomplete conversion.

    • Solution: Employ a reactor with efficient agitation and a well-calibrated heating/cooling system. For highly exothermic reactions, consider a continuous flow setup.

  • Mass Transfer Limitations: In heterogeneous reactions, efficient mixing is critical. Poor mixing at a larger scale can lead to localized concentration gradients of reactants, hindering the reaction rate.

    • Solution: Optimize the stirrer speed and impeller design for your reactor to ensure thorough mixing and dispersion of all reactants.

  • Sensitivity to Air and Moisture: The starting material, 2-amino-4-mercaptophenol, is susceptible to oxidation. On a larger scale, maintaining a completely inert atmosphere can be more challenging.

    • Solution: Utilize robust inerting techniques such as multiple vacuum/nitrogen cycles. Use dry, deoxygenated solvents and reagents.

2. Formation of Impurities and Side Products

Question: Our scaled-up reaction is producing a significant amount of dark, tar-like material, and other stubborn impurities that are difficult to separate. How can we identify and minimize their formation?

Answer: The formation of impurities often points to issues with reaction control, particularly the stability of the starting materials and intermediates.

  • Common Side Reactions:

    • Oxidation and Polymerization of 2-amino-4-mercaptophenol: This is a primary cause of tar-like byproduct formation, reducing the availability of the starting material for the desired cyclization reaction.

    • Incomplete Cyclization: This leads to the formation of benzothiazoline intermediates instead of the fully aromatic benzothiazole.

    • Dimerization: Intermolecular reactions can lead to the formation of undesired dimeric byproducts.

  • Troubleshooting Strategies:

    • Use Freshly Purified Starting Materials: Ensure the purity of 2-amino-4-mercaptophenol before use to remove any oxidized impurities.

    • Maintain an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidation.[1]

    • Control Reaction Temperature: Avoid excessively high temperatures which can promote polymerization. A stepwise heating approach or running the reaction at a lower temperature for a longer duration may be beneficial.[1]

    • Choose Mild Oxidants: If an oxidant is required for the cyclization step, opt for milder reagents. In some cases, air can serve as a gentle oxidant.[1]

3. Purification Challenges

Question: We are facing difficulties in purifying this compound at a large scale. What are the recommended methods?

Answer: The presence of the polar hydroxyl group can make purification challenging.

  • Recrystallization: This is often an effective method for purifying solid organic compounds. Experiment with various solvent systems (e.g., ethanol/water, toluene, ethyl acetate/heptane) to find one that provides good solubility at higher temperatures and poor solubility at lower temperatures.

  • Column Chromatography: For high-purity requirements, silica gel column chromatography may be necessary. Given the polar nature of the product, a polar mobile phase will likely be required for elution. However, scaling up chromatography can be expensive and time-consuming.

  • Acid-Base Extraction: The phenolic hydroxyl group allows for selective extraction into an aqueous basic solution (e.g., sodium hydroxide). The product can then be precipitated by acidification. This can be an effective method for removing non-acidic impurities.

Data Presentation

Table 1: Comparison of General Synthesis Methods for Hydroxybenzothiazoles

MethodKey ReactantsKey Reagents/ConditionsReported Yields (for analogous compounds)AdvantagesDisadvantages
Benzoquinone-Cysteine Method p-Benzoquinone, L-Cysteine EsterOxidation (e.g., K₃[Fe(CN)₆]), Acid-catalyzed ring contraction, Base hydrolysisModerate to GoodUtilizes readily available starting materials.Multi-step process, potential for side reactions.[1]
Cyclocondensation 2-amino-4-mercaptophenol, Carboxylic acid derivativeCondensing agents, High temperatureVariableMore direct route.Availability and stability of substituted 2-amino-4-mercaptophenol can be a challenge.

Experimental Protocols

Method 1: Synthesis of this compound via Cyclocondensation of 2-amino-4-mercaptophenol (A Representative Protocol)

This protocol is adapted from general procedures for benzothiazole synthesis and should be optimized for specific scale-up requirements.

Materials:

  • 2-amino-4-mercaptophenol

  • Formic acid

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, add 2-amino-4-mercaptophenol (1 equivalent) and toluene.

  • Slowly add formic acid (1.1 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the toluene can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start: 2-amino-4-mercaptophenol + Formic Acid in Toluene reflux Reflux with Dean-Stark Trap start->reflux monitoring Monitor Reaction by TLC reflux->monitoring monitoring->reflux Incomplete completion Reaction Completion monitoring->completion Complete cooling Cool to Room Temperature completion->cooling isolation Isolate Crude Product (Filtration or Evaporation) cooling->isolation purification Purification (Recrystallization) isolation->purification final_product Final Product: This compound purification->final_product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_heat Check Heat Transfer - Localized overheating? - Incomplete heating? start->check_heat check_mass Check Mass Transfer - Inefficient mixing? start->check_mass check_atmosphere Check Reaction Atmosphere - Air leaks? start->check_atmosphere solution_heat Solution: - Optimize reactor heating/cooling - Consider flow chemistry check_heat->solution_heat solution_mass Solution: - Optimize stirring speed - Improve impeller design check_mass->solution_mass solution_atmosphere Solution: - Use robust inerting - Use dry, deoxygenated reagents check_atmosphere->solution_atmosphere

Caption: A logical workflow for troubleshooting low yields in the scale-up production.

References

Technical Support Center: Resolving Spectroscopic Data Inconsistencies for Benzo[d]thiazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzo[d]thiazol-5-ol and related compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve inconsistencies in your spectroscopic data.

Due to the limited availability of published experimental data for this compound, this guide presents predicted spectroscopic values based on closely related analogs and computational models. These predictions serve as a baseline for comparison and troubleshooting.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations and may vary based on experimental conditions.

Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H2~9.1s
H4~7.8d
H6~7.1dd
H7~7.9d
5-OH~9.8br sChemical shift is dependent on concentration and temperature. Can be confirmed by D₂O exchange.

Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Notes
C2~155
C3a~152
C4~123
C5~156Carbon bearing the hydroxyl group.
C6~116
C7~125
C7a~133

Table 3: Predicted Key IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H stretch (phenolic)3200-3600BroadPosition and shape are sensitive to hydrogen bonding.
C-H stretch (aromatic)3000-3100Medium
C=N stretch (thiazole)1620-1640Medium
C=C stretch (aromatic)1450-1600Medium-StrongMultiple bands are expected.
C-O stretch (phenolic)1200-1260Strong

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/zNotes
[M]⁺165Molecular ion
[M-CO]⁺137Loss of carbon monoxide
[M-HCN]⁺138Loss of hydrogen cyanide

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the spectroscopic analysis of this compound and related compounds.

¹H and ¹³C NMR Spectroscopy

Q1: My ¹H NMR spectrum shows broad peaks, especially for the hydroxyl proton. Is this normal?

A1: Yes, broadness of the hydroxyl (-OH) proton signal is common due to chemical exchange with trace amounts of water in the solvent and hydrogen bonding. The chemical shift of the -OH proton can also vary significantly with concentration and temperature.

  • Troubleshooting Steps:

    • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The -OH peak should disappear or significantly decrease in intensity, confirming its identity.

    • Temperature Variation: Acquiring the spectrum at a lower temperature can sometimes sharpen the -OH signal by slowing down the exchange rate.[1]

    • Use Dry Solvent: Ensure you are using a fresh, dry deuterated solvent to minimize water content.

Q2: The aromatic proton signals in my ¹H NMR spectrum are overlapping and difficult to interpret. What can I do?

A2: Overlapping signals in the aromatic region are a common challenge.

  • Troubleshooting Steps:

    • Change Solvent: Running the spectrum in a different deuterated solvent (e.g., from CDCl₃ to Acetone-d₆ or Benzene-d₆) can alter the chemical shifts of the protons and may resolve the overlap.[2]

    • Higher Field Instrument: Using a higher field NMR spectrometer (e.g., 600 MHz instead of 400 MHz) will increase the dispersion of the signals.

    • 2D NMR: Perform a 2D NMR experiment like COSY (Correlation Spectroscopy) to identify which protons are coupled to each other, which can help in assigning the signals even if they are partially overlapped.

Q3: I am seeing extra peaks in my NMR spectrum that I cannot assign to my compound.

A3: Extra peaks usually indicate the presence of impurities.

  • Troubleshooting Steps:

    • Identify Common Impurities:

      • Residual Solvents: Common solvents from purification like ethyl acetate, dichloromethane, or hexane have characteristic NMR signals.

      • Starting Materials: Incomplete reaction can leave starting materials, such as 2-amino-4-mercaptophenol.

      • Isomers: Depending on the synthetic route, positional isomers of this compound could be present.

    • Purification: Re-purify your sample using techniques like column chromatography or recrystallization.

    • Check for Rotamers: In some complex molecules, conformational isomers (rotamers) can give rise to multiple sets of peaks. Acquiring the spectrum at a higher temperature can cause these peaks to coalesce into a single set.[2]

Diagram 1: Troubleshooting Workflow for Unexpected NMR Peaks

G start Unexpected Peaks in NMR Spectrum check_solvent Check for Residual Solvent Peaks start->check_solvent check_impurities Check for Starting Materials/Byproducts check_solvent->check_impurities [No Match] repurify Re-purify Sample check_solvent->repurify [Match Found] check_rotamers Consider Rotational Isomers check_impurities->check_rotamers [No Match] check_impurities->repurify [Match Found] d2o_exchange Perform D₂O Exchange for OH/NH check_rotamers->d2o_exchange [No] variable_temp Run Variable Temperature NMR check_rotamers->variable_temp [Possible] end Spectrum Interpreted repurify->end d2o_exchange->end variable_temp->end G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation synthesis Synthesis of this compound purification Purification (Chromatography/Recrystallization) synthesis->purification nmr NMR (1H, 13C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis & Comparison with Predicted Values nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirm Structure Confirmation data_analysis->structure_confirm [Consistent] troubleshoot Troubleshooting Inconsistencies data_analysis->troubleshoot [Inconsistent]

References

"Benzo[d]thiazol-5-ol" degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzo[d]thiazol-5-ol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is showing signs of degradation (color change, precipitation). What are the likely causes?

A1: Degradation of this compound can be initiated by several factors, primarily exposure to light, oxygen, high temperatures, and incompatible pH conditions. The phenolic hydroxyl group and the thiazole ring are susceptible to oxidative and photo-oxidative degradation, which can lead to the formation of colored byproducts and a decrease in purity.

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, several degradation routes can be postulated. These include oxidation of the phenolic hydroxyl group to form quinone-like structures, cleavage of the thiazole ring, and polymerization.

Q3: How can I prevent the degradation of my this compound samples?

A3: To minimize degradation, it is crucial to protect the compound from light, oxygen, and heat. Store samples in amber vials under an inert atmosphere (e.g., nitrogen or argon) and at reduced temperatures (e.g., 2-8 °C or -20 °C for long-term storage). For solutions, use deoxygenated solvents and consider the addition of antioxidants.

Q4: What are suitable antioxidants for stabilizing this compound in solution?

A4: Common antioxidants that can be effective in preventing the oxidation of phenolic compounds include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. The choice of antioxidant will depend on the solvent system and the specific application. It is recommended to perform compatibility and effectiveness studies.

Q5: I need to perform a forced degradation study on this compound. What conditions should I test?

A5: Forced degradation studies are essential to understand the stability of a compound.[1][2][3] Typical stress conditions to investigate for this compound include:

  • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat at a temperature above the expected storage temperature (e.g., 70 °C).

  • Photodegradation: Exposure to UV and visible light as per ICH Q1B guidelines.

Troubleshooting Guides

Issue 1: Unexpected peaks in HPLC analysis of a this compound sample.

  • Possible Cause: Degradation of the sample.

  • Troubleshooting Steps:

    • Review the sample's storage conditions (light exposure, temperature, atmosphere).

    • Prepare a fresh standard from a new batch of this compound and re-analyze to confirm if the issue is with the sample or the analytical method.

    • If degradation is confirmed, implement stricter storage and handling protocols as outlined in the prevention FAQ.

    • Characterize the impurity peaks using techniques like LC-MS/MS to identify the degradation products.

Issue 2: Inconsistent results in biological assays using this compound.

  • Possible Cause: Degradation of the compound in the assay medium, leading to variable concentrations of the active substance.

  • Troubleshooting Steps:

    • Assess the stability of this compound in the specific assay buffer and under the assay conditions (e.g., temperature, light exposure).

    • Consider preparing fresh solutions of the compound immediately before each experiment.

    • If instability is observed, investigate the use of antioxidants or a different solvent system for the stock solution. Ensure the chosen excipients are compatible with the assay.

Quantitative Data Summary

The following tables provide illustrative data from hypothetical forced degradation studies on this compound.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDurationTemperature% DegradationNumber of Degradants
0.1 M HCl24 hours60 °C15.22
0.1 M NaOH24 hours60 °C25.83
3% H₂O₂8 hoursRoom Temp45.54
Dry Heat48 hours70 °C8.11
Photolytic1.2 million lux hoursRoom Temp32.73

Table 2: Efficacy of Different Antioxidants in Preventing Oxidative Degradation of this compound (in solution with 3% H₂O₂ at Room Temperature for 8 hours)

Antioxidant (Concentration)% Degradation
None45.5
BHT (0.01%)5.2
BHA (0.01%)7.8
Ascorbic Acid (0.1%)12.3

Experimental Protocols

Protocol 1: Forced Degradation Study - Oxidative Degradation

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Condition: To 1 mL of the sample solution, add 1 mL of 6% hydrogen peroxide (resulting in a final H₂O₂ concentration of 3%).

  • Incubation: Keep the solution at room temperature, protected from light, for 8 hours.

  • Time Points: Withdraw aliquots at 0, 2, 4, and 8 hours.

  • Quenching (optional but recommended): To stop the reaction, an antioxidant solution (e.g., sodium bisulfite) can be added.

  • Analysis: Dilute the aliquots with mobile phase to a suitable concentration and analyze by a stability-indicating HPLC method.

Protocol 2: Analysis of Degradation Products by HPLC-UV

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Visualizations

BTHO This compound Oxidation Oxidation (e.g., H₂O₂, O₂) BTHO->Oxidation O₂ Photodegradation Photodegradation (UV/Vis Light) BTHO->Photodegradation Hydrolysis Hydrolysis (Acid/Base) BTHO->Hydrolysis H⁺/OH⁻ Quinone Quinone-type Products Oxidation->Quinone RingCleavage Thiazole Ring Cleavage Products Oxidation->RingCleavage Polymerization Polymeric Products Oxidation->Polymerization Photodegradation->RingCleavage Photodegradation->Polymerization Hydroxylated Hydroxylated Byproducts Hydrolysis->Hydroxylated (minor)

Caption: Postulated degradation pathways for this compound.

start Start: this compound Sample prep Prepare 1 mg/mL Solution start->prep stress Apply Stress Conditions prep->stress acid Acidic Hydrolysis (0.1 M HCl, 60°C) stress->acid Yes base Basic Hydrolysis (0.1 M NaOH, 60°C) stress->base Yes oxidative Oxidative Stress (3% H₂O₂, RT) stress->oxidative Yes thermal Thermal Stress (70°C, Dry Heat) stress->thermal Yes photo Photolytic Stress (ICH Q1B) stress->photo Yes sampling Withdraw Aliquots at Defined Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC-UV/MS sampling->analysis end End: Characterize Degradants and Determine Degradation Rate analysis->end

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Enhancing the Solubility of Benzo[d]thiazol-5-ol for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with "Benzo[d]thiazol-5-ol" in biological assays. Poor aqueous solubility is a common hurdle for many promising compounds, leading to inaccurate and irreproducible experimental results. This guide offers troubleshooting strategies, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to effectively address these issues.

Quantitative Data Summary

CompoundSolvent/BufferTemperature (°C)Solubility
BenzothiazoleWater254300 mg/L
BenzothiazoleOrganic Solvents (e.g., DMSO, Ethanol)Not SpecifiedSoluble
2-HydroxybenzothiazoleWaterNot SpecifiedInsoluble
2-HydroxybenzothiazoleDMSONot SpecifiedSlightly Soluble
2-HydroxybenzothiazoleAlcohol, EtherNot SpecifiedSoluble

Note: This data is for structurally related compounds and should be used as an estimation. It is highly recommended to experimentally determine the solubility of this compound in your specific experimental conditions.

Troubleshooting Guide

Encountering precipitation of your test compound can be a significant roadblock. This guide provides a systematic approach to diagnosing and resolving solubility issues with "this compound".

dot

Troubleshooting_Workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_solve Solution observe Precipitation observed in assay well check_stock Is the stock solution clear? observe->check_stock check_dilution Does precipitation occur upon dilution into aqueous buffer? check_stock->check_dilution Yes remake_stock Prepare fresh stock solution. Consider alternative solvent. check_stock->remake_stock No check_concentration Is the final concentration too high? check_dilution->check_concentration Yes optimize_dilution Modify dilution method. (e.g., gentle vortexing, pre-warming buffer) check_dilution->optimize_dilution No lower_concentration Reduce final assay concentration. check_concentration->lower_concentration Yes use_solubilizer Employ solubility enhancement techniques. (Co-solvents, Cyclodextrins, Surfactants) check_concentration->use_solubilizer No

Caption: A logical workflow for troubleshooting compound precipitation.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound in DMSO is clear, but it precipitates when I add it to my aqueous assay buffer. Why does this happen?

This is a common phenomenon known as "crashing out." While "this compound" may be readily soluble in 100% DMSO, its solubility can decrease dramatically when the DMSO stock is diluted into an aqueous buffer. The significant change in solvent polarity causes the compound to exceed its solubility limit in the final aqueous environment, leading to precipitation.

Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?

As a general rule, the final concentration of DMSO in cell-based assays should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity and off-target effects. For enzyme-based assays, slightly higher concentrations may be tolerated, but it is always best to determine the optimal concentration for your specific system by running a vehicle control curve.

Q3: Can the pH of my buffer affect the solubility of this compound?

Yes, the pH of the aqueous buffer can significantly impact the solubility of ionizable compounds. "this compound" has a phenolic hydroxyl group, which is weakly acidic. At a pH above its pKa, the hydroxyl group will be deprotonated, increasing the compound's polarity and potentially its aqueous solubility. It is advisable to test the solubility of your compound in a range of pH values relevant to your biological assay.

Q4: Are there any visual indicators of compound precipitation that I should look for?

Obvious signs of precipitation include a cloudy or milky appearance in the assay well, visible particles, or a film at the bottom of the well. However, microprecipitation can occur without being visible to the naked eye. This can still lead to inaccurate results. If you suspect solubility issues, techniques like nephelometry or light scattering can be used for more sensitive detection.

Q5: How can I prevent my compound from precipitating during the assay?

Several strategies can be employed to prevent precipitation, including:

  • Lowering the final concentration: Test a range of concentrations to find the maximum soluble concentration in your assay medium.

  • Optimizing the stock solution and dilution method: Ensure your stock solution is fully dissolved and consider the method of dilution into the aqueous buffer (e.g., rapid vortexing, dropwise addition).

  • Using solubility enhancers: Incorporate co-solvents, cyclodextrins, or non-ionic surfactants into your assay buffer.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the standard procedure for preparing a high-concentration stock solution of a poorly soluble compound like "this compound" in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or amber glass vials

Procedure:

  • Weigh the compound: Accurately weigh a precise amount of "this compound" using an analytical balance.

  • Add DMSO: Transfer the weighed compound to a sterile microcentrifuge tube or vial. Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution:

    • Vortex the mixture vigorously for 1-2 minutes.

    • Visually inspect for any undissolved particles.

    • If the compound is not fully dissolved, sonicate the tube in a water bath sonicator for 10-15 minutes.

    • Gentle warming (e.g., 37°C) can also aid dissolution, but use with caution as heat may degrade the compound.

  • Storage: Once the compound is completely dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

dot

Stock_Solution_Workflow weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Dissolve (Vortex/Sonicate) add_dmso->dissolve check_dissolution Completely Dissolved? dissolve->check_dissolution check_dissolution->dissolve No store Aliquot and Store at -20°C/-80°C check_dissolution->store Yes

Caption: Workflow for preparing a DMSO stock solution.

Protocol 2: Enhancing Solubility with a Co-solvent (e.g., Ethanol)

This protocol outlines how to use a co-solvent to improve the solubility of "this compound" in an aqueous buffer.

Materials:

  • "this compound" stock solution in DMSO (e.g., 10 mM)

  • Aqueous assay buffer (e.g., PBS)

  • Co-solvent (e.g., Ethanol, PEG-400)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare co-solvent/buffer mixtures: Prepare a series of your aqueous assay buffer containing different final concentrations of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Dilute the compound: Add a small volume of the "this compound" DMSO stock solution to each co-solvent/buffer mixture to achieve the desired final assay concentration.

  • Mix and observe: Gently vortex the tubes and visually inspect for any signs of precipitation immediately and after a short incubation period (e.g., 30 minutes) at the assay temperature.

  • Determine the optimal co-solvent concentration: The optimal concentration is the lowest concentration of the co-solvent that maintains the compound in solution without significantly affecting the biological activity of your assay system. Remember to include a vehicle control with the same final concentration of DMSO and co-solvent in your experiment.

Protocol 3: Using Cyclodextrins to Improve Solubility

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Aqueous assay buffer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare cyclodextrin solution: Prepare a solution of HP-β-CD in your assay buffer at a concentration several-fold higher than your target compound concentration (e.g., a 5:1 or 10:1 molar ratio of cyclodextrin to compound).

  • Add the compound: Add the solid "this compound" to the cyclodextrin solution.

  • Complex formation: Stir the mixture vigorously at room temperature for a specified period (e.g., 1-24 hours) to allow for the formation of the inclusion complex.

  • Remove undissolved compound: Filter the solution through a 0.22 µm syringe filter to remove any remaining undissolved compound.

  • Determine the concentration: The concentration of the solubilized "this compound" in the filtrate can be determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Signaling Pathway Diagrams

Benzothiazole derivatives have been reported to modulate several key signaling pathways involved in cell growth, proliferation, and inflammation. The following diagrams illustrate hypothetical points of intervention for a compound like "this compound" within these pathways.

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PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inhibitor This compound Inhibitor->PI3K

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.

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NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degradation releases Nucleus Nucleus NFkB->Nucleus translocates to GeneTranscription Gene Transcription (Inflammation) Nucleus->GeneTranscription Inhibitor This compound Inhibitor->IKK

Caption: Potential modulation of the NF-κB signaling pathway.

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STAT3_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active STAT3 (active dimer) STAT3_inactive->STAT3_active dimerizes Nucleus Nucleus STAT3_active->Nucleus translocates to GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression Inhibitor This compound Inhibitor->JAK

Caption: Postulated interference with the STAT3 signaling pathway.

Technical Support Center: Method Refinement for Benzo[d]thiazol-5-ol Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable derivatization of Benzo[d]thiazol-5-ol.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Yield in O-Alkylation (Ether Synthesis)

Q1: My O-alkylation of this compound is giving a very low yield or failing completely. What are the common causes?

A1: The most common reason for failure in Williamson ether synthesis is inefficient deprotonation of the phenolic hydroxyl group. This compound requires a sufficiently strong base to form the more nucleophilic phenoxide ion. Several factors could be at play:

  • Inadequate Base Strength: The base you are using may not be strong enough to fully deprotonate the phenol. While weaker bases can sometimes be effective, stronger bases often lead to higher yields.

  • Presence of Moisture: If you are using a moisture-sensitive base like sodium hydride (NaH), any water in your solvent or on your glassware will quench the base, preventing the reaction from starting.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Many O-alkylation reactions are performed at elevated temperatures.

  • Steric Hindrance: While less of an issue with primary alkyl halides, secondary and tertiary alkyl halides are not suitable for this reaction as they will primarily undergo elimination.

Troubleshooting Steps:

  • Select a Stronger Base: If you are using a weak base like sodium bicarbonate, consider switching to potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydroxide (NaOH). For particularly challenging reactions, sodium hydride (NaH) can be used, but ensure strictly anhydrous conditions.

  • Ensure Anhydrous Conditions: Dry your glassware thoroughly in an oven before use. Use anhydrous solvents. If using a solid base, ensure it has been stored in a desiccator.

  • Increase Reaction Temperature: Try heating the reaction mixture. A temperature range of 50-100 °C is common for these types of reactions.

  • Check Your Alkyl Halide: Ensure you are using a primary alkyl halide.

Issue 2: Formation of Side Products

Q2: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

A2: Side product formation is a common issue. The likely culprits are C-alkylation and N-alkylation.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the carbon atoms of the aromatic ring. C-alkylation is more likely to occur in protic solvents, which can solvate the oxygen atom of the phenoxide, making the carbon atoms more available for reaction.

  • N-Alkylation: The nitrogen atom in the thiazole ring is also a potential nucleophile, although it is generally less reactive than the phenoxide. The regioselectivity of alkylation can be influenced by the reaction conditions.

Troubleshooting Steps:

  • Solvent Choice: To favor O-alkylation, use a polar aprotic solvent such as dimethylformamide (DMF), acetonitrile (MeCN), or acetone. These solvents do not solvate the phenoxide oxygen as strongly, promoting its nucleophilicity.

  • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable O-alkylated product.

  • Choice of Base: The counter-ion of the base can influence the O/C alkylation ratio. Experimenting with different bases (e.g., K₂CO₃ vs. NaH) may improve the outcome.

Issue 3: Difficulty in Product Purification

Q3: How can I effectively purify my derivatized this compound from the unreacted starting material and other impurities?

A3: Purification can typically be achieved using column chromatography or recrystallization.

  • Column Chromatography: Silica gel column chromatography is a very effective method. The polarity of the mobile phase will depend on the specific derivative you have synthesized. A good starting point for TLC analysis and column elution is a mixture of hexanes and ethyl acetate. You can gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Aqueous Work-up: Before chromatography, an aqueous work-up can help remove the base and other inorganic salts. This typically involves diluting the reaction mixture with water and extracting the product with an organic solvent like ethyl acetate. The organic layer is then washed with water and brine, dried over an anhydrous salt (like Na₂SO₄), and concentrated.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent way to achieve high purity.

Quantitative Data Summary

Table 1: Comparison of Common Bases for O-Alkylation of Phenols

BaseStrengthCommon SolventsTypical Reaction TimeTypical Yield RangeNotes
K₂CO₃ ModerateAcetone, MeCN, DMF2 - 12 hoursGood to ExcellentA commonly used and effective base for this transformation.
Cs₂CO₃ StrongMeCN, DMF1 - 8 hoursExcellentOften gives higher yields than K₂CO₃, but is more expensive.
NaOH/KOH StrongEthanol, DMF1 - 6 hoursGood to ExcellentCan be used, but the presence of water may lead to side reactions.
NaH Very StrongTHF, DMF (anhydrous)0.5 - 4 hoursVariable to ExcellentRequires strictly anhydrous conditions. Can lead to higher reactivity and potentially more side products.

Table 2: Influence of Solvent on O-Alkylation Reactions

SolventTypeEffect on Reaction
Acetone Polar AproticGood choice, dissolves K₂CO₃ well.
Acetonitrile (MeCN) Polar AproticExcellent choice, often leads to faster reaction rates.
DMF Polar AproticVery effective, especially for less reactive alkyl halides.
Ethanol Polar ProticCan lead to C-alkylation side products.

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of this compound with a Primary Alkyl Halide

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Base: Add a suitable polar aprotic solvent (e.g., acetone or acetonitrile, approximately 10 mL per mmol of substrate) and potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Addition of Alkyl Halide: Add the primary alkyl halide (1.1-1.5 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of 5-(4-Bromobutoxy)benzo[d]thiazole

This protocol is adapted from a literature procedure for a similar two-step alkylation.

  • Reaction Setup: In a round-bottom flask, dissolve 2-methylthis compound (1.0 eq) in acetonitrile.

  • Addition of Reagents: Add 1,4-dibromobutane (excess, e.g., 3-5 eq) and potassium carbonate (2.0-3.0 eq).

  • Reaction: Reflux the mixture for 6 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: After cooling, the reaction mixture is worked up as described in the general protocol. The product is then purified by column chromatography to yield the bromo intermediate.

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting guide for the derivatization of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine this compound, Base (e.g., K2CO3), and Solvent (e.g., Acetone) start->reagents add_halide Add Alkyl Halide reagents->add_halide heat Heat to Reflux add_halide->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete complete Reaction Complete monitor->complete Complete workup Aqueous Work-up complete->workup purify Column Chromatography workup->purify end Pure Product purify->end

Caption: Experimental workflow for the O-alkylation of this compound.

troubleshooting_guide cluster_solutions start Low or No Yield? base_check Is the base strong enough? (e.g., K2CO3, Cs2CO3) start->base_check Yes base_check->start No, change base anhydrous_check Are conditions anhydrous? (Dry glassware/solvents) base_check->anhydrous_check Yes anhydrous_check->start No, ensure dryness temp_check Is the temperature adequate? (Reflux) anhydrous_check->temp_check Yes temp_check->start No, increase temperature side_products Side products observed? temp_check->side_products Yield still low solvent_check Using a polar aprotic solvent? (e.g., Acetone, MeCN, DMF) side_products->solvent_check Yes end_node Optimized Reaction side_products->end_node No solvent_check->side_products No, change solvent temp_control Can temperature be lowered to improve selectivity? solvent_check->temp_control Yes temp_control->side_products No, optimize temp temp_control->end_node Problem Solved

Caption: Troubleshooting guide for low yield and side product formation.

Validation & Comparative

A Comparative Guide to Benzo[d]thiazol-5-ol and its Positional Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the structural and biological activity differences among hydroxylated benzothiazole isomers, providing key data for applications in medicinal chemistry and drug discovery.

Benzothiazole, a heterocyclic aromatic compound, and its derivatives are of significant interest in pharmaceutical research due to their wide array of biological activities. Among these, hydroxylated benzothiazoles are particularly noteworthy. The position of the hydroxyl group on the benzothiazole core can dramatically influence the compound's physicochemical properties and its interaction with biological targets. This guide provides a comparative overview of Benzo[d]thiazol-5-ol and its positional isomers: Benzo[d]thiazol-4-ol, Benzo[d]thiazol-6-ol, and Benzo[d]thiazol-7-ol, with a focus on their differential biological activities supported by experimental data.

Comparative Biological Activity: Insights from Enzyme Inhibition Studies

While comprehensive, direct comparative studies on all four isomers are limited, research on related benzothiazole derivatives highlights the critical role of substituent positioning in determining biological efficacy. Key areas where these isomers are expected to show differential activity include enzyme inhibition, antioxidant capacity, and anticancer effects.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. Studies on hydroxy-substituted phenyl-benzothiazole derivatives have shown that the position of the hydroxyl group is a major determinant of their tyrosinase inhibitory activity. For instance, certain hydroxylated phenyl-benzothiazoles exhibit potent, competitive inhibition of mushroom tyrosinase, with IC50 values significantly lower than the standard inhibitor, kojic acid.[1] It is plausible that the different electronic and steric environments of the hydroxyl group in Benzo[d]thiazol-4-ol, -5-ol, -6-ol, and -7-ol would lead to distinct binding affinities within the tyrosinase active site.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain cancers. Research on benzothiazole-based sulfonamides has demonstrated that the substitution pattern on the benzothiazole ring influences the inhibitory activity and selectivity against different CA isoforms. This underscores the likelihood that the hydroxyl group's position in the four isomers will result in varied inhibitory profiles against different carbonic anhydrase isoenzymes.

Data Presentation

To facilitate a clear comparison, the following tables summarize hypothetical comparative data based on the structure-activity relationships observed in related compounds. Note: This data is illustrative and should be substantiated with direct experimental comparisons.

Table 1: Comparative Tyrosinase Inhibitory Activity

CompoundIsomer PositionPredicted IC50 (µM)Predicted Inhibition Type
Benzo[d]thiazol-4-ol4-hydroxy--
This compound5-hydroxy--
Benzo[d]thiazol-6-ol6-hydroxy--
Benzo[d]thiazol-7-ol7-hydroxy--
Kojic Acid (Standard)-18.45 ± 0.17[1]Competitive

Table 2: Comparative Carbonic Anhydrase II (hCA II) Inhibitory Activity

CompoundIsomer PositionPredicted Ki (nM)
Benzo[d]thiazol-4-ol4-hydroxy-
This compound5-hydroxy-
Benzo[d]thiazol-6-ol6-hydroxy-
Benzo[d]thiazol-7-ol7-hydroxy-
Acetazolamide (Standard)--

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays.

Mushroom Tyrosinase Inhibition Assay

This assay is used to determine the inhibitory effect of compounds on the activity of mushroom tyrosinase, often using L-DOPA as a substrate.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Test compounds (Benzo[d]thiazol-ol isomers)

  • Kojic acid (positive control)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and kojic acid in DMSO.

  • In a 96-well plate, add phosphate buffer, followed by the test compound solution (or DMSO for control).

  • Add the mushroom tyrosinase solution to each well and incubate.

  • Initiate the reaction by adding L-DOPA solution to all wells.

  • Measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals to determine the rate of dopachrome formation.

  • Calculate the percentage of tyrosinase inhibition for each compound concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the esterase activity of carbonic anhydrase.

Materials:

  • Human Carbonic Anhydrase II (hCA II)

  • p-Nitrophenyl acetate (p-NPA) as substrate

  • Test compounds (Benzo[d]thiazol-ol isomers)

  • Acetazolamide (positive control)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • DMSO

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and acetazolamide in DMSO.

  • Add buffer, hCA II enzyme solution, and the test compound solution (or DMSO for control) to the wells of a 96-well plate.

  • Pre-incubate the plate to allow for enzyme-inhibitor binding.

  • Initiate the reaction by adding the substrate, p-NPA.

  • Monitor the formation of p-nitrophenol by measuring the absorbance at 400-405 nm in a kinetic mode.

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition and subsequently the Ki value for each compound.

Signaling Pathways and Logical Relationships

Benzothiazole derivatives have been shown to modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and ERK/MAPK pathways. The hydroxyl position on the benzothiazole ring can influence the molecule's ability to interact with protein kinases and other components of these pathways.

PI3K_AKT_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates Downstream Effectors Downstream Effectors AKT->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation Benzothiazole Derivative Benzothiazole Derivative Benzothiazole Derivative->PI3K Inhibits Benzothiazole Derivative->AKT Inhibits

PI3K/AKT Signaling Pathway Inhibition

A novel benzothiazole derivative has been shown to induce apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway.[2] This suggests that hydroxylated benzothiazole isomers could also exhibit anticancer activity through modulation of this critical pathway.

ERK_MAPK_Pathway Extracellular Signal Extracellular Signal Ras Ras Extracellular Signal->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Benzothiazole Derivative Benzothiazole Derivative Benzothiazole Derivative->MEK Inhibits Benzothiazole Derivative->ERK Inhibits

ERK/MAPK Signaling Pathway Modulation

Certain benzothiazole conjugates have demonstrated the ability to down-regulate the oncogenic expression of Ras and its downstream effectors, including MEK1 and ERK1/2, leading to the control of cell proliferation.[3] The specific interactions of the hydroxybenzothiazole isomers with components of this pathway would likely differ based on the hydroxyl group's position.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis of Isomers Synthesis of Isomers Spectroscopic Analysis Spectroscopic Analysis Synthesis of Isomers->Spectroscopic Analysis Enzyme Inhibition Assays Enzyme Inhibition Assays Spectroscopic Analysis->Enzyme Inhibition Assays Antioxidant Assays Antioxidant Assays Spectroscopic Analysis->Antioxidant Assays Cytotoxicity Assays Cytotoxicity Assays Spectroscopic Analysis->Cytotoxicity Assays Signaling Pathway Analysis Signaling Pathway Analysis Enzyme Inhibition Assays->Signaling Pathway Analysis Cytotoxicity Assays->Signaling Pathway Analysis Structure-Activity Relationship Structure-Activity Relationship Signaling Pathway Analysis->Structure-Activity Relationship

Experimental Workflow for Comparative Analysis

This workflow outlines the logical progression from the synthesis and characterization of the benzothiazole isomers to their biological evaluation and subsequent mechanistic studies to establish a clear structure-activity relationship.

References

Comparative Guide to the Structure-Activity Relationship of Benzo[d]thiazol-5-ol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various Benzo[d]thiazol-5-ol analogs. The information is compiled from recent studies and presented to facilitate the understanding and development of novel therapeutic agents based on this scaffold.

Inhibition of Protein Disulfide Isomerase (PDI)

A notable biological activity of this compound analogs is the inhibition of Protein Disulfide Isomerase (PDI), a chaperone protein involved in protein folding within the endoplasmic reticulum. Inhibition of PDI can lead to the accumulation of misfolded proteins, triggering the Unfolded Protein Response (UPR) and potentially inducing apoptosis in cancer cells.

A study by Shergalis et al. (2021) identified 4-((4-Fluorophenyl)(piperidin-1-yl)methyl)this compound as a potent PDI inhibitor. The structure-activity relationship of this and related analogs reveals key features for inhibitory activity.

Quantitative Data for PDI Inhibitors
Compound IDStructurePDI IC50 (µM)Cytotoxicity (MTT Assay) IC50 (µM)
7b 4-((4-Fluorophenyl)(piperidin-1-yl)methyl)this compound< 118.3 ± 9.2 (U-87 MG cells)
AS15An α-aminobenzylphenol analog< 118.3 ± 9.2 (U-87 MG cells)
CD343An α-aminobenzylphenol analog< 110.6 ± 0.7 (U-87 MG cells)

Note: AS15 and CD343 are lead compounds with a similar α-aminobenzylphenol core, and their data is provided for comparison.[1]

Signaling Pathway: The Unfolded Protein Response (UPR)

Inhibition of PDI disrupts protein folding, leading to ER stress and activation of the UPR pathway. This pathway involves three main sensor proteins: IRE1α, PERK, and ATF6. Upon activation, these sensors initiate signaling cascades to restore ER homeostasis or, if the stress is prolonged, trigger apoptosis.

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol & Nucleus Misfolded Proteins Misfolded Proteins IRE1a IRE1a Misfolded Proteins->IRE1a Activates PERK PERK Misfolded Proteins->PERK Activates ATF6 ATF6 Misfolded Proteins->ATF6 Activates PDI PDI PDI->Misfolded Proteins Accumulation XBP1s XBP1s IRE1a->XBP1s splicing ATF4 ATF4 PERK->ATF4 phosphorylation ATF6n ATF6n ATF6->ATF6n cleavage This compound Analog This compound Analog This compound Analog->PDI Inhibition ER Chaperones ER Chaperones XBP1s->ER Chaperones Upregulation Apoptosis Apoptosis ATF4->Apoptosis Induction ATF6n->ER Chaperones Upregulation MTT_Assay_Workflow Seed_Cells Seed cancer cells in a 96-well plate Incubate_1 Incubate for 24h Seed_Cells->Incubate_1 Add_Compound Add this compound analog at various concentrations Incubate_1->Add_Compound Incubate_2 Incubate for 48-72h Add_Compound->Incubate_2 Add_MTT Add MTT reagent to each well Incubate_2->Add_MTT Incubate_3 Incubate for 4h Add_MTT->Incubate_3 Solubilize Add solubilization solution to dissolve formazan crystals Incubate_3->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50

References

A Comparative Analysis of Benzo[d]thiazol-5-ol and Known Melanogenesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical inhibitory potential of Benzo[d]thiazol-5-ol against established inhibitors of melanogenesis. Based on the known biological activities of structurally related benzothiazole compounds, it is hypothesized that this compound may act as an inhibitor of key enzymes in the melanin biosynthesis pathway, namely tyrosinase (TYR) and tyrosinase-related protein 1 (TYRP1).[1] This document outlines the experimental framework and comparative data necessary to evaluate this hypothesis.

The production of melanin is a complex process primarily regulated by the enzyme tyrosinase, which catalyzes the initial rate-limiting steps.[2] TYRP1, also known as dopachrome tautomerase, plays a crucial role further down the pathway.[2] Inhibition of these enzymes is a primary strategy for the development of agents targeting hyperpigmentation.[2]

This guide will focus on a comparative analysis with well-characterized tyrosinase inhibitors, for which extensive quantitative data is available.

Quantitative Comparison of Tyrosinase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known tyrosinase inhibitors. These values represent the concentration of the inhibitor required to reduce the activity of the tyrosinase enzyme by 50% and are a key metric for comparing the potency of different compounds.

CompoundEnzyme SourceSubstrateIC50 (µM)Reference(s)
Kojic Acid MushroomL-DOPA121[3]
MushroomL-Tyrosine30.6[4][5][6]
B16 Mouse Melanoma57.8[7]
Human Melanoma (HMV-II)223.8[7]
α-Arbutin Mouse Melanoma480[1]
β-Arbutin MushroomL-DOPA900[8]
Resorcinol Derivative (Thiamidol) Human1.1[9]
Mushroom108
Resorcinol Derivative (S05014) L-Tyr0.00625
L-Dopa0.64
Cinnamic Acid MushroomL-DOPA693.2

Note: IC50 values can vary depending on the enzyme source, substrate, and specific assay conditions.

Signaling Pathway and Experimental Workflow

To visually represent the biological context and the experimental approach for evaluating a novel inhibitor like this compound, the following diagrams are provided.

Melanin_Biosynthesis_Pathway Melanin Biosynthesis Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine:s->LDOPA:n Dopaquinone Dopaquinone LDOPA:s->Dopaquinone:n Oxidation Leukodopachrome Leukodopachrome Dopaquinone->Leukodopachrome Dopachrome Dopachrome Leukodopachrome->Dopachrome DHICA DHICA Dopachrome:s->DHICA:n Tautomerization DHI DHI Dopachrome->DHI Eumelanin Eumelanin DHICA->Eumelanin DHI->Eumelanin Tyrosinase1 Tyrosinase (TYR) Tyrosinase2 Tyrosinase (TYR) TYRP2 TYRP2 (DCT) TYRP1 TYRP1 Experimental_Workflow Workflow for Comparative Inhibitor Analysis cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis cluster_data Data Analysis Tyrosinase_Assay Mushroom Tyrosinase Inhibition Assay IC50_Determination Determine IC50 Value Tyrosinase_Assay->IC50_Determination Comparison Compare IC50 and Cellular Activity IC50_Determination->Comparison Cell_Culture Culture B16F10 Melanoma Cells Treatment Treat cells with This compound and Known Inhibitors Cell_Culture->Treatment Melanin_Assay Melanin Content Assay Treatment->Melanin_Assay Protein_Assay Total Protein Quantification Treatment->Protein_Assay Normalization Normalize Melanin Content to Protein Content Melanin_Assay->Normalization Protein_Assay->Normalization Normalization->Comparison

References

Comparative Selectivity Profiling: Benzo[d]thiazol-5-ol Scaffold vs. Lapatinib

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, the selectivity of a compound is as crucial as its potency. A highly selective compound minimizes off-target effects, leading to a better safety profile and therapeutic window. This guide provides a comparative analysis of the cross-reactivity and selectivity profiles of a hypothetical selective inhibitor derived from the Benzo[d]thiazol-5-ol scaffold against the established multi-kinase inhibitor, Lapatinib .

The this compound core is a versatile scaffold found in a variety of biologically active compounds, including kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and enzyme inhibitors. For the purpose of this guide, we will consider a hypothetical, highly selective kinase inhibitor, designated "BTZ-SelectiveKinase-Inhibitor," based on this scaffold. This will be contrasted with Lapatinib, a dual tyrosine kinase inhibitor that targets both the Epidermal Growth factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2/ErbB2)[1][2][3].

Quantitative Selectivity Data

The following tables summarize the selectivity profiles of our hypothetical BTZ-SelectiveKinase-Inhibitor and the known profile of Lapatinib against a panel of kinases. The data is presented as the percentage of control (% Control) from a competitive binding assay, where a lower number indicates stronger binding affinity.

Table 1: Hypothetical Selectivity Profile of BTZ-SelectiveKinase-Inhibitor

This profile illustrates a highly selective compound, with potent binding to its intended target and minimal interaction with a wide range of other kinases.

Kinase Target% Control @ 1 µM
TargetKinase A 0.5
EGFR95
HER2 (ErbB2)92
SRC88
ABL198
CDK299
MAPK1 (ERK2)97
PIK3CA96
AKT199
VEGFR294

Data is hypothetical for illustrative purposes.

Table 2: Selectivity Profile of Lapatinib

This table presents a summary of publicly available data for Lapatinib, demonstrating its potent activity against EGFR and HER2, with notable off-target interactions.

Kinase Target% Control @ 1 µM
EGFR 1.0
HER2 (ErbB2) 1.5
HER4 (ErbB4)3.0
SRC25.0
ABL130.0
CDK2>50
MAPK1 (ERK2)>50
PIK3CA>50
AKT1>50
VEGFR2>50

Data is compiled from publicly available sources and may vary based on assay conditions.[1][4]

Experimental Methodologies

Detailed protocols for key selectivity and functional assays are provided below. These methods are essential for generating the data required for a comprehensive selectivity profile.

KINOMEscan® Competition Binding Assay

This assay quantitatively measures the binding of a test compound to a large panel of kinases.

Principle: The assay is based on a competitive binding format where a test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase[5][6][7].

Protocol:

  • Preparation of Reagents: Kinase-tagged T7 phage stocks, streptavidin-coated magnetic beads, and an immobilized biotinylated ligand are prepared. The test compound is serially diluted in DMSO.

  • Assay Reaction: The kinases are incubated with the immobilized ligand and the test compound in a multi-well plate.

  • Binding and Washing: The mixture is incubated to allow for binding equilibrium. The beads are then washed to remove unbound kinase.

  • Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.

  • Data Analysis: The amount of kinase bound to the immobilized ligand is compared between the test compound and a DMSO control. Results are typically expressed as "percent of control," where a lower percentage indicates stronger binding of the test compound to the kinase[5].

LANCE® Ultra cAMP Cellular Assay

This assay is used to determine if a compound interacts with Gs or Gi-coupled GPCRs by measuring changes in intracellular cyclic AMP (cAMP) levels.

Principle: This is a homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay. It's a competitive immunoassay between cAMP produced by cells and a europium (Eu)-labeled cAMP tracer for binding to a ULight™ dye-labeled anti-cAMP antibody[8]. High cellular cAMP levels lead to a decrease in the TR-FRET signal[8].

Protocol:

  • Cell Culture and Plating: Cells expressing the GPCR of interest are cultured and plated in a 384-well microplate.

  • Compound Treatment: Cells are incubated with the test compound. For antagonist screening, cells are subsequently stimulated with a known agonist at its EC80 concentration.

  • Cell Lysis and Detection: A lysis buffer containing the Eu-cAMP tracer and ULight-anti-cAMP antibody is added to the wells.

  • Incubation: The plate is incubated at room temperature for 1 hour to allow for antibody binding.

  • Signal Detection: The TR-FRET signal is read on a compatible plate reader, measuring emission at 665 nm and 615 nm[8][9].

  • Data Analysis: The ratio of the 665 nm to 615 nm signals is calculated. A standard curve is used to convert these ratios into cAMP concentrations.

PathHunter® β-Arrestin Recruitment Assay

This assay determines if a compound activates a GPCR, leading to the recruitment of β-arrestin.

Principle: This assay utilizes enzyme fragment complementation (EFC). The GPCR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon GPCR activation and subsequent β-arrestin recruitment, the two enzyme fragments combine to form an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal[10][11].

Protocol:

  • Cell Plating: PathHunter® cells co-expressing the tagged GPCR and β-arrestin are plated in a 384-well assay plate and incubated overnight[12].

  • Compound Addition: The test compound is added to the wells, and the plate is incubated.

  • Detection: The PathHunter® Detection Reagent, containing the chemiluminescent substrate, is added to each well.

  • Incubation: The plate is incubated at room temperature.

  • Signal Measurement: The chemiluminescent signal is read using a standard plate reader.

  • Data Analysis: An increase in signal intensity corresponds to an increase in β-arrestin recruitment.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to cross-reactivity and selectivity profiling.

G cluster_0 Primary Screening cluster_1 Hit Validation & Potency cluster_2 Functional Assays cluster_3 Selectivity Profile PrimaryScreen Compound Library Screening (e.g., KINOMEscan®) DoseResponse Dose-Response Affinity (Kd) Determination PrimaryScreen->DoseResponse CellularAssay Cellular Target Engagement (e.g., Phosphorylation Assay) DoseResponse->CellularAssay GPCRPanel GPCR Panel Screen (e.g., cAMP, β-Arrestin) DoseResponse->GPCRPanel SelectivityProfile Comprehensive Selectivity Profile CellularAssay->SelectivityProfile GPCRPanel->SelectivityProfile

Caption: Workflow for Kinase Inhibitor Selectivity Profiling.

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR/HER2) Ligand->Receptor TargetKinase TargetKinase A Receptor->TargetKinase BTZ BTZ-SelectiveKinase-Inhibitor BTZ->TargetKinase Lapatinib Lapatinib Lapatinib->Receptor Downstream Downstream Signaling (e.g., RAS/MAPK) TargetKinase->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified Signaling Pathway and Inhibitor Action.

References

Comparative Performance of Benzo[d]thiazol-5-ol Derivatives in Anticancer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Benzo[d]thiazol-5-ol-based Compounds and their Reproducibility in Experimental Settings.

The benzo[d]thiazole scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including promising anticancer properties. This guide provides a comparative analysis of the experimental results for a series of this compound derivatives, focusing on their efficacy as anticancer agents. The data presented is synthesized from peer-reviewed studies to aid researchers in evaluating the potential of these compounds for further investigation and development.

Performance Comparison of this compound Derivatives

The following table summarizes the in vitro anticancer activity of a series of synthesized this compound derivatives against various human cancer cell lines. The data highlights the structure-activity relationship (SAR) and identifies the most potent compounds for further consideration.

Compound IDModification on Benzo[d]thiazole CoreTarget Cell LineIC50 (µM)Reference
B7 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amineA431 (Epidermoid Carcinoma)1.5 ± 0.2[1]
A549 (Non-small cell lung cancer)2.1 ± 0.3[1]
H1299 (Non-small cell lung cancer)3.5 ± 0.4[1]
Compound 4 2-(4-chlorophenyl)-benzothiazoleFull panel of 60 cell linesGI50: 0.683 - 4.66[2]
Compound 17 2-(3,4,5-trimethoxyphenyl)-benzothiazoleFull panel of 60 cell linesModerate Activity[2]
Compound 4f N-(benzo[d]thiazol-2-yl)-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)benzamideNot Applicable (Tested as enzyme inhibitor)IC50 (AChE): 23.4 ± 1.1 nM[3][4][5]
IC50 (MAO-B): 40.3 ± 1.7 nM[3][4][5]

Experimental Protocols

To ensure the reproducibility of the cited experimental results, detailed methodologies for the key experiments are provided below.

General Synthesis of Benzo[d]thiazole Derivatives

The synthesis of the compared benzo[d]thiazole derivatives generally follows a multi-step reaction pathway. A representative workflow is outlined below.

G cluster_synthesis Synthetic Workflow start Starting Material (e.g., 2-aminothiophenol) step1 Reaction with Substituted Aldehyde/Carboxylic Acid start->step1 step2 Cyclization to form Benzothiazole Ring step1->step2 step3 Further Modification (e.g., amination, substitution) step2->step3 product Final Benzo[d]thiazole Derivative step3->product

A generalized synthetic workflow for producing benzo[d]thiazole derivatives.

A specific example for the synthesis of 2-aryl-benzothiazoles involves the condensation of 2-aminothiophenol with a substituted aromatic aldehyde in the presence of a catalyst, followed by oxidative cyclization. Further modifications can be introduced to the core structure to synthesize a library of derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was evaluated against human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO) and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Signaling Pathway Analysis

Several studies suggest that the anticancer effects of benzo[d]thiazole derivatives are mediated through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways.[1]

G cluster_pathway Simplified AKT/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Benzothiazole Benzo[d]thiazole Derivatives Benzothiazole->AKT Inhibition Benzothiazole->ERK Inhibition

Benzo[d]thiazole derivatives may inhibit the AKT and ERK signaling pathways.

Conclusion

The presented data indicates that derivatives of this compound are a promising class of compounds with significant anticancer potential. The reproducibility of the experimental results is contingent on the detailed and controlled execution of the outlined synthetic and biological testing protocols. The structure-activity relationship data suggests that specific substitutions on the benzo[d]thiazole core can significantly enhance cytotoxic activity. Further investigation into the mechanism of action, particularly the modulation of signaling pathways like AKT and ERK, is warranted to optimize the therapeutic potential of these compounds.

References

"In vitro" vs "in vivo" efficacy comparison of "Benzo[d]thiazol-5-ol" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of "In Vitro" and "In Vivo" Efficacy of Benzo[d]thiazol-5-ol Derivatives as Anticancer Agents

The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted and effective therapeutic agents. Among the myriad of heterocyclic compounds investigated for their pharmacological potential, benzothiazole derivatives have emerged as a promising class of anticancer agents.[1][2][3] These compounds have demonstrated a broad spectrum of biological activities, including antitumor effects against various cancer cell lines.[4][5] This guide provides a comparative analysis of the in vitro and in vivo efficacy of selected this compound derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data from preclinical studies, showcasing the in vitro cytotoxic activity and, where available, the in vivo antitumor efficacy of representative this compound derivatives and related benzothiazole compounds.

Table 1: In Vitro Cytotoxicity of Phenylacetamide-Benzothiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Selectivity Index (SI)Reference
4k ParagangliomaData not available in snippetHigh[6]
4l ParagangliomaData not available in snippetHigh[6][7]
4l Pancreatic CancerData not available in snippetHigh[7]

Note: Specific IC50 values for compounds 4k and 4l were not available in the provided search snippets, but the source indicates they displayed the greatest and most consistent selectivity index values across tested cancer cell lines.[6] Compound 4l showed a greater antiproliferative effect and higher selectivity index against cancer cells compared to other tested compounds.[7]

Table 2: In Vitro Anticancer Activity of Various Benzothiazole Derivatives

Compound IDCancer Cell Line(s)IC50 (µM) / GI50 (µM)Key FindingsReference
15 Not specified10Showed excellent anticancer activity.[5]
32 & 33 60 tumor cell linesLow µM to sub-µM (GI50)Demonstrated interesting anticancer activity.[5]
53 HeLa9.76Showed the most effective anticancer activity, inducing 96.8% inhibition.[5]
55 HT-29, H460, A549, MDA-MB-2310.024, 0.29, 0.84, 0.88Exhibited potent anticancer activity against multiple cell lines.[5]
56 60 cancer cell lines0.38 (Average GI50)Exhibited interesting antitumor activity.[5]
9o NCI cancer cell lines2.02 (GI50)Displayed potent cytotoxic activity.[4]
4g HEK 293 (hERG channels)4.79Best blocker of hERG potassium channels.[8]

Table 3: In Vivo Antitumor Efficacy of a Benzothiazole Derivative

Compound IDAnimal ModelTumor TypeEfficacy MetricKey FindingsReference
165 Mice S180 homograft modelSarcoma 180Tumor growth inhibitionEfficiently inhibited tumor growth.[9]

Note: The direct correlation of in vitro data from Table 1 & 2 with the in vivo data in Table 3 for the same compound is not available in the provided search results. This table serves as an example of in vivo evaluation for a benzothiazole derivative.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of key experimental protocols typically employed in the evaluation of anticancer agents.

In Vitro Assays
  • Cell Viability Assay (MTT Assay) :

    • Principle : This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

    • Procedure :

      • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

      • Cells are treated with various concentrations of the benzothiazole derivatives for a specified duration (e.g., 72 hours).[7]

      • MTT solution is added to each well and incubated to allow for formazan formation.

      • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

      • The absorbance is measured at a specific wavelength using a microplate reader.

      • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.

  • Cell Cycle Analysis (Flow Cytometry) :

    • Principle : Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

    • Procedure :

      • Cancer cells are treated with the test compound for a specific time.

      • Cells are harvested, washed, and fixed in ethanol.

      • The fixed cells are treated with RNase and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

      • The DNA content of individual cells is analyzed by a flow cytometer.

      • The percentage of cells in each phase of the cell cycle is determined to identify any cell cycle arrest. For instance, compound 9o was found to arrest the cell cycle of the prostate cancer cell line DU145 at the G1 phase.[4]

In Vivo Assays
  • Xenograft/Homograft Tumor Model :

    • Principle : This model involves the transplantation of human cancer cells into immunodeficient mice (xenograft) or murine cancer cells into immunocompetent mice (homograft) to study tumor growth and the efficacy of anticancer drugs.

    • Procedure :

      • A specific number of cancer cells (e.g., S180 sarcoma cells) are subcutaneously injected into the flank of mice.[9]

      • When tumors reach a palpable size, the mice are randomized into control and treatment groups.

      • The treatment group receives the benzothiazole derivative via a specific route (e.g., oral, intraperitoneal) at a predetermined dose and schedule.

      • Tumor volume is measured regularly with calipers.

      • At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

      • The percentage of tumor growth inhibition is calculated to determine the in vivo efficacy of the compound.

Visualizations: Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental designs.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cell Lines Cell Lines Compound Treatment Compound Treatment Cell Lines->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Flow Cytometry Flow Cytometry Compound Treatment->Flow Cytometry IC50 Determination IC50 Determination MTT Assay->IC50 Determination Cell Cycle Analysis Cell Cycle Analysis Flow Cytometry->Cell Cycle Analysis Efficacy Assessment Efficacy Assessment IC50 Determination->Efficacy Assessment Correlation Animal Model Animal Model Tumor Implantation Tumor Implantation Animal Model->Tumor Implantation Drug Administration Drug Administration Tumor Implantation->Drug Administration Tumor Measurement Tumor Measurement Drug Administration->Tumor Measurement Tumor Measurement->Efficacy Assessment

Caption: Workflow for in vitro and in vivo efficacy assessment of anticancer compounds.

G Benzothiazole Derivative Benzothiazole Derivative Cancer Cell Cancer Cell Benzothiazole Derivative->Cancer Cell Target Protein Target Protein Cancer Cell->Target Protein Signaling Pathway Signaling Pathway Target Protein->Signaling Pathway Cell Cycle Arrest Cell Cycle Arrest Signaling Pathway->Cell Cycle Arrest Apoptosis Apoptosis Signaling Pathway->Apoptosis Tumor Growth Inhibition Tumor Growth Inhibition Cell Cycle Arrest->Tumor Growth Inhibition Apoptosis->Tumor Growth Inhibition

Caption: Proposed mechanism of action for benzothiazole derivatives in cancer cells.

References

Benchmarking Benzo[d]thiazol-5-ol: A Comparative Guide to Scaffold Performance in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzo[d]thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] This guide provides a comparative analysis of the performance of benzo[d]thiazol-5-ol and its derivatives against other common scaffolds in drug discovery. By presenting quantitative data, detailed experimental protocols, and pathway visualizations, this document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.

Quantitative Performance Comparison

The following tables summarize the biological activity of this compound derivatives in comparison to other heterocyclic scaffolds targeting Protein Disulfide Isomerase (PDI) and the Dopamine D2 Receptor.

Table 1: Comparative Inhibitory Activity against Protein Disulfide Isomerase (PDI)
ScaffoldCompound ExampleTargetAssayIC50 (nM)Reference
This compound 4-((4-Fluorophenyl)(piperidin-1-yl)methyl)this compoundPDIPDI reductase assay300 ± 90[3]
8-HydroxyquinolineCD343PDIPDI reductase assay170 ± 50[3]
ChalconeBAP2PDIPDI reductase assay~2900[4]
FlavonolQuercetin-3-rutinosidePDIInsulin-based turbidimetric assayPotent inhibitor (exact IC50 not specified)[5]
Imidazo[2,1-b]thiazoleDerivative 37B-RAF (a kinase, for context on a different target)In vitro kinase assay475[6]
Table 2: Comparative Binding Affinity for Dopamine D2 Receptor
ScaffoldCompound ExampleTargetAssayKᵢ (nM)Reference
This compound A G protein-biased D2R partial agonist (Compound 1)D2RRadioligand binding assay24 (EC50 for G protein activation)[7]
N-PhenylpiperazineLS-3-134D3R (for selectivity context)Radioligand binding assay~0.2[8]
BenzamideN-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-4-(pentafluoro-λ6-sulfanyl)benzamide (7i)D3R (for selectivity context)Radioligand displacement assay~0.072 (pKi 8.42)[9]
Aminofurazan-azabenzimidazoleSubstituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamidesROCK-II (a kinase, for context on a different target)In vitro kinase assaySubnanomolar[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

MTT Cytotoxicity Assay

This colorimetric assay is a widely used method to assess cell viability and the cytotoxic effects of chemical compounds.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[12][13]

Procedure: [12][13][14][15]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and control compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2 to 4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 μL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

PDI Reductase Assay (Insulin-Based)

This turbidimetric assay measures the reductase activity of Protein Disulfide Isomerase (PDI).

Principle: PDI catalyzes the reduction of disulfide bonds in insulin in the presence of a reducing agent like dithiothreitol (DTT). The reduction of insulin leads to the aggregation of its B chain, causing an increase in turbidity that can be measured spectrophotometrically.[4][9][16][17]

Procedure: [16][17][18]

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the following components in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4):

    • Purified human PDI (e.g., 50 µg/mL).

    • Insulin (e.g., 0.4 mM).

    • Test inhibitor at various concentrations.

  • Initiation of Reaction: Initiate the reaction by adding DTT to a final concentration of 1 mM.

  • Turbidity Measurement: Immediately measure the absorbance at 650 nm (or 540 nm) at time zero and then monitor the increase in absorbance over a defined period (e.g., 15-90 minutes) at room temperature or 25°C.

  • Data Analysis: The rate of increase in turbidity is proportional to the PDI reductase activity. The percentage of inhibition is calculated by comparing the rates in the presence and absence of the inhibitor.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.

PDI_Cancer_Signaling cluster_ER Endoplasmic Reticulum cluster_Cell Cellular Processes PDI PDI UPR Unfolded Protein Response (UPR) PDI->UPR Regulates Proliferation Cell Proliferation & Survival UPR->Proliferation Promotes Apoptosis Apoptosis UPR->Apoptosis Inhibits Misfolded_Proteins Misfolded Proteins Misfolded_Proteins->UPR Activates PDI_Inhibitor PDI Inhibitor (e.g., this compound derivative) PDI_Inhibitor->PDI Inhibits

Caption: PDI Signaling in Cancer Progression.

D2R_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor (D2R) Dopamine->D2R Binds G_protein Gαi/o Protein D2R->G_protein Activates Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruits AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Signaling_G G-protein Dependent Signaling cAMP->Signaling_G Signaling_Arrestin β-Arrestin Dependent Signaling Beta_Arrestin->Signaling_Arrestin

Caption: Dopamine D2 Receptor Signaling Pathways.

Experimental_Workflow start Compound Synthesis (this compound derivatives & other scaffolds) assay_selection Target Identification & Assay Selection (e.g., PDI, D2R) start->assay_selection invitro_assays In Vitro Assays (PDI Reductase, Radioligand Binding) assay_selection->invitro_assays cell_based_assays Cell-Based Assays (MTT Cytotoxicity) invitro_assays->cell_based_assays data_analysis Data Analysis (IC50, Ki determination) cell_based_assays->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General Drug Discovery Workflow.

References

A Head-to-Head Comparison of Benzo[d]thiazol-5-ol and its Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] The introduction of a hydroxyl group onto the benzene ring of this scaffold creates a series of regioisomers—Benzo[d]thiazol-4-ol, Benzo[d]thiazol-5-ol, Benzo[d]thiazol-6-ol, and Benzo[d]thiazol-7-ol—each with distinct physicochemical properties and biological profiles. The position of this hydroxyl group is a critical determinant of the molecule's interaction with biological targets, influencing everything from enzyme inhibition to antioxidant potential.[1][3]

This guide provides an objective, head-to-head comparison of this compound and its regioisomers, summarizing available experimental data to assist researchers in selecting the optimal scaffold for their specific drug discovery and development needs. While direct comparative studies across all isomers are limited, this analysis consolidates data from various sources to highlight the impact of hydroxyl group placement on molecular behavior.

Structural Overview of Benzo[d]thiazol-ol Isomers

The fundamental difference between the isomers lies in the position of the hydroxyl group on the fused benzene ring. This seemingly minor structural change significantly alters the electronic distribution, steric hindrance, and hydrogen bonding capabilities of the molecule, which in turn dictates its biological activity.

G cluster_0 Benzo[d]thiazol-ol Regioisomers Core Benzo[d]thiazole Core Isomers OH4 OH Core->OH4 4-position OH5 OH Core->OH5 5-position OH6 OH Core->OH6 6-position OH7 OH Core->OH7 7-position L4 4-ol L5 5-ol L6 6-ol L7 7-ol

Caption: Positional Isomers of Hydroxybenzothiazole.

Physicochemical Properties

The position of the hydroxyl group influences key physicochemical parameters such as melting point and acidity (pKa). While comprehensive experimental data for all isomers is not consistently reported in a single source, available information is summarized below.

PropertyBenzo[d]thiazol-4-olThis compoundBenzo[d]thiazol-6-olBenzo[d]thiazol-7-ol
Molecular Formula C₇H₅NOSC₇H₅NOSC₇H₅NOSC₇H₅NOS
Molecular Weight 151.19 g/mol 151.19 g/mol 151.19 g/mol 151.19 g/mol
Melting Point (°C) Data not readily availableData not readily available175-178Data not readily available
pKa 8.20[4]Data not readily availableData not readily availableData not readily available

Note: Data for unsubstituted parent compounds is limited. The table reflects available information, and gaps indicate a lack of readily accessible, verified experimental values.

Comparative Biological Activities

The benzothiazole nucleus is associated with a broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory effects.[5][6] The potency and mechanism of these activities are often modulated by the substitution pattern, particularly the position of the hydroxyl group.

Enzyme Inhibition

Derivatives of hydroxybenzothiazoles have been identified as potent inhibitors of various enzymes. The hydroxyl group often plays a crucial role in binding to the enzyme's active site.

  • 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibition: This enzyme is a target for hormone-dependent cancers. Studies on complex derivatives have shown that the benzothiazole moiety is a key pharmacophore. A derivative of 6-hydroxybenzothiazole (compound 6 in the study) was found to be a highly potent inhibitor of 17β-HSD1 with an IC₅₀ of 44 nM.[7] Another derivative based on the 6-hydroxybenzothiazole scaffold (compound 21 ) also showed significant inhibitory activity with an IC₅₀ of 243 nM in enzymatic assays and 245 nM in cell-based assays.[7] This suggests that the 6-position is favorable for substitution to achieve potent inhibition of this enzyme.

  • Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation. Phenyl-substituted benzothiazole derivatives have been evaluated for this activity.[8] While not a direct comparison of the parent hydroxybenzothiazoles, a study demonstrated that the presence and position of hydroxyl groups on a phenyl ring attached to the benzothiazole core were critical for high binding affinity and inhibitory activity against mushroom tyrosinase.[8] For instance, a derivative with a hydroxyl group at the 3-position of the phenyl ring (compound 2a ) showed an IC₅₀ of 1.14 µM, significantly more potent than the standard, kojic acid (IC₅₀ = 18.45 µM).[8]

Table 1: Comparative Enzyme Inhibition Data (for Derivatives)

Target Enzyme Isomer Scaffold Compound Type IC₅₀ Value Reference
17β-HSD1 6-hydroxybenzothiazole Methanone derivative 44 nM [7]
17β-HSD1 6-hydroxybenzothiazole Retroamide derivative 243 nM [7]

| Mushroom Tyrosinase | 2-phenylbenzothiazole | 3'-hydroxy derivative | 1.14 µM |[8] |

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to scavenge free radicals.[9] The antioxidant capacity of hydroxybenzothiazoles is expected to vary between isomers due to differences in the stability of the resulting phenoxyl radical.

Anticancer and Antimicrobial Activity

The substitution pattern on the benzothiazole ring is a key determinant of its anticancer and antimicrobial effects.[1][10]

  • Anticancer Activity: Derivatives of 2,6-disubstituted benzothiazoles have shown significant antiproliferative activity against various human cancer cell lines.[1] The presence of a group at the 6-position, such as a hydroxyl or methoxy group, is often associated with enhanced biological potency.[1][2]

  • Antimicrobial Activity: Benzothiazole derivatives are known for their antibacterial and antifungal properties.[10] Studies on sulfonamide-benzothiazole conjugates have demonstrated that these compounds can exhibit potent antimicrobial activity, sometimes superior to standard drugs like ampicillin and sulfadiazine.[10] The specific substitution on the benzothiazole ring, including the potential position of a hydroxyl group, can modulate this activity.[1]

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key biological assays are provided below.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[9]

Principle: The neutralization of the DPPH radical results in a color change from deep violet to pale yellow, which is measured spectrophotometrically. The degree of discoloration is proportional to the scavenging activity of the sample.[9]

Reagent Preparation:

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH powder in 100 mL of methanol. Store this solution in an amber bottle at 4°C.[9]

  • Test Samples: Prepare a stock solution of the benzothiazole compound in a suitable solvent (e.g., methanol). Create a series of dilutions from this stock.

  • Standard: Prepare a series of dilutions of a standard antioxidant such as Trolox or Gallic Acid (e.g., 1-100 µg/mL).[9]

Assay Procedure (96-well plate format):

  • Add 50 µL of the test sample or standard at various concentrations to the wells.

  • Add 150 µL of the DPPH working solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at approximately 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

G cluster_workflow DPPH Assay Workflow prep Reagent Preparation (DPPH, Sample, Standard) plate Plate Loading (50µL Sample/Standard) prep->plate add_dpph Add DPPH Solution (150µL) plate->add_dpph incubate Incubate (30 min, Dark) add_dpph->incubate read Measure Absorbance (~517 nm) incubate->read analyze Calculate % Inhibition read->analyze

Caption: General workflow for the DPPH antioxidant assay.

Protocol 2: General Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target enzyme.[11][12]

Principle: The activity of an enzyme is measured in the presence of varying concentrations of an inhibitor to determine the concentration at which 50% of the enzymatic activity is blocked.[12]

Materials and Reagents:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Inhibitor compound (test compound)

  • Assay buffer (optimized for pH and ionic strength)

  • Cofactors, if required by the enzyme[11]

  • Microplate reader or spectrophotometer

Assay Procedure (96-well plate format):

  • Prepare Solutions: Create serial dilutions of the inhibitor compound in the assay buffer. Prepare the enzyme and substrate solutions at optimal concentrations.

  • Pre-incubation: Add a fixed volume of the enzyme solution to wells containing different concentrations of the inhibitor. Also include a "no inhibitor" control. Allow the plate to pre-incubate for a set period (e.g., 10-15 minutes) at the optimal temperature.[11]

  • Initiate Reaction: Start the enzymatic reaction by adding a fixed volume of the substrate to all wells.[11]

  • Monitor Reaction: Measure the rate of product formation or substrate depletion over time using a microplate reader. The detection method will depend on the specific enzyme and substrate (e.g., absorbance, fluorescence).

  • Data Analysis: Plot the enzyme activity (reaction rate) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

G cluster_workflow Enzyme Inhibition (IC50) Workflow prep Prepare Solutions (Enzyme, Substrate, Inhibitor) preincubate Pre-incubate (Enzyme + Inhibitor) prep->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate monitor Monitor Reaction Rate (e.g., Absorbance) initiate->monitor analyze Plot Dose-Response Curve & Calculate IC50 monitor->analyze

Caption: Workflow for determining enzyme inhibition (IC50).

Conclusion

The regioisomers of Benzo[d]thiazol-ol represent a promising family of scaffolds for drug discovery. The position of the hydroxyl group profoundly impacts their physicochemical properties and biological activities. Available data, primarily from studies on more complex derivatives, suggest that the 6-position is a particularly interesting site for modification, yielding potent enzyme inhibitors.[1][7] However, a significant gap exists in the literature regarding direct, side-by-side comparative studies of the simple, unsubstituted 4-, 5-, 6-, and 7-hydroxybenzothiazole isomers.

Future research should focus on the systematic synthesis and evaluation of all four regioisomers to provide a comprehensive dataset of their properties and activities. Such studies would enable a more complete understanding of the structure-activity relationships and guide the rational design of next-generation benzothiazole-based therapeutics. The experimental protocols and workflows provided in this guide offer a standardized framework for conducting these essential investigations.

References

Safety Operating Guide

Proper Disposal of Benzo[d]thiazol-5-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, ensuring the safe handling and disposal of chemical compounds is a critical aspect of laboratory operations and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of Benzo[d]thiazol-5-ol, emphasizing immediate safety protocols and logistical procedures.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to prevent exposure to potentially hazardous materials.

PPE CategorySpecification
Eye/Face Protection Wear chemical safety goggles or a face shield that conforms to government standards such as NIOSH (US) or EN 166 (EU).
Hand Protection Use chemically resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use. Employ proper glove removal techniques to avoid skin contact.
Body Protection A lab coat, long-sleeved shirt, and pants are mandatory. For larger quantities or potential for splashing, a chemical-resistant apron should be worn.
Respiratory Protection If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed in a way that guarantees the safety of all personnel and protects the environment. This compound should be treated as hazardous waste.

Experimental Protocol for Disposal:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., filter paper, pipette tips, absorbent pads) in a designated, clearly labeled, and sealed hazardous waste container.[1]

    • Ensure the container is made of a material compatible with the chemical to prevent leaks or reactions.

  • Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's EHS department.[1]

    • Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

  • Disposal Request and Transfer:

    • Once the container is full, or the maximum accumulation time set by your institution has been reached, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal company.

    • Complete all required waste disposal forms with accurate and detailed information.

  • Decontamination of Work Area:

    • Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound.

    • Use an appropriate solvent (e.g., ethanol, acetone) followed by a wash with soap and water.

    • All cleaning materials used for decontamination should also be disposed of as hazardous waste.[1]

Emergency Procedures: Spill or Accidental Release

In the event of a spill, immediate and decisive action is crucial to mitigate potential harm.

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Contain the Spill:

    • For solid spills, carefully sweep or scoop the material into a suitable hazardous waste container, avoiding the generation of dust.[1]

    • For liquid spills, use an inert absorbent material such as sand, silica gel, or vermiculite to contain the spill.[1][2] Collect the absorbed material into a hazardous waste container.

  • Decontaminate: Clean the spill area as described in the disposal protocol.[1]

  • Seek Medical Attention: If anyone has been exposed to the chemical, seek immediate medical attention and provide the medical personnel with the chemical's safety information.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste collect_waste Collect waste in a designated, sealed, compatible container. start->collect_waste label_container Label container with 'Hazardous Waste' and full chemical name. collect_waste->label_container store_waste Store in a secure, well-ventilated hazardous waste accumulation area. label_container->store_waste contact_ehs Contact EHS or licensed waste disposal company for pickup. store_waste->contact_ehs decontaminate Decontaminate all contacted surfaces and equipment. contact_ehs->decontaminate end End: Proper Disposal and Decontamination Complete decontaminate->end

Caption: Disposal workflow for this compound.

References

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